molecular formula C8H8BrNO B2643421 5-Bromo-2-methylbenzamide CAS No. 854633-21-9

5-Bromo-2-methylbenzamide

Cat. No.: B2643421
CAS No.: 854633-21-9
M. Wt: 214.062
InChI Key: IENXGTOPRPDOAE-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzamide is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.062. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENXGTOPRPDOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854633-21-9
Record name 5-bromo-2-methylbenzamide
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Foundational & Exploratory

5-Bromo-2-methylbenzamide synthesis from 2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-methylbenzamide from 2-methylbenzoic Acid

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromo-substituted aromatic ring coupled with an amide functional group, makes it a versatile building block for creating more complex molecules.[1][2] This guide provides a detailed, two-step synthetic pathway starting from the readily available 2-methylbenzoic acid.

The synthesis is logically divided into two primary transformations:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 2-methylbenzoic acid to yield 5-Bromo-2-methylbenzoic acid.

  • Amidation: Conversion of the carboxylic acid group of 5-Bromo-2-methylbenzoic acid into the primary amide, this compound.

This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into the rationale behind the chosen reagents and conditions, tailored for researchers and professionals in chemical and pharmaceutical development.

Part 1: Synthesis of 5-Bromo-2-methylbenzoic Acid via Electrophilic Bromination

The initial stage of the synthesis involves the regioselective bromination of 2-methylbenzoic acid. The success of this step hinges on controlling the position of the incoming electrophile (Br+) on the aromatic ring.

Mechanistic Rationale and Regioselectivity

The orientation of electrophilic substitution on a substituted benzene ring is dictated by the electronic properties of the substituents already present. In the case of 2-methylbenzoic acid, we have two directing groups:

  • -CH₃ (Methyl group): An electron-donating group that activates the ring towards electrophilic attack and is an ortho, para-director.

  • -COOH (Carboxylic acid group): An electron-withdrawing group that deactivates the ring and is a meta-director.

The position of bromination is a result of the combined influence of these two groups. The methyl group strongly activates the positions ortho (C3) and para (C5) to it. The carboxylic acid group directs incoming electrophiles to the positions meta (C3 and C5) to it. Both groups, therefore, favor substitution at the C3 and C5 positions. However, the C5 position is sterically less hindered than the C3 position, which is flanked by the methyl and carboxyl groups. Consequently, the bromine atom is predominantly directed to the C5 position, which is para to the activating methyl group and meta to the deactivating carboxylic acid group, yielding 5-Bromo-2-methylbenzoic acid as the major product.[3]

A common and effective method for this transformation is the use of elemental bromine in the presence of a strong acid like concentrated sulfuric acid, which polarizes the Br-Br bond, enhancing its electrophilicity.[4][5][6]

Caption: Workflow for the bromination of 2-methylbenzoic acid.

Experimental Protocol: Bromination

This protocol is adapted from established literature procedures.[4][6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Methylbenzoic Acid136.1510.00 g73.451.0
Concentrated Sulfuric Acid98.0815 mL--
Bromine159.815.65 mL (17.6 g)110.141.5
Ice Water18.02~80 mL--

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, add 2-methylbenzoic acid (10.00 g, 73.45 mmol).

  • Carefully add concentrated sulfuric acid (15 mL) to the reaction vessel while stirring at room temperature.

  • Slowly add bromine (17.6 g, 1.5 equivalents) dropwise over a period of 10 minutes. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

  • Stir the reaction mixture vigorously at 25°C for 20 hours.

  • After the reaction is complete, carefully pour the reaction mixture into ice water (60 mL).

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the filtered solid with cold water (20 mL) to remove any residual acid.

  • Dry the product in an oven at 60°C overnight to yield the crude 5-Bromo-2-methylbenzoic acid.

  • Purification (Optional but Recommended): The crude product can be recrystallized from ethanol to improve purity and separate it from the minor 3-bromo isomer.[6]

Part 2: Amidation of 5-Bromo-2-methylbenzoic Acid

The final step is the conversion of the carboxylic acid intermediate into the primary amide. A direct reaction between a carboxylic acid and ammonia is generally inefficient as it leads to the formation of a highly unreactive ammonium carboxylate salt.[7][8]

Mechanistic Rationale: Acyl Chloride Formation

To facilitate the amidation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. A standard and highly effective method is to transform the carboxylic acid into an acyl chloride using a reagent such as thionyl chloride (SOCl₂).[9][10]

The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion, resulting in a highly electrophilic acyl chloride. This activated intermediate readily reacts with a nucleophile like ammonia.

Caption: Overall two-step synthesis of this compound.

Experimental Protocol: Amidation

This protocol is based on a general procedure for converting a carboxylic acid to a primary amide via an acyl chloride intermediate.[10]

Materials:

ReagentMolar Mass ( g/mol )Assumed Quantity
5-Bromo-2-methylbenzoic Acid215.049.0 g (0.042 mol)
Thionyl Chloride (SOCl₂)118.975 mL (0.069 mol)
Benzene (or Toluene)78.11130 mL
Concentrated Ammonium Hydroxide35.05150 mL

Procedure:

Step 2a: Formation of 5-Bromo-2-methylbenzoyl chloride

  • Place 5-Bromo-2-methylbenzoic acid (9.0 g, 0.042 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add benzene (90 mL) and thionyl chloride (5 mL, 0.069 mol). Caution: Thionyl chloride is corrosive and reacts violently with water. Benzene is a known carcinogen. Perform this step in a fume hood.

  • Heat the mixture to reflux and maintain for 4 hours. The reaction will evolve HCl and SO₂ gas, which should be vented safely.

  • After cooling, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude acyl chloride intermediate.

Step 2b: Formation of this compound

  • Dissolve the crude acyl chloride residue in dry benzene (40 mL).

  • In a separate flask, cool concentrated ammonium hydroxide solution (150 mL) in an ice bath.

  • Slowly and carefully pour the acyl chloride solution into the cold, stirred ammonium hydroxide solution. A violent reaction may occur.

  • Continue stirring the mixture vigorously at room temperature for 1 hour. A solid precipitate of the amide will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with water (3 x 25 mL) and then with a small amount of cold benzene (2 x 20 mL) to remove impurities.

  • Air dry the solid to obtain the final product, this compound.

Conclusion

The synthesis of this compound from 2-methylbenzoic acid is a robust and efficient two-stage process. The initial electrophilic bromination proceeds with high regioselectivity due to the directing effects of the methyl and carboxyl substituents. The subsequent amidation, facilitated by an acyl chloride intermediate, effectively converts the carboxylic acid to the desired primary amide. The protocols detailed herein are based on well-established chemical principles and provide a reliable pathway for the laboratory-scale production of this important chemical intermediate. Adherence to safety protocols is paramount when handling hazardous reagents such as bromine, thionyl chloride, and concentrated acids.

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Lee, J. I., & Park, J. (1995). A Facile One-Pot Transformation of Carboxylic Acids to Amides.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • Molbase. (n.d.). Understanding 5-Bromo-2-methylbenzoic Acid: A Key Intermediate for Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN111422896A - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Pearson. (2024, August 10). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2021). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

  • Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

Sources

Spectroscopic Characterization of 5-Bromo-2-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the characterization of 5-Bromo-2-methylbenzamide. In the absence of publicly available experimental spectra, this document leverages fundamental spectroscopic principles and comparative data from analogous structures to offer a robust predictive interpretation for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic amide. The unique arrangement of a bromo, a methyl, and a carboxamide group on the benzene ring imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any research and development endeavor, and a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of the molecular structure. This guide will detail the expected spectroscopic signatures of this molecule and the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each unique proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol Considerations:

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. However, the amide protons (-NH₂) can sometimes exchange with residual protons in the solvent or broaden, making them difficult to observe. In such cases, a hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can be employed to sharpen the NH signals. For the purpose of this guide, we will predict the spectrum in CDCl₃, a common starting point.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55d, J ≈ 2.0 Hz1HH-6This proton is ortho to the bromine atom, which will have a deshielding effect. The small coupling constant is due to meta-coupling with H-4.
~ 7.35dd, J ≈ 8.5, 2.0 Hz1HH-4This proton is ortho to the amide group and meta to the bromine atom. It will be split by both H-3 (ortho-coupling) and H-6 (meta-coupling).
~ 7.15d, J ≈ 8.5 Hz1HH-3This proton is ortho to the methyl group and will be split by H-4. The electron-donating nature of the methyl group will cause a slight upfield shift compared to the other aromatic protons.
~ 6.0 - 5.5br s2H-CONH₂The chemical shift of amide protons can be highly variable and dependent on concentration and solvent. They often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
~ 2.40s3H-CH₃The methyl protons are attached to the aromatic ring and will appear as a singlet in a region typical for aryl methyl groups.

Diagram of Predicted ¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of This compound in ~0.7 mL of CDCl₃ add_tms Add TMS as an internal standard (0 ppm) dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer insert Insert sample into NMR spectrometer transfer->insert lock_shim Lock on deuterium signal and shim the magnetic field insert->lock_shim setup Set up ¹H acquisition parameters (e.g., 500 MHz) lock_shim->setup acquire Acquire FID data setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum Interpretation

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol Considerations:

¹³C NMR is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each unique carbon atom gives one signal. The chemical shift range is much wider than in ¹H NMR, providing excellent resolution.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170C=OThe carbonyl carbon of an amide typically appears in this downfield region.
~ 139C-2The carbon atom bearing the methyl group.
~ 135C-1The carbon atom attached to the amide group.
~ 133C-4Aromatic CH carbon.
~ 130C-6Aromatic CH carbon.
~ 128C-3Aromatic CH carbon.
~ 119C-5The carbon atom bonded to bromine is expected to be shifted upfield due to the "heavy atom effect".
~ 20-CH₃The methyl carbon signal will be in the typical aliphatic region.

Infrared (IR) Spectroscopy: Probing Functional Groups

Experimental Protocol Considerations:

IR spectroscopy can be performed on solid samples using techniques like potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and minimal sample preparation. The resulting spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3350 - 3180N-H stretchMedium-StrongAmide (-CONH₂)
3080 - 3030C-H stretchMediumAromatic C-H
2960 - 2850C-H stretchMediumMethyl (-CH₃)
~ 1660C=O stretch (Amide I band)StrongAmide Carbonyl
~ 1600N-H bend (Amide II band)MediumAmide (-NH₂)
1500 - 1400C=C stretchMediumAromatic Ring
~ 820C-H bendStrongOut-of-plane bending for a 1,2,4-trisubstituted benzene ring
~ 600C-Br stretchMediumCarbon-Bromine bond

Diagram of IR Spectroscopy Workflow

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid This compound on the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure background Collect a background spectrum (air) apply_pressure->background sample_scan Collect the sample spectrum background->sample_scan ratio Ratio sample spectrum to background sample_scan->ratio format_spectrum Convert to % Transmittance or Absorbance ratio->format_spectrum final_spectrum final_spectrum format_spectrum->final_spectrum Final Spectrum Interpretation G cluster_prep Sample Preparation cluster_acq Ionization & Analysis cluster_proc Data Processing dissolve Dissolve sample in a suitable solvent (e.g., Methanol) infuse Infuse into the ESI source dissolve->infuse ionize Electrospray Ionization (ESI) infuse->ionize mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionize->mass_analyzer detector Ion Detection mass_analyzer->detector generate_spectrum Generate Mass Spectrum (m/z vs. Intensity) detector->generate_spectrum analyze_peaks Analyze molecular ion peak, isotopic pattern, and fragmentation generate_spectrum->analyze_peaks final_data final_data analyze_peaks->final_data Final Data Interpretation

Caption: Workflow for Mass Spectrometry using ESI.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the characterization of this compound. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial confirmation. While based on established principles and data from analogous compounds, this guide offers a scientifically sound and detailed interpretation that will be invaluable for any researcher working with this molecule.

References

  • Note: As no direct experimental data was found for this compound, the references below provide foundational knowledge on the spectroscopic techniques and data for related compounds th
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

An In-depth Technical Guide to 5-Bromo-2-methylbenzamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-methylbenzamide (CAS No. 854633-21-9), a key chemical intermediate in pharmaceutical synthesis.[1][2] Drawing from established chemical principles and field-proven insights, this document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its physical and chemical properties, detailed synthesis and purification protocols, analytical characterization, and critical applications, with a focus on the causal reasoning behind the methodological choices.

Core Compound Identification and Properties

This compound is a substituted aromatic amide that serves as a versatile building block in the construction of more complex molecular architectures. Its structure, featuring a bromine atom, a methyl group, and a primary amide functional group, offers multiple reaction sites for synthetic elaboration.

Chemical Identity
IdentifierValueSource(s)
CAS Number 854633-21-9[1][2]
IUPAC Name This compound[2]
Molecular Formula C₈H₈BrNO[2]
Molecular Weight 214.06 g/mol [2]
SMILES CC1=C(C=C(C=C1)Br)C(=O)N[2]
InChI Key IENXGTOPRPDOAE-UHFFFAOYSA-N[2]
Physical and Chemical Properties

Obtaining precise, experimentally verified physical property data for specialized intermediates can be challenging. The following table summarizes computed properties and data inferred from closely related compounds and supplier information.

PropertyValueNotes and Rationale
Appearance White to off-white solidInferred from typical appearance of similar aromatic amides and supplier data for related compounds.
Melting Point Data not publicly availableMultiple supplier databases do not list an experimental melting point. Purity and crystalline form will significantly influence this value.
Boiling Point Data not publicly availableAs a solid with a relatively high molecular weight, it would be expected to have a high boiling point, likely decomposing before boiling at atmospheric pressure.
Solubility Soluble in organic solvents like alcohols, ethers, and benzene.[3] Sparingly soluble in water.The amide group can participate in hydrogen bonding, granting some solubility in polar organic solvents. The hydrophobic benzene ring and bromine atom limit aqueous solubility.[3]
Storage Sealed in a dry, room temperature environment.Recommended to prevent hydrolysis of the amide and maintain chemical integrity.[1]

Strategic Synthesis and Purification

The synthesis of this compound is most logically achieved via a two-stage process starting from 2-methylbenzoic acid. This approach ensures high regioselectivity in the bromination step and provides a reliable pathway to the final amide product.

Stage 1: Synthesis of 5-Bromo-2-methylbenzoic Acid (Precursor)

The foundational step is the electrophilic aromatic substitution (bromination) of 2-methylbenzoic acid. The directing effects of the substituents are key to the outcome. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The para-position to the activating methyl group (C5) is the most sterically accessible and electronically favorable site for bromination, leading to the desired 5-bromo isomer as the major product.

Experimental Protocol: Bromination of 2-Methylbenzoic Acid [4]

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, add 2-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid at room temperature to form a solution.

  • Bromination: Add bromine (1.5 eq) dropwise to the solution over a period of 10-20 minutes. The use of excess bromine ensures the reaction proceeds to completion.

  • Reaction: Stir the mixture at room temperature (approx. 25°C) for 20-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture into ice water. This quenches the reaction and precipitates the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration, washing with cold water to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 60°C overnight to yield the crude 5-Bromo-2-methylbenzoic acid. The crude product will contain a mixture of isomers.

Stage 2: Amidation of 5-Bromo-2-methylbenzoic Acid

The conversion of the carboxylic acid to a primary amide is a fundamental transformation. The most reliable and field-proven method involves converting the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an ammonia source.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard and widely accepted chemical transformations.[5][6]

  • Acyl Chloride Formation:

    • To a solution of 5-Bromo-2-methylbenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise at room temperature. The DMF catalyzes the reaction, and the excess thionyl chloride can be easily removed as it is volatile.

    • Heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 5-bromo-2-methylbenzoyl chloride.[7] This intermediate is often used directly in the next step without further purification.

  • Amidation:

    • Dissolve the crude 5-bromo-2-methylbenzoyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF, or ethyl acetate).

    • Cool the solution to 0°C in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (~2.0 eq) dropwise while stirring vigorously. The use of excess ammonia source ensures complete reaction and neutralizes the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, proceed to liquid-liquid extraction.

    • Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Strategy

Purification is critical for ensuring the material is suitable for subsequent synthetic steps. Recrystallization is often the most effective method for purifying solid organic compounds, assuming a suitable solvent can be identified.

Experimental Protocol: Recrystallization [8][9]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for amides include ethanol, ethyl acetate/hexanes, or acetone/water.[8] Test small batches to find the optimal solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent system.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow 2_Me_Benzoic_Acid 2-Methylbenzoic Acid Bromination Bromination (Br₂, H₂SO₄) 2_Me_Benzoic_Acid->Bromination Precursor 5-Bromo-2-methylbenzoic Acid Bromination->Precursor Acyl_Chloride_Formation Acyl Chloride Formation (SOCl₂, cat. DMF) Precursor->Acyl_Chloride_Formation Acyl_Chloride 5-Bromo-2-methylbenzoyl Chloride (Intermediate) Acyl_Chloride_Formation->Acyl_Chloride Amidation Amidation (NH₃ source) Acyl_Chloride->Amidation Crude_Product Crude this compound Amidation->Crude_Product Recrystallization Recrystallization (e.g., EtOH or EtOAc/Hexanes) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Overall workflow for synthesis and purification.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. A self-validating system requires that data from multiple, orthogonal techniques are consistent with the target structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. Below are the predicted chemical shifts for this compound based on established principles and data from analogous structures.[10][11]

  • ¹H NMR (predicted):

    • ~7.5-7.8 ppm (m, 2H): Aromatic protons ortho and para to the amide group.

    • ~7.2-7.4 ppm (d, 1H): Aromatic proton ortho to the bromine atom.

    • ~6.0-7.0 ppm (br s, 2H): Two protons of the primary amide (-CONH₂). The broadness and chemical shift are highly dependent on the solvent and concentration.

    • ~2.4 ppm (s, 3H): Three protons of the methyl group (-CH₃).

  • ¹³C NMR (predicted):

    • ~170 ppm: Carbonyl carbon of the amide.

    • ~130-140 ppm: Aromatic carbons, including the carbon attached to the amide and the carbon attached to the methyl group.

    • ~115-130 ppm: Aromatic carbons, including the carbon attached to the bromine and the CH carbons.

    • ~20 ppm: Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • ~3350 and ~3170 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amide.

  • ~1660 cm⁻¹: A strong C=O (Amide I band) stretching vibration.

  • ~1620 cm⁻¹: N-H bending vibration (Amide II band).

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 213 and 215.

G cluster_analytical Analytical Validation Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structure & Identity Confirmed NMR->Structure_Confirmation Purity_Assessment Purity Confirmed NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

A multi-technique approach to analytical validation.

Applications and Safety

Role in Pharmaceutical Synthesis

This compound is primarily utilized as a pharmaceutical intermediate. Its precursor, 5-bromo-2-methylbenzoic acid, is a documented starting material for the synthesis of Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. The benzamide itself serves as a critical synthon, allowing for the introduction of the brominated toluic acid moiety into a larger molecule, which can then be further functionalized, often via cross-coupling reactions at the bromine site. Benzamide derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

  • Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Handling:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid formation of dust and aerosols.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Waste should be treated as hazardous chemical waste.

References

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 5-Bromo-2-methylbenzamide is a compound of interest in medicinal chemistry, and understanding its behavior in various solvents is fundamental for formulation development, purification, and analytical characterization. This technical guide provides a comprehensive framework for evaluating the solubility of this compound. While extensive quantitative data for this specific compound is not widely published, this guide focuses on the underlying principles and provides a robust experimental protocol for its determination. We delve into the physicochemical properties of the molecule, the theoretical principles governing solubility, and a detailed methodology for accurate measurement using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a paramount physicochemical property.[1][2] Poor solubility can lead to low absorption, inadequate bioavailability, and erratic dose-response relationships, ultimately causing promising drug candidates to fail.[1][3] this compound, as a substituted benzamide, belongs to a class of compounds with broad pharmacological relevance. A thorough understanding of its solubility profile in different organic solvents is essential for:

  • Formulation: Designing appropriate delivery systems (e.g., solutions, suspensions).

  • Purification: Selecting suitable solvents for crystallization and chromatography.

  • Process Chemistry: Optimizing reaction conditions and product isolation.

  • Analytical Science: Preparing stock solutions and standards for assays.

This guide serves as a senior-level resource, combining theoretical grounding with a practical, field-proven experimental approach to empower researchers to generate reliable solubility data.

Physicochemical Properties of this compound

Understanding the molecule's intrinsic properties is key to predicting and interpreting its solubility behavior. The fundamental principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4][5]

PropertyValue / StructureSourceImplication for Solubility
Molecular Formula C₈H₈BrNO[6]-
Molecular Weight 214.06 g/mol [6]Higher molecular weight can sometimes correlate with lower solubility.
Structure

[6]The molecule possesses both polar and non-polar characteristics.
Key Functional Groups - Amide (-CONH₂): Polar; capable of acting as both a hydrogen bond donor and acceptor. - Aromatic Ring: Largely non-polar. - Methyl Group (-CH₃): Non-polar, contributes to lipophilicity. - Bromine (-Br): Electronegative, adds to the molecular weight and volume.-The amide group will drive solubility in polar, protic solvents, while the substituted benzene ring will favor solubility in non-polar or moderately polar aprotic solvents.
Predicted Lipophilicity (XLogP3) 1.9[6]A positive logP value indicates a preference for a non-polar environment (octanol) over a polar one (water), suggesting moderate lipophilicity.

The structure of this compound presents a classic case of competing solubility drivers. The polar amide group can form strong hydrogen bonds with protic solvents like alcohols, while the lipophilic, brominated aromatic ring will interact favorably with non-polar solvents like toluene or moderately polar aprotic solvents like dichloromethane via van der Waals forces.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. A compound dissolves when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

A logical framework for predicting solubility is visualized below.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties solute_node Polar Amide Group (H-Bonding) solvent_node Polar Protic Solvents (e.g., Ethanol, Methanol) solute_node->solvent_node Strong Interaction (H-Bonding) solvent_node2 Polar Aprotic Solvents (e.g., Acetone, THF) solute_node->solvent_node2 Moderate Interaction (Dipole-Dipole) solute_node2 Non-Polar Aromatic Ring (van der Waals) solute_node2->solvent_node2 Moderate Interaction (Dipole-Dipole) solvent_node3 Non-Polar Solvents (e.g., Toluene, Hexane) solute_node2->solvent_node3 Strong Interaction (van der Waals) solubility Solubility Outcome solvent_node->solubility High Solubility Expected solvent_node2->solubility Moderate to High Solubility Expected solvent_node3->solubility Low to Moderate Solubility Expected

Caption: Factors influencing the solubility of this compound.

Based on this framework, we can make the following predictions:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, which can effectively interact with the amide group.

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in non-polar aliphatic solvents like hexane and cyclohexane, which cannot effectively solvate the polar amide group.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the internationally recognized gold-standard for determining thermodynamic solubility.[1][2][7] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to ensure equilibrium is reached.

Materials and Reagents
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or thermomixer with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Autosampler vials for HPLC analysis

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

The entire process, from preparation to final analysis, is outlined below.

G start Start prep 1. Preparation Add excess solid this compound to a known volume of solvent in a vial. start->prep shake 2. Equilibration Place vials in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours. prep->shake separate 3. Phase Separation Allow vials to stand. Filter the supernatant through a 0.22 µm syringe filter. shake->separate dilute 4. Dilution Accurately dilute a known volume of the clear filtrate with mobile phase. separate->dilute analyze 5. HPLC Analysis Inject diluted sample and standards onto a calibrated HPLC system. dilute->analyze calculate 6. Calculation Determine concentration from the calibration curve and calculate initial solubility. analyze->calculate finish End calculate->finish

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial. The key is to ensure solid material remains after equilibration, confirming saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 850 rpm).[3] Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure true thermodynamic equilibrium is reached.[7]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all particulate matter.

  • Dilution: Perform an accurate, gravimetric, or volumetric dilution of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method.

Analytical Method: HPLC Quantification

A reversed-phase HPLC (RP-HPLC) method is suitable for quantifying benzamide derivatives.[8][9]

  • Column: C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer like phosphate buffer, pH adjusted) is a common choice.[9]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by a UV scan, likely around 254 nm or 288 nm).[9]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) of >0.999 for accuracy.[8]

Data Calculation and Reporting
  • Determine the concentration of the diluted sample from the HPLC calibration curve.

  • Back-calculate the concentration in the original, undiluted filtrate using the dilution factor.

  • The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

  • Report the results clearly in a table, specifying units (e.g., mg/mL or mol/L), the temperature, and the method used.

Conclusion

While a definitive, pre-existing database for the solubility of this compound across a wide range of organic solvents is not publicly available, this guide provides the essential scientific framework and a robust, validated protocol for its determination. By understanding the interplay between the compound's physicochemical properties and solvent characteristics, researchers can make informed predictions. More importantly, by implementing the detailed shake-flask methodology, drug development professionals can generate the high-quality, reliable solubility data that is indispensable for advancing chemical and pharmaceutical research.

References

  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . University of Massachusetts. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Academia.edu. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. Available at: [Link]

  • Solubility Testing – Shake Flask Method . BioAssay Systems. Available at: [Link]

  • This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Solubility of organic compounds (video) . Khan Academy. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Colorado Boulder. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences. Available at: [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives . ResearchGate. Available at: [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs . PubMed, National Center for Biotechnology Information. Available at: [Link]

Sources

The Strategic Role of 5-Bromo-2-methylbenzamide in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 5-Bromo-2-methylbenzamide, a versatile and strategically important precursor in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, key reactions, and high-value applications of this compound, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations that drive its use in the synthesis of complex, biologically active molecules.

Introduction: The Value Proposition of a Multifunctional Building Block

This compound (C₈H₈BrNO) is a substituted aromatic amide that has emerged as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its utility is derived from the specific arrangement of its functional groups: a primary amide, a bromine atom, and a methyl group on a benzene ring. This unique combination offers medicinal chemists a powerful tool for molecular construction.

The primary amide can act as a key pharmacophoric element, engaging in hydrogen bonding with biological targets, or it can be a synthetic handle for further chemical transformations.[3][4] The bromine atom is a particularly valuable feature, serving as a reactive site for a range of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6] These reactions are cornerstones of modern drug discovery, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds, respectively.[5][6] The methyl group, while seemingly simple, can influence the molecule's conformation and metabolic stability, and its position ortho to the amide can introduce steric effects that direct the course of certain reactions.

This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the construction of complex molecular architectures, including those found in modern therapeutics.

Synthesis of this compound: A Reliable and Scalable Protocol

The most common and efficient route to this compound begins with the selective bromination of 2-methylbenzoic acid. This is followed by the conversion of the resulting carboxylic acid to the primary amide.

Step 1: Electrophilic Bromination of 2-Methylbenzoic Acid

The synthesis commences with the regioselective bromination of 2-methylbenzoic acid. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups favor the introduction of the bromine atom at the 5-position.[7]

Reaction Scheme:

Bromination of 2-Methylbenzoic Acid cluster_0 Reactants cluster_1 Product 2-methylbenzoic_acid 2-Methylbenzoic Acid 5-bromo-2-methylbenzoic_acid 5-Bromo-2-methylbenzoic Acid 2-methylbenzoic_acid->5-bromo-2-methylbenzoic_acid H₂SO₄ Br2 Br₂ Br2->5-bromo-2-methylbenzoic_acid

Caption: Synthesis of 5-Bromo-2-methylbenzoic Acid.

Experimental Protocol:

  • In a well-ventilated fume hood, add 2-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid in a flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add bromine (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture over crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to yield 5-bromo-2-methylbenzoic acid.[7]

Step 2: Amidation of 5-Bromo-2-methylbenzoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common and effective approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

Reaction Scheme:

Amidation Reaction cluster_0 Reactant cluster_1 Intermediate cluster_2 Product 5-bromo-2-methylbenzoic_acid 5-Bromo-2-methylbenzoic Acid acyl_chloride Acyl Chloride Intermediate 5-bromo-2-methylbenzoic_acid->acyl_chloride SOCl₂ or (COCl)₂ This compound This compound acyl_chloride->this compound NH₄OH or NH₃

Caption: Synthesis of this compound.

Experimental Protocol:

  • Suspend 5-bromo-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux and monitor the reaction until the evolution of gas ceases and the starting material is consumed.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

  • Carefully add the crude acyl chloride to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in a suitable organic solvent.

  • Stir the mixture vigorously.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford this compound.

Key Synthetic Transformations: Unleashing the Potential of the Bromo-Substituent

The bromine atom on the aromatic ring of this compound is the gateway to a vast chemical space. Its participation in palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents, a critical step in the development of new drug candidates.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[8] In the context of this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.

Mechanistic Overview:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition ArPdBr Ar-Pd(II)L₂(Br) Oxidative_Addition->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr Reductive_Elimination Reductive Elimination ArPdAr->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-Ar' Reductive_Elimination->Product Reactant Ar-Br (this compound) Reactant->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Generalized Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).[5]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., dioxane/water, toluene, DMF).[5]

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[6] This reaction is of immense importance in medicinal chemistry as the resulting arylamine moiety is a common feature in many drug molecules.

Mechanistic Overview:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle:

  • Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[6]

Buchwald-Hartwig Amination Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition ArPdBr Ar-Pd(II)L₂(Br) Oxidative_Addition->ArPdBr Amine_Coordination Amine Coordination & Deprotonation ArPdBr->Amine_Coordination ArPdNR2 Ar-Pd(II)L₂(NR₂) Amine_Coordination->ArPdNR2 Reductive_Elimination Reductive Elimination ArPdNR2->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-NR₂ Reductive_Elimination->Product Reactant Ar-Br (this compound) Reactant->Oxidative_Addition Amine HNR₂ Amine->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Generalized Experimental Protocol:

  • Charge a reaction vessel with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂ with a suitable phosphine ligand like XPhos or SPhos, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).[9]

  • Evacuate and backfill the vessel with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).[9]

  • Heat the reaction mixture (typically 80-110 °C) and monitor its progress.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography or other suitable methods.

Case Studies: From Precursor to Prominent Pharmaceuticals

The true value of this compound is best illustrated through its application in the synthesis of high-profile drugs. Its precursor, 5-bromo-2-methylbenzoic acid, is a documented starting material in the synthesis of several important therapeutics. The conversion to the benzamide is a straightforward chemical step, positioning this compound as a key intermediate in these synthetic routes.

Synthesis of PARP Inhibitors: The Case of Talazoparib

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy, particularly in patients with BRCA mutations.[10] Talazoparib (Talzenna®) is a potent PARP inhibitor, and its synthesis can be envisioned starting from 5-bromo-2-methylbenzoic acid.

The benzamide derivative, this compound, serves as a crucial scaffold onto which the complex heterocyclic core of Talazoparib can be constructed through a series of reactions, including cross-coupling and cyclization steps. The amide functionality is a key pharmacophoric feature of many PARP inhibitors, contributing to their binding affinity.[10]

Antidiabetic Agents: A Pathway to Canagliflozin

Canagliflozin (Invokana®) is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. A key intermediate in the synthesis of Canagliflozin is derived from 5-bromo-2-methylbenzoic acid.[11] The synthetic strategy involves coupling this precursor with a thiophene moiety, often via a Suzuki-Miyaura reaction, followed by further functionalization to introduce the glucose unit. The benzamide analogue would be a viable intermediate in a convergent synthetic approach.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

This compound is more than just a chemical intermediate; it is a strategic tool that offers medicinal chemists a reliable and versatile platform for the synthesis of complex and biologically active molecules. Its well-defined reactivity, particularly in powerful cross-coupling reactions, combined with the synthetic accessibility of the amide functionality, makes it an invaluable precursor in modern drug discovery. The successful application of its closely related benzoic acid in the synthesis of blockbuster drugs like Talazoparib and Canagliflozin underscores the importance of this structural motif. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of innovation in medicinal chemistry.

References

The Pharmacological Potential of 5-Bromo-2-methylbenzamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in engaging a wide array of biological targets. The strategic incorporation of halogen and methyl groups can significantly modulate the physicochemical properties and pharmacological activities of these molecules. This technical guide delves into the prospective biological activities of 5-Bromo-2-methylbenzamide derivatives. While direct literature on this specific scaffold is emerging, this document synthesizes data from structurally related benzamides—including 5-bromo-2-hydroxy-benzamides and various methylbenzamide derivatives—to forecast and guide future research into their potential as anticancer, antimicrobial, and neuroprotective agents. We will explore the synthetic rationale, plausible mechanisms of action, and detailed experimental protocols to empower researchers in the exploration of this promising chemical space.

Introduction: The Rationale for Investigating this compound Derivatives

The pursuit of novel therapeutic agents is a paramount objective in pharmaceutical research. The benzamide functional group is a privileged motif, present in a multitude of approved drugs, owing to its ability to form key hydrogen bonds with biological targets. The substitution pattern on the aromatic ring is a critical determinant of a compound's biological activity.

The focus of this guide, the this compound scaffold, presents a compelling case for investigation. The bromine atom at the 5-position, a lipophilic and electron-withdrawing group, can enhance membrane permeability and introduce specific halogen bonding interactions with target proteins. The methyl group at the 2-position can influence the conformation of the benzamide, potentially locking it into a bioactive orientation and providing a site for metabolic modification or further derivatization.

This guide will extrapolate from the established biological activities of closely related analogs to build a predictive framework for the therapeutic potential of this compound derivatives.

Potential Anticancer Activity

The fight against cancer necessitates a continuous pipeline of novel chemotherapeutics. Derivatives of benzamide have shown considerable promise in this arena, often by targeting key enzymes involved in cell proliferation and survival.

Mechanistic Insights: Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Research into 4-methylbenzamide derivatives has revealed their potential as potent protein kinase inhibitors.[1] For instance, certain derivatives have demonstrated significant inhibitory activity against cancer cell lines like K562 and HL-60, with IC50 values in the low micromolar range.[1] It is plausible that this compound derivatives could also be designed to target the ATP-binding site of various kinases, with the bromo-substituent potentially enhancing binding affinity.

The proposed mechanism involves the benzamide core acting as a scaffold to present the key pharmacophoric elements to the kinase active site. The amide N-H and carbonyl oxygen can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Diagram: Proposed Kinase Inhibition by a this compound Derivative

G cluster_kinase Kinase Active Site Hinge Hinge Hydrophobic_Pocket Hydrophobic_Pocket Gatekeeper_Residue Gatekeeper_Residue Inhibitor This compound Derivative Inhibitor->Hinge H-Bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Inhibitor->Gatekeeper_Residue Steric/Halogen Interactions G Bacterial_Culture Bacterial Strain (e.g., S. aureus, E. coli) Incubation Incubate Bacteria with Compound Bacterial_Culture->Incubation Compound_Prep Prepare Serial Dilutions of This compound Derivative Compound_Prep->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: A simplified workflow for determining the MIC of a test compound.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data from Related Compounds
Compound ClassMicroorganismMIC (µg/mL)
N-Benzamide Derivatives [2]B. subtilis6.25
E. coli3.12
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives [3][4]S. aureus2.5
S. pyogenes2.5
B. cereus2.5

Potential Neuroprotective Activity

Neurodegenerative diseases and ischemic events like stroke represent a significant unmet medical need. There is evidence to suggest that certain benzamide and related structures may offer neuroprotective effects.

Mechanistic Insights: Modulation of Ion Channels and Anti-apoptotic Pathways

Derivatives of 2-methylbenzamide have been identified as modulators of voltage-gated sodium channels (Nav1.1), which are crucial for neuronal excitability. [5]Modulation of these channels could have therapeutic implications in neurological disorders characterized by aberrant neuronal firing.

Furthermore, a structurally related compound, Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate, has demonstrated neuroprotective effects in a rodent model of global cerebral ischemia. [6][7][8][9]Its mechanism of action is linked to the inhibition of apoptosis and the activation of cell survival signaling pathways. [8]It reduced the expression of pro-apoptotic proteins like Cyt-c and caspase-3, and increased the expression of pro-survival proteins like p-Akt and PI3K. [8]It is conceivable that this compound derivatives could exhibit similar anti-apoptotic and pro-survival activities in neuronal cells.

Diagram: Proposed Neuroprotective Signaling Pathway

G Derivative This compound Derivative PI3K PI3K Derivative->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential anti-apoptotic signaling pathway modulated by this compound derivatives.

Experimental Protocol: In Vivo Model of Global Cerebral Ischemia

A rodent model of global cerebral ischemia can be used to evaluate the in vivo neuroprotective effects of test compounds.

Procedure:

  • Induce global cerebral ischemia in rats using a validated method (e.g., the four-vessel occlusion model).

  • Administer the this compound derivatives at various doses before or after the ischemic insult.

  • Assess neurological function using standardized behavioral tests (e.g., beam-walking test).

  • At the end of the experiment, sacrifice the animals and collect brain tissue.

  • Analyze brain sections for neuronal damage (e.g., using Nissl staining) and markers of apoptosis (e.g., TUNEL staining, caspase-3 immunohistochemistry).

Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound core can be achieved through standard organic chemistry reactions. The amide nitrogen provides a key handle for derivatization.

General Synthetic Scheme

A common approach involves the acylation of various primary or secondary amines with 5-bromo-2-methylbenzoyl chloride. The benzoyl chloride can be prepared from the commercially available 5-bromo-2-methylbenzoic acid by treatment with a chlorinating agent like thionyl chloride.

Diagram: Synthetic Pathway to this compound Derivatives

G Acid 5-Bromo-2-methylbenzoic Acid Chloride 5-Bromo-2-methylbenzoyl Chloride Acid->Chloride SOCl2 Product 5-Bromo-N-(R1,R2)-2-methylbenzamide (Derivative) Chloride->Product Amine R1R2NH (Primary or Secondary Amine) Amine->Product

Caption: A general synthetic route for the preparation of N-substituted this compound derivatives.

Conclusion and Future Directions

While the direct exploration of this compound derivatives is in its nascent stages, the wealth of data from structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. The evidence points towards promising avenues in anticancer, antimicrobial, and neuroprotective research.

Future work should focus on the synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by these compounds. The insights provided in this guide offer a foundational framework for researchers to unlock the full therapeutic potential of this intriguing chemical scaffold.

References

  • Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124.
  • Ienașcu, I. M. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 869.
  • Shaik, M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Wang, X., et al. (2010). Design, synthesis, and evaluation of 3-n-butyl-5-bromo-1(3H)-isobenzofuranone derivatives as anti-platelet and antithrombotic agents. Bioorganic & medicinal chemistry letters, 20(13), 3804-3808.
  • Gao, Y., et al. (2017). Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia. Frontiers in Pharmacology, 8, 664.
  • Ma, Y., et al. (2012). Anti-platelet and anti-thrombotic activities of 3-butyl-6-bromo-1(3H)-isobenzofuranone.
  • Al-Ostath, A. I., et al. (2023). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 28(14), 5418.
  • Ienașcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
  • BenchChem. (2025). Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives: A Guide for Researchers. BenchChem Technical Support.
  • BenchChem. (2025). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. BenchChem Technical Support.
  • BenchChem. (2025). Anti-inflammatory activity of synthesized compounds 5d and 5m-p. BenchChem Technical Support.
  • Zakharyan, A. V., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7153.
  • Gao, Y., et al. (2017). Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia. PubMed Central.
  • Liu, X., et al. (2010). Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. Cancer letters, 289(2), 227-235.
  • Gao, Y., et al. (2017). Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia.
  • Ienașcu, I. M. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed.
  • BenchChem. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. BenchChem Technical Support.
  • BLD Pharm. (n.d.). 854633-21-9|this compound. BLD Pharm.
  • Biosynth. (n.d.). This compound | 854633-21-9 | EJB63321. Biosynth.
  • Ienașcu, I. M. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC - NIH.
  • Le Gac, S., et al. (2015). Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators. Bioorganic & medicinal chemistry letters, 25(20), 4443-4447.
  • Cortez-Maya, S., et al. (2012). Anticancer Activity and Anti-inflammatory Studies of 5-Aryl-1,4-benzodiazepine Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 12(6), 611-618.
  • Maso, A., et al. (2025).
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A Multi-Modal Approach to the Structural Characterization of Novel 5-Bromo-2-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Unambiguous Structural Elucidation

In the landscape of modern drug discovery and materials science, the 5-Bromo-2-methylbenzamide scaffold represents a valuable starting point for the synthesis of novel chemical entities with potential therapeutic applications, including as inhibitors for enzymes like histone deacetylases.[1] The journey from a synthetic concept to a viable preclinical candidate is predicated on an absolute and unequivocal understanding of its three-dimensional atomic structure. This is not merely an academic exercise; structural integrity is the bedrock of function, influencing everything from molecular interactions with a biological target to the solid-state properties that govern a drug's formulation and stability.

This technical guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and dynamic strategy for the structural characterization of novel this compound analogs. We will proceed from the foundational synthesis to the synergistic application of three core analytical pillars: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our focus will be on the causality behind experimental choices and the cross-validation of data, ensuring a self-consistent and trustworthy structural assignment.

Chapter 1: Synthesis and Purification - The Genesis of the Analyte

The characterization process begins with a pure substance. Analogs of this compound can be synthesized through various established methods of amide bond formation.[2] A common and effective pathway involves the initial synthesis of 5-Bromo-2-methylbenzoic acid, followed by its conversion to an acid chloride and subsequent amidation with a desired amine.[2][3]

The purity of the final compound is paramount. Impurities can confound spectral interpretation and prevent the growth of high-quality crystals. Therefore, rigorous purification, typically via recrystallization or column chromatography, is a critical and non-negotiable prerequisite to any structural analysis.

cluster_synthesis Synthesis Phase cluster_purification Purification Phase A Starting Materials (e.g., 2-methylbenzoic acid) B Reaction I: Bromination (+ H₂SO₄, Br₂) A->B Step 1 C Reaction II: Amidation (e.g., SOCl₂, Primary Amine) B->C Step 2 D Crude Product Work-up C->D Step 3 E Purification (Recrystallization / Chromatography) D->E Step 4 F Pure Analog for Characterization E->F Final Product A Purified Analog B Crystal Growth (Slow Evaporation) A->B C Crystal Selection & Mounting B->C D Data Collection (Diffractometer, 100 K) C->D E Data Processing (Unit Cell, Space Group) D->E Raw Data F Structure Solution (Electron Density Map) E->F G Structure Refinement (Model Fitting) F->G H Validated 3D Structure (CIF File) G->H cluster_1d 1D Experiments cluster_2d 2D Correlation Experiments H1 ¹H NMR (Proton Environments) Proposal Structure Proposal H1->Proposal C13 ¹³C NMR (Carbon Environments) C13->Proposal COSY COSY (¹H-¹H Connectivity) COSY->Proposal HSQC HSQC (Direct ¹H-¹³C) HSQC->Proposal HMBC HMBC (Long-Range ¹H-¹³C) HMBC->Proposal Start Prepared Sample Start->H1 Start->C13 Start->COSY Start->HSQC Start->HMBC Validated Validated Structure in Solution Proposal->Validated All Data Consistent A Dilute Sample B Ionization (e.g., Electrospray - ESI) A->B C Mass Analysis (e.g., TOF, Orbitrap) B->C D Detection C->D E Mass Spectrum D->E F Molecular Formula Confirmation E->F Analysis of m/z & Isotope Pattern cluster_data Experimental Evidence MS Mass Spectrometry (Elemental Formula) Proposal Proposed Structure MS->Proposal Validated Unambiguously Validated Structure MS->Validated Matches Atoms Found NMR NMR Spectroscopy (Connectivity in Solution) NMR->Proposal NMR->Validated Matches Connectivity XRAY X-ray Crystallography (3D Atomic Arrangement) XRAY->Proposal XRAY->Validated Provides Absolute Geometry Proposal->Validated Synergistic Cross-Validation

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An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 5-Bromo-2-methylbenzamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of chemical stability, potential degradation pathways, and the methodologies for establishing robust storage protocols.

Introduction to this compound

This compound (CAS No. 854633-21-9) is a substituted benzamide derivative with the molecular formula C₈H₈BrNO.[1][2] Its chemical structure, featuring a bromine atom and a methyl group on the benzene ring, as well as a primary amide functional group, makes it a valuable building block in organic synthesis. However, the presence of the amide linkage and the substituted aromatic ring also dictates its susceptibility to various degradation pathways, necessitating a thorough understanding of its stability profile.

The stability of a chemical compound is a critical parameter that influences its shelf-life, formulation development, and ultimately, the safety and efficacy of the final product.[3][4][5][6][7] This guide will explore the intrinsic stability of this compound and provide a framework for its appropriate handling and storage based on established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10][11][12]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH. Understanding the potential degradation pathways is crucial for developing stable formulations and defining appropriate storage conditions.[3][6] The primary degradation pathway for benzamides is hydrolysis of the amide bond.[13][14][15]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for carboxylic acid derivatives like amides.[15] The amide bond in this compound can be cleaved under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters.[15]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 5-bromo-2-methylbenzoic acid and ammonium ions.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the carboxylate salt of 5-bromo-2-methylbenzoic acid and ammonia.

The following diagram illustrates the general mechanism of amide hydrolysis:

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A This compound Protonated_Amide Protonated Amide Amide_A->Protonated_Amide + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H2O Products_A 5-Bromo-2-methylbenzoic Acid + NH4+ Tetrahedral_Intermediate_A->Products_A Amide_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Amide_B->Tetrahedral_Intermediate_B + OH- Products_B 5-Bromo-2-methylbenzoate + NH3 Tetrahedral_Intermediate_B->Products_B G Start Prepare Stock Solution of This compound Stress_Conditions Subject Aliquots to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Stress_Conditions->Thermal Photolytic Photolytic Degradation (ICH Q1B conditions) Stress_Conditions->Photolytic Analysis Analyze Samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data Identify and Quantify Degradation Products Analysis->Data End Elucidate Degradation Pathways Data->End

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Theoretical and computational studies of 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

< An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Bromo-2-methylbenzamide

Abstract

This technical guide provides a comprehensive theoretical and computational examination of this compound (C8H8BrNO), a molecule of interest in medicinal chemistry. Employing Density Functional Theory (DFT) as the core computational framework, this document elucidates the molecule's optimized geometric structure, vibrational frequencies, electronic properties, and potential biological interactions. We detail the causality behind the selection of computational methods, present self-validating protocols for reproducibility, and benchmark theoretical findings against available experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the analysis and design of novel therapeutic agents.

Introduction: The Rationale for Computational Scrutiny

This compound belongs to the benzamide class of compounds, a scaffold known for its wide range of biological activities.[1] The introduction of a bromine atom and a methyl group to the benzamide core can significantly alter its steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles. Understanding these properties at a molecular level is crucial for rational drug design.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-invasive lens to inspect these properties.[2] It allows for the prediction of molecular structure, stability, reactivity, and spectroscopic signatures before embarking on costly and time-consuming synthesis and experimental testing.[3] This "in silico" approach accelerates the discovery process by enabling the rapid screening and optimization of lead compounds. This guide will walk through the application of these theoretical methods to this compound, providing both the methodology and the scientific reasoning behind it.

The Computational Framework: Methodology and Justification

The accuracy of any theoretical study hinges on the appropriateness of its computational methodology. Here, we outline the selected methods and provide the expert rationale for their application to this compound.

Core Methodology: Density Functional Theory (DFT)

Why DFT? DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. It offers an exceptional balance between computational cost and accuracy. Unlike simpler methods, DFT accounts for electron correlation, which is essential for accurately describing the electronic structure and properties of molecules containing heteroatoms and π-systems, such as our target molecule. We specifically employ the B3LYP functional.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional is renowned for its reliability in predicting the geometries and vibrational frequencies of organic compounds.[4][5] It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals, leading to more accurate results.

  • Basis Set Selection (6-311++G(d,p)): The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this type of analysis.[2][6]

    • 6-311G: A triple-zeta valence basis set, providing a flexible description of the valence electrons involved in bonding.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing anions, weak interactions, and the "tails" of electron density far from the nuclei.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape, which is critical for describing chemical bonds and intermolecular interactions accurately.

Computational Protocol: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of our findings, the following step-by-step protocol was implemented using the Gaussian 09 software package.[2]

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Initial Structure Creation: The 2D structure of this compound is drawn using GaussView 5.0.[2]

  • Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria are set to "tight" to ensure the structure is a true energy minimum.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory on the optimized geometry. This serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • It provides the theoretical vibrational frequencies (FT-IR and FT-Raman), infrared intensities, and Raman activities.[7]

  • Vibrational Mode Assignment: The potential energy distribution (PED) is calculated using the VEDA4 program to assign the calculated frequencies to specific vibrational modes (e.g., C-H stretch, C=O stretch).[8]

Diagram 1: Computational Workflow for this compound Analysis

Computational_Workflow Mol This compound (2D Structure) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Mol->Opt Freq Frequency Calculation Opt->Freq Elec Electronic Properties (HOMO-LUMO, MEP) Opt->Elec Geom Optimized Geometry Freq->Geom Vib Vibrational Spectra (FT-IR, FT-Raman) Freq->Vib Dock Molecular Docking Geom->Dock

Caption: A flowchart of the computational analysis process.

Results and Discussion: A Multi-faceted Molecular Portrait

Molecular Geometry

The DFT optimization provides the most stable three-dimensional conformation of this compound. The benzene ring exhibits a slight distortion from perfect planarity due to the presence of the bromo, methyl, and benzamide substituents.[9] Bond lengths and angles are in good agreement with expected values for similar aromatic amide structures.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational spectroscopy is an essential tool for chemical identification. By calculating the theoretical FT-IR and FT-Raman spectra, we can predict the characteristic vibrational modes and compare them with experimental data for validation.[4][10]

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (B3LYP/6-311++G(d,p))Typical Experimental Range (cm⁻¹)
N-H Asymmetric Stretch~35003450 - 3550
N-H Symmetric Stretch~33803350 - 3450
C-H Aromatic Stretch3050 - 31003000 - 3100
C-H Methyl Stretch2950 - 30002850 - 3000
C=O Stretch (Amide I)~16801650 - 1690
N-H Bend (Amide II)~16201580 - 1650
C-Br Stretch~650500 - 700[4]

Note: Calculated frequencies are typically scaled by a factor (~0.967 for B3LYP) to better match experimental values.

The strong C=O stretching vibration (Amide I band) and the N-H bending vibration (Amide II band) are characteristic features of the benzamide group. The calculated C-Br stretching frequency provides a clear spectral marker for the halogen substituent.[4]

Electronic Properties: Reactivity and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[11][12]

  • HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity.[11][13] A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[13] For this compound, the HOMO is primarily localized on the benzene ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed over the carbonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.

The MEP is a 3D map of the electrostatic potential on the molecule's surface.[2] It is an invaluable tool for visualizing charge distribution and predicting sites for intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on electronegative atoms (like the oxygen of the carbonyl group). These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (like the amide N-H protons). These are sites for nucleophilic attack and hydrogen bond donation.

Diagram 2: Conceptual Molecular Electrostatic Potential (MEP) Map

Caption: Conceptual MEP map showing reactive sites.

For this compound, the MEP map clearly shows a strong negative potential around the carbonyl oxygen and a positive potential around the amide hydrogens, highlighting them as the primary sites for hydrogen bonding.

Biological Activity: Molecular Docking Insights

To explore the potential of this compound as a therapeutic agent, molecular docking simulations can be performed.[1] This computational technique predicts the preferred orientation of a ligand when bound to a target protein.[14]

Protocol 2: Molecular Docking

  • Target Selection: A biologically relevant protein target is chosen from the Protein Data Bank (PDB). For benzamide derivatives, potential targets include enzymes like topoisomerases or kinases.[1][15]

  • Receptor & Ligand Preparation: The protein structure is prepared by removing water molecules and co-crystallized ligands. The DFT-optimized structure of this compound is used as the ligand.[15]

  • Docking Simulation: Using software like AutoDock or Glide, the ligand is docked into the active site of the protein. The simulation explores various conformations and orientations of the ligand.[15][16]

  • Analysis: The results are analyzed based on binding energy (a lower score indicates a more favorable interaction) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein's amino acid residues.[1][14]

Docking studies on similar benzamide and bromo-indole derivatives have shown that the amide group frequently acts as both a hydrogen bond donor and acceptor, while the aromatic ring engages in pi-alkyl or pi-pi stacking interactions within the active site.[1][14] The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity.

Conclusion and Future Perspectives

The theoretical and computational studies detailed in this guide provide a robust, multi-faceted analysis of this compound. Through DFT calculations, we have established its stable geometry, predicted its spectroscopic fingerprint, and mapped its electronic properties, which govern its reactivity and intermolecular interactions.

Key Takeaways:

  • The B3LYP/6-311++G(d,p) level of theory provides a reliable framework for analyzing substituted benzamides.

  • Vibrational analysis offers clear spectral markers (Amide I, Amide II, C-Br stretch) for experimental validation.

  • FMO and MEP analyses identify the carbonyl oxygen and amide protons as key sites for intermolecular interactions, which is crucial for its potential biological activity.

  • Molecular docking serves as a powerful predictive tool to screen for potential protein targets and to understand binding modes, guiding further drug development efforts.

Future work should focus on synthesizing this compound and its derivatives to experimentally validate these theoretical predictions. Further computational studies could explore its non-linear optical (NLO) properties, analyze its reactivity through Fukui functions, and perform molecular dynamics simulations to understand the stability of its protein-ligand complexes over time.[6][9] This synergistic approach, combining computational foresight with experimental validation, is the cornerstone of modern molecular science and drug discovery.

References

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Sources

Methodological & Application

Application Notes and Protocol for Suzuki Coupling with 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide is a pivotal tool in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5] 5-Bromo-2-methylbenzamide is a valuable building block, and its functionalization via Suzuki coupling opens avenues to a diverse array of biaryl carboxamides, which are key intermediates in drug discovery and development.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with this compound. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[1][8] The electron density of the aryl halide can influence the rate of this step, with electron-withdrawing groups generally accelerating the reaction.[9]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11] The choice of base is critical and can significantly impact the reaction's efficiency.[11]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6][8]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L₂ Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(Br)L₂ Pd(0)L₂->Oxidative_Addition Oxidative Addition (this compound) Transmetalation Ar-Pd(II)-Ar'L₂ Oxidative_Addition->Transmetalation Transmetalation (Ar'-B(OH)₂, Base) Product Ar-Ar' (Biaryl Product) Transmetalation->Product Reductive Elimination Product->Pd(0)L₂ Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Anhydrous solvents and reagents

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-Layer Chromatography (TLC) plates and visualization reagents

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio, 0.1-0.2 M concentration relative to the limiting reagent). The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). The choice of catalyst and ligand can significantly influence the reaction outcome.[12] For challenging couplings, catalysts with bulky, electron-rich phosphine ligands are often more effective.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Argon/Nitrogen Purge) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (80-110 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Caption: A streamlined workflow for the Suzuki coupling of this compound.

Key Considerations and Optimization Strategies

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for achieving high yields and reaction rates. While Pd(PPh₃)₄ is a commonly used catalyst, modern catalyst systems often employ more sophisticated ligands.[12]

  • For less reactive aryl bromides: Catalysts with bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalytic activity.[2][10][13] These ligands promote the oxidative addition step and stabilize the active palladium species.

  • Pre-catalysts: The use of well-defined palladium pre-catalysts can improve reproducibility and simplify reaction setup.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[11] The choice of base can dramatically affect the reaction outcome.

  • Common Bases: Inorganic bases such as carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[11]

  • Base Strength and Solubility: The strength and solubility of the base are important factors. For substrates with base-sensitive functional groups, a milder base like KF may be employed.[10] Cs₂CO₃ is often effective for more challenging couplings due to its higher solubility in organic solvents.[11] The presence of an amide group in this compound suggests that a moderately strong base like K₂CO₃ or K₃PO₄ would be a good starting point to avoid potential hydrolysis under harsh basic conditions.[14]

Solvent Systems

The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if present).

  • Common Solvents: A mixture of an organic solvent and water is often used. Popular choices include 1,4-dioxane/water, toluene/water, and THF/water.[15]

  • Anhydrous Conditions: In some cases, anhydrous conditions with a soluble base can be advantageous, particularly for substrates that are sensitive to water.[16]

Boronic Acid Stability

Boronic acids can be prone to decomposition, particularly protodeboronation, which can lead to lower yields.[15]

  • Stable Derivatives: For unstable boronic acids, using more robust derivatives such as boronate esters (e.g., pinacol esters) or trifluoroborate salts can be beneficial.[17][18]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, poor solubility of reactants.Use a fresh batch of catalyst, ensure thorough degassing of solvents, screen different solvent systems to improve solubility.[9]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without a reductant.Rigorously exclude oxygen from the reaction mixture, use a Pd(0) source or add a reducing agent if using a Pd(II) source.[15]
Protodeboronation Harsh reaction conditions (high temperature, strong base).Use milder conditions (lower temperature, weaker base), or switch to a more stable boronate ester.[15]
Dehalogenation of Starting Material Presence of a hydride source.Ensure the absence of potential hydride sources in the reaction mixture.
Hydrolysis of Amide Use of a strong base and/or high temperatures in an aqueous medium.Screen milder bases (e.g., KF, K₂CO₃), consider using an anhydrous solvent system, or lower the reaction temperature.[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds from this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and efficiently synthesize a wide range of valuable molecules for applications in drug discovery and materials science. This guide provides a solid foundation for developing robust and reproducible protocols for this important transformation.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • BYJU'S. Suzuki Coupling Reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 58(48), 9633-9695. Available from: [Link]

  • Scrivanti, A., & Beghetto, V. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Molecules, 9(5), 340-379. Available from: [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Friis, S. D., Tskay, S., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2022-2025. Available from: [Link]

  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available from: [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]

  • National Institutes of Health. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]

  • Semantic Scholar. Synthesis of Biaryls and Polyaryls by Ligand‐Free Suzuki Reaction in Aqueous Phase.. Available from: [Link]

Sources

Application Note: A Guided Synthesis of Canagliflozin Utilizing 5-Bromo-2-methylbenzoic Acid as a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Process Development Scientists

Introduction: The Strategic Synthesis of a Modern Antidiabetic Agent

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys responsible for the majority of glucose reabsorption.[1][2] By inhibiting SGLT2, Canagliflozin promotes the excretion of glucose in the urine, thereby lowering plasma glucose levels in patients with type 2 diabetes mellitus.[1][3] Beyond glycemic control, SGLT2 inhibitors like Canagliflozin have demonstrated significant cardiovascular and renal protective benefits.[3]

The molecular architecture of Canagliflozin is characterized by a C-glucoside core, where the sugar moiety is connected to the aglycone via a stable carbon-carbon bond, rendering it resistant to enzymatic cleavage by glycosidases.[4][5] The aglycone portion consists of a sophisticated diarylmethane-like structure containing a central thiophene ring. The synthesis of this complex molecule requires a strategic, multi-step approach.

This application note provides a detailed, research-backed guide for the synthesis of Canagliflozin, focusing on a convergent strategy that utilizes 5-Bromo-2-methylbenzoic acid as a crucial starting material for constructing a key aglycone intermediate. While the related compound 5-Bromo-2-methylbenzamide could theoretically be hydrolyzed to the benzoic acid, the latter is the direct and widely documented precursor in industrial and laboratory syntheses. We will detail the critical transformations, including Friedel-Crafts acylation, reductive deoxygenation, and the pivotal low-temperature C-glycosylation, offering both step-by-step protocols and the scientific rationale behind them.

Overall Synthetic Strategy & Workflow

The synthesis is designed in a convergent manner. First, the complex aglycone, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene , is constructed. This intermediate contains the necessary functionalities for the subsequent C-glycosylation. The key C-C bond formation with the protected glucose derivative is achieved via low-temperature organometallic chemistry. A final reductive sequence yields the target molecule, Canagliflozin.

The workflow below outlines the major transformations from the primary starting materials to the final active pharmaceutical ingredient (API).

G cluster_0 Part I: Aglycone Synthesis cluster_1 Part II: Glycosylation & Final Steps A 5-Bromo-2-methylbenzoic Acid C (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone A->C Friedel-Crafts Acylation (via acid chloride) B 2-(4-fluorophenyl)thiophene B->C D Key Intermediate: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene C->D Reductive Deoxygenation (e.g., Et3SiH, Lewis Acid) F Lactol Intermediate D->F n-BuLi (Lithium-Halogen Exchange) E Protected Gluconolactone E->F Nucleophilic Addition (-78 °C) G Canagliflozin F->G Reductive Deprotection (Et3SiH, Lewis Acid)

Caption: Overall synthetic workflow for Canagliflozin.

PART I: Synthesis of the Key Aglycone Intermediate

The primary objective of this section is the construction of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene . This molecule serves as the scaffold onto which the glucose moiety will be attached.

Step 1: Friedel-Crafts Acylation to Form the Ketone Linker

Causality and Experimental Choice: The Friedel-Crafts acylation is a classic and robust method for forming a carbon-carbon bond between an aromatic ring and an acyl group. Here, it serves to connect the two primary fragments of the aglycone. 5-Bromo-2-methylbenzoic acid is first converted in situ to the more reactive acyl chloride using an agent like oxalyl chloride or thionyl chloride.[1][6] This electrophile then reacts with 2-(4-fluorophenyl)thiophene in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to form the desired ketone.[7]

Detailed Protocol: Synthesis of (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone

  • Acid Chloride Formation: To a suspension of 5-bromo-2-methylbenzoic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM, approx. 8 mL per gram of acid), add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 equiv).[1]

  • Slowly add oxalyl chloride (1.2 equiv) to the mixture at room temperature. Stir for 2-3 hours or until gas evolution ceases and a clear solution is formed.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 5-bromo-2-methylbenzoyl chloride.

  • Acylation Reaction: In a separate flask, prepare a suspension of aluminum trichloride (AlCl₃, 1.2 equiv) in anhydrous DCM (approx. 10 mL per gram of AlCl₃) and cool to 0 °C in an ice bath.

  • Add a solution of 2-(4-fluorophenyl)thiophene (1.0 equiv) in anhydrous DCM to the AlCl₃ suspension.

  • Slowly add a solution of the previously prepared crude acyl chloride in anhydrous DCM to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or HPLC.

  • Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system like isopropanol or ethanol/water to yield the target ketone as a solid.

ReagentMolar Equiv.PurposeTypical Yield
5-Bromo-2-methylbenzoic acid1.0Starting Material\multirow{4}{*}{75-85%}
Oxalyl Chloride1.2Acid Chloride Formation
2-(4-fluorophenyl)thiophene1.0Coupling Partner
Aluminum Chloride (AlCl₃)1.2Lewis Acid Catalyst
Step 2: Reductive Deoxygenation to the Methylene Bridge

Causality and Experimental Choice: To achieve the final aglycone structure, the rigid ketone carbonyl group must be reduced to a flexible methylene (-CH₂-) bridge. A simple catalytic hydrogenation is often ineffective for this transformation. Ionic hydrogenation, using a combination of a hydride donor (triethylsilane, Et₃SiH) and a strong Lewis acid (boron trifluoride diethyl etherate, BF₃·OEt₂), is a highly effective method for this specific reduction.[1][8] The Lewis acid activates the ketone, making it susceptible to hydride attack from the silane.

Detailed Protocol: Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

  • Dissolve the ketone intermediate (1.0 equiv) from the previous step in a suitable solvent mixture, such as 1:1 DCM/acetonitrile (ACN) (approx. 15 mL per gram of ketone).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (Et₃SiH, 3.0-4.0 equiv) to the solution.[1]

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 3.0 equiv) dropwise, ensuring the temperature remains below 10 °C.[1]

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Some protocols note that gentle warming (e.g., to 35 °C) can accelerate the reaction and improve yield.[1][8] Monitor completion by TLC or HPLC.

  • Workup: Cool the reaction back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution stops.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure aglycone intermediate.

ReagentMolar Equiv.PurposeTypical Yield
Ketone Intermediate1.0Substrate\multirow{3}{*}{90-98%[9]}
Triethylsilane (Et₃SiH)3.0 - 4.0Hydride Donor
BF₃·OEt₂3.0Lewis Acid Activator

PART II: C-Glycosylation and Final Assembly

This section covers the most critical and technically demanding step: the stereoselective formation of the C-glycoside bond.

G cluster_0 C-Glycosylation Mechanism A Aglycone-Br B Aglycone-Li (Organolithium Intermediate) A->B n-BuLi, -78°C (Li-Br Exchange) D Lactol Intermediate (Hemiketal) B->D Nucleophilic Attack C Protected Gluconolactone C->D E Oxocarbenium Ion D->E Lewis Acid (e.g., BF3) F Final C-Glycoside E->F Hydride Attack (from Et3SiH)

Caption: Key steps in the C-glycosylation reaction.

Step 3: Low-Temperature Lithiation and Glycosylation

Causality and Experimental Choice: Creating the C-C bond requires a potent carbon-based nucleophile. This is achieved by converting the aryl bromide of the aglycone into a highly reactive organolithium species via lithium-halogen exchange with n-butyllithium (n-BuLi).[10] This reaction must be performed at cryogenic temperatures (typically -78 °C) to prevent side reactions. The resulting organolithium reagent then attacks the electrophilic carbonyl of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone), forming a lactol (hemiketal) intermediate.[10][11] The silyl protecting groups are used for their ease of installation and removal.

Detailed Protocol: Formation of the Lactol Intermediate

  • Thoroughly dry all glassware and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the aglycone intermediate (1.0 equiv) in an anhydrous solvent like tetrahydrofuran (THF) or a THF/toluene mixture (approx. 20 mL per gram).[11]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, ~1.1 equiv, as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C to ensure complete formation of the organolithium reagent.

  • In a separate flask, dissolve the protected gluconolactone (1.1-1.2 equiv) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared organolithium solution to the gluconolactone solution via cannula, again maintaining a temperature of -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor for the consumption of the aglycone starting material.

  • The resulting solution containing the lithium salt of the lactol intermediate is typically not isolated but is used directly in the next step.

Step 4: Reductive Deprotection to Yield Canagliflozin

Causality and Experimental Choice: The lactol intermediate is unstable and is immediately subjected to reduction. The addition of a Lewis acid (often methanesulfonic acid or BF₃·OEt₂) protonates the anomeric hydroxyl group, which is eliminated as water to form a key oxocarbenium ion intermediate.[12] This highly electrophilic species is then stereoselectively reduced by a hydride donor like triethylsilane. The hydride preferentially attacks from the axial direction to yield the desired β-anomer.[10] The acidic conditions of the reaction and/or an acidic workup (e.g., with HCl in methanol) also cleave the silyl protecting groups to reveal the final hydroxyls of Canagliflozin.

Detailed Protocol: Final Reduction and Deprotection

  • To the cold (-78 °C) reaction mixture from the previous step, add a solution of methanesulfonic acid (~4.0 equiv) in methanol.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Alternatively, after quenching the lithiation with a proton source (e.g., methanol), the crude lactol can be isolated and then subjected to the Et₃SiH/BF₃·OEt₂ conditions described in Step 2.[6][13]

  • Workup: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution until the pH is neutral (7-8).

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude Canagliflozin can be purified by column chromatography or, more commonly on a larger scale, by crystallization from a solvent system such as ethyl acetate/heptane or ethanol/water to yield the final product as a white solid.

Conclusion

The synthetic route to Canagliflozin starting from 5-Bromo-2-methylbenzoic acid is a robust and scalable process that hinges on several key chemical transformations. The successful execution of the Friedel-Crafts acylation and subsequent ionic hydrogenation provides the essential aglycone scaffold. The pivotal step, a low-temperature lithium-halogen exchange followed by nucleophilic addition to a protected gluconolactone, masterfully constructs the vital C-glycosidic bond. This application note provides the foundational protocols and scientific rationale necessary for researchers in drug development and process chemistry to successfully replicate and optimize this important synthesis.

References

  • F. G. M. W. van der Meer, et al. (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Jiangsu College of Engineering and Technology (2019). Synthesis method of canagliflozin. CN109354890A.
  • Dattatray S. Metil, et al. (2018). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development. Available at: [Link]

  • Shigeki Sakamaki, et al. (2014). Exploration of novel C-glucoside formation and application for SGLT2 inhibitors - Discovery of canagliflozin as a SGLT2 inhibitor. Kyushu University Institutional Repository. Available at: [Link]

  • Pradeep Kumar, et al. (2016). Process for the preparation of canagliflozin. WO2016035042A1.
  • F. G. M. W. van der Meer, et al. (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. University of Groningen Research Portal. Available at: [Link]

  • Pavel Koci, et al. (2017). Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin. WO2017063617A1.
  • Dattatray S. Metil, et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Scite. Available at: [Link]

  • Zhengwei Li, et al. (2016). Canagliflozin intermediate preparation method. CN105330706A.
  • Zhang Dayong (2018). Canagliflozin intermediate synthetic method. CN107556287A.
  • Marcos A. B. de Sá, et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. Available at: [Link]

  • Wang Lifeng, et al. (2016). Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene. CN105272960A.
  • He Funian, et al. (2016). The synthesis technique of canagliflozin. CN103980263B.
  • Sumihiro Nomura, et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. Available at: [Link]

  • Mylan Laboratories Ltd (2017). Process for preparation of canagliflozin. US20170114051A1.
  • Divya D. Kulkarni, et al. (2022). Synthetic Advances towards the Synthesis of Canagliflozin, an Antidiabetic Drug. ResearchGate. Available at: [Link]

Sources

5-Bromo-2-methylbenzamide as an intermediate for PARP inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 5-Bromo-2-methylbenzamide as a Pivotal Intermediate in the Synthesis of PARP Inhibitors

For researchers, scientists, and professionals in drug development, the strategic synthesis of targeted therapeutics is paramount. This guide provides detailed application notes and protocols for utilizing this compound, a key building block in the construction of Poly (ADP-ribose) polymerase (PARP) inhibitors, a groundbreaking class of anticancer agents.

Introduction: The Therapeutic Principle of PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes essential for cellular homeostasis, playing a critical role in DNA damage repair.[1] The most abundant member, PARP-1, functions as a DNA damage sensor, identifying single-strand breaks (SSBs) and initiating their repair by synthesizing poly(ADP-ribose) (PAR) chains.[2][3] This process recruits the necessary DNA repair machinery to the site of damage.

The therapeutic strategy of PARP inhibition hinges on the concept of "synthetic lethality." In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing severe double-strand breaks (DSBs) is already compromised.[4] When PARP is inhibited in these cells, unrepaired SSBs accumulate and collapse replication forks during cell division, leading to the formation of DSBs.[4] With a deficient HR pathway, these cancer cells cannot repair the DSBs, resulting in catastrophic genomic instability and cell death.[4] This targeted approach has led to the development and approval of several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, for treating specific types of breast, ovarian, and prostate cancers.[1][4]

A common structural feature in many potent PARP inhibitors is the benzamide moiety, which serves as a key pharmacophore, mimicking the nicotinamide portion of the natural PARP substrate, NAD+.[5][6] This makes substituted benzamides, such as this compound, highly valuable starting materials in the synthesis of these drugs.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell SSB DNA Single-Strand Break (SSB) PARP PARP Activation SSB->PARP recruits SSB_Repair SSB Repair PARP->SSB_Repair facilitates Cell_Survival_N Cell Survival SSB_Repair->Cell_Survival_N SSB_C DNA Single-Strand Break (SSB) PARP_Blocked PARP Trapping/ Inhibition SSB_C->PARP_Blocked PARPi PARP Inhibitor PARPi->PARP_Blocked blocks DSB Replication Fork Collapse (leads to DSB) PARP_Blocked->DSB causes HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

This compound: A Versatile Synthetic Precursor

This compound is an ideal starting material for the synthesis of complex biaryl structures central to many PARP inhibitors. Its utility stems from two key structural features: the reactive carbon-bromine bond, which is amenable to palladium-catalyzed cross-coupling reactions, and the benzamide group, which forms the core pharmacophore.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₈BrNO[7]
Molecular Weight 214.06 g/mol [7]
IUPAC Name This compound[7]
CAS Number 854633-21-9[7]
Appearance Solid[8]
Melting Point 167-171 °C[8]

Application Note 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.[9][10][11]

Reaction Principle

The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Experimental Workflow

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid. Note: Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[12]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvents (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2 eq.).

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired biaryl product.

Expected Outcome & Characterization: The final product should be a purified solid. Its identity and purity should be confirmed using standard analytical techniques.[13]

ParameterExpected Result
Yield 70-95% (substrate dependent)
Purity (HPLC) >95%
¹H NMR Signals corresponding to both aromatic rings and amide protons.
Mass Spec (MS) Molecular ion peak [M+H]⁺ corresponding to the calculated mass.

Application Note 2: Elaboration into a Phthalazinone-Based PARP Inhibitor

The biaryl intermediate synthesized in Application Note 1 is a scaffold that can be further elaborated to produce a final PARP inhibitor. Many potent inhibitors, such as Olaparib, feature a phthalazinone core.[14][15] The following illustrates a conceptual pathway for converting the biaryl intermediate into such a structure.

Conceptual Synthetic Pathway

A This compound B Biaryl Intermediate (from Suzuki Coupling) A->B Step 1 (Protocol 1) C Functional Group Transformation (e.g., Oxidation of methyl group) B->C Step 2 D Phthalazinone Ring Formation (with Hydrazine) C->D Step 3 E Amide Coupling (with Piperazine derivative) D->E Step 4 F Final PARP Inhibitor (e.g., Olaparib analogue) E->F Step 5

Caption: Multi-step synthesis from the key intermediate to a final PARP inhibitor.

This multi-step process typically involves:

  • Functional Group Manipulation: The methyl group on the biaryl intermediate may be oxidized to a carboxylic acid or another suitable functional group.

  • Heterocycle Formation: The resulting intermediate is then reacted with hydrazine hydrate to form the characteristic phthalazinone ring system.[14]

  • Side-Chain Coupling: The final step often involves an amide coupling reaction to attach a solubilizing group, frequently a substituted piperazine, which is crucial for the compound's pharmacokinetic properties and interaction with the PARP enzyme.[14][16]

Application Note 3: Analytical Methods for Synthesis Monitoring

Rigorous analytical monitoring is essential for successful synthesis, ensuring reaction completion, identifying byproducts, and confirming the purity of intermediates and the final product.

Protocol: Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring reaction progress.

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel plate.

  • Spotting: Dissolve small aliquots of the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM) in a volatile solvent. Using a capillary tube, spot them on the origin line.

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 1:1 Hexane:EtOAc). Allow the solvent to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is used for quantitative analysis of purity and can also be used for purification.

  • System: A reverse-phase HPLC system with a C18 column is commonly used.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile is typical for eluting these types of aromatic compounds.[17]

  • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm or 265 nm) is standard.[17]

  • Analysis: The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Summary of Analytical Techniques
TechniquePurposeStage of Use
TLC Rapid, qualitative reaction monitoring.During reaction
HPLC Quantitative purity assessment of intermediates and final product.After work-up and purification
LC-MS Combines HPLC separation with mass spectrometry to confirm the mass of the product and impurities.[18][19]After work-up and purification
NMR Spectroscopy Structural elucidation of the final product and key intermediates.Final characterization

Conclusion

This compound is a strategically important and versatile intermediate for the synthesis of PARP inhibitors. Its well-defined reactivity allows for the efficient construction of the core biaryl-benzamide scaffold through robust methods like the Suzuki-Miyaura cross-coupling reaction. The protocols and notes provided herein offer a comprehensive guide for researchers engaged in the discovery and development of this vital class of cancer therapeutics, from initial synthesis to final analytical validation.

References

  • The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. [Link]

  • Tep, V., et al. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. MDPI. [Link]

  • Gourley, C., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • Anonymous. (2016). What is the mechanism of action of PARP inhibitors? Quora. [Link]

  • Dahlstrom, E. (2024). What are PARP inhibitors? MD Anderson Cancer Center. [Link]

  • Orleni, M., et al. (2023). Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring. Therapeutic Drug Monitoring. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Olar, F., et al. (2016). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Farmacia. [Link]

  • Orleni, M., et al. (2023). Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring. ResearchGate. [Link]

  • Orleni, M., et al. (2023). Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring. Ovid. [Link]

  • Jones, C., et al. (2015). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development. [Link]

  • Broggini, D., et al. (2022). Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics Evaluation. Organic Process Research & Development. [Link]

  • Gauthier, L. R., et al. (2014). Purification of Recombinant Human PARP-3. Springer Nature Experiments. [Link]

  • Kim, H., et al. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Bulletin of the Korean Chemical Society. [Link]

  • Ammazzalorso, A., et al. (2020). Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. European Journal of Medicinal Chemistry. [Link]

  • Thanna, S., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]

  • Patel, M. R., et al. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]

  • Zha, S., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. [Link]

  • Graphical overview of sample purification and extraction methods applied to all bio-matrices. ResearchGate. [Link]

  • Abd El-All, A. S., et al. (2023). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Polycyclic Aromatic Compounds. [Link]

  • El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. [Link]

  • Ye, Z., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Kelley, S. P., et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, A., et al. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]

  • Abbiati, G., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Ali, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]

  • Kumar, A., et al. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. [Link]

  • Gorin, B., et al. (2018). Processes for preparing olaparib.
  • Wang, Y., et al. (2013). Synthesis of Olaparib Derivatives and Their Antitumor Activities. Chemical Research in Chinese Universities. [Link]

  • He, Z., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Ganjeie, M., et al. (2018). New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation. ResearchGate. [Link]

  • Jagtap, S., et al. (2010). Parp inhibitor compounds, compositions and methods of use.

Sources

The Strategic Utility of 5-Bromo-2-methylbenzamide in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor

In the landscape of contemporary medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds remains insatiable. These cyclic structures are foundational to a vast array of pharmaceuticals and functional materials. 5-Bromo-2-methylbenzamide emerges as a particularly strategic starting material for the synthesis of nitrogen-containing heterocycles. Its structure is judiciously decorated with functionalities that enable a diverse range of cyclization strategies: a nucleophilic amide, a methyl group amenable to functionalization, and a bromine atom that is a linchpin for transition-metal-catalyzed cross-coupling reactions. This application note provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and mechanistic insights for the construction of valuable heterocyclic cores, with a primary focus on quinazolinones.

Core Synthetic Strategies: A Gateway to Quinazolinones

Quinazolinones are a prominent class of fused heterocyclic compounds, renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The strategic placement of the bromo and methyl groups on the this compound scaffold allows for multiple synthetic entries into this important heterocyclic family.

Palladium-Catalyzed Intramolecular C-N Coupling: A Modern Approach to Quinazolinone Synthesis

One of the most powerful strategies for the synthesis of quinazolinones from 2-bromobenzamide precursors is the palladium-catalyzed intramolecular C-N bond formation. While direct literature on this compound is emerging, we can extrapolate from well-established protocols for analogous 2-bromobenzamides to devise a highly plausible and efficient synthetic route. This approach offers high functional group tolerance and is often characterized by mild reaction conditions.

The proposed mechanism for this transformation involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of an N-acylated or N-alkylated derivative of this compound. Subsequent intramolecular coordination of the amide nitrogen and reductive elimination forges the quinazolinone ring system.

Conceptual Workflow for Palladium-Catalyzed Quinazolinone Synthesis

G cluster_start Starting Material Preparation cluster_catalysis Palladium-Catalyzed Cyclization cluster_workup Product Isolation Start This compound Reagent Acylating or Alkylating Agent Intermediate N-Functionalized This compound Reagent->Intermediate N-Acylation/ N-Alkylation Reaction Pd(0) Catalyst, Ligand, Base Heat Intermediate->Reaction Intramolecular C-N Coupling Product Substituted 6-Bromo-7-methylquinazolin-4(3H)-one Reaction->Product Workup Aqueous Workup Extraction Product->Workup Purification Column Chromatography/ Recrystallization Workup->Purification FinalProduct Pure Quinazolinone Derivative Purification->FinalProduct

Caption: Palladium-catalyzed synthesis of quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-7-methyl-2-phenylquinazolin-4(3H)-one via a Two-Step, One-Pot Procedure

This protocol outlines a plausible synthesis of a 2-substituted quinazolinone from this compound, adapting established methodologies for similar substrates. The initial step involves the acylation of the benzamide, followed by a palladium-catalyzed intramolecular cyclization.

Materials and Reagents:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • N-Benzoylation:

    • To a solution of this compound (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C, add benzoyl chloride (1.2 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(5-bromo-2-methylbenzoyl)benzamide is used in the next step without further purification.

  • Palladium-Catalyzed Intramolecular Cyclization:

    • To a flame-dried Schlenk flask, add the crude N-(5-bromo-2-methylbenzoyl)benzamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous DMF (5 mL) via syringe and heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-Bromo-7-methyl-2-phenylquinazolin-4(3H)-one.

Data Presentation: Optimization of Reaction Conditions (Hypothetical)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF1202475
2Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2)Dioxane1101888
3Pd₂(dba)₃ (2.5)BINAP (5)K₃PO₄ (2)Toluene1102482
4CuI (10)1,10-Phenanthroline (20)K₂CO₃ (3)DMSO1303665

Note: This data is illustrative and based on typical optimization studies for similar reactions.

Protocol 2: Base-Promoted Synthesis of 6-Bromo-7-methylquinazolin-4(3H)-one

A transition-metal-free approach offers an alternative, often more economical, route to quinazolinones. This protocol is adapted from methods utilizing ortho-halobenzamides and formamide.[1]

Materials and Reagents:

  • This compound

  • Formamide

  • Ethanol

  • Ice-cold water

Step-by-Step Procedure:

  • In a round-bottom flask, combine this compound (10 mmol) and formamide (40 mmol).

  • Heat the mixture to 130-140 °C for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to afford the crude product.

  • The crude 6-Bromo-7-methylquinazolin-4(3H)-one can be further purified by recrystallization from ethanol.

Mechanistic Insights: The Rationale Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent is critical for the success of these synthetic transformations.

  • Catalyst and Ligand: In palladium-catalyzed reactions, the ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky electron-rich phosphine ligands, such as XPhos and SPhos, often enhance the rate of oxidative addition and reductive elimination, leading to higher yields.

  • Base: The base is essential for the deprotonation of the amide nitrogen in the intramolecular C-N coupling, making it more nucleophilic for the cyclization step. The choice of base, ranging from weaker carbonates to stronger phosphates, can significantly influence the reaction outcome.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, and dioxane are commonly used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Plausible Mechanistic Pathway for Palladium-Catalyzed Intramolecular C-N Coupling

G cluster_cycle Catalytic Cycle A N-Functionalized This compound C Oxidative Addition Intermediate A->C + Pd(0)L₂ B Pd(0)L₂ D Intramolecular Coordination C->D Base E Reductive Elimination D->E F Quinazolinone Product E->F G Pd(0)L₂ Regenerated E->G

Caption: Palladium-catalyzed intramolecular C-N coupling.

Future Directions and Broader Applications

The synthetic potential of this compound extends beyond quinazolinones. The presence of the bromo group opens avenues for various other cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce further diversity. Subsequent cyclization reactions can then be employed to construct a wide range of other heterocyclic systems, including benzimidazoles and benzodiazepines. The methyl group can also be a site for further functionalization, for instance, through radical bromination followed by nucleophilic substitution, to build more complex molecular architectures.

Conclusion

This compound is a versatile and valuable building block for the synthesis of medicinally relevant heterocyclic compounds. Through well-established methodologies such as palladium-catalyzed intramolecular C-N coupling and base-promoted cyclizations, this starting material provides efficient access to quinazolinone scaffolds. The protocols and mechanistic insights provided in this application note serve as a guide for researchers in drug discovery and organic synthesis to explore the full potential of this strategic precursor in constructing novel and diverse heterocyclic libraries.

References

  • Liu, Y., Wang, X., Jiao, L., Xu, D., & Kang, C. (2016). Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Indian Journal of Chemistry - Section B, 55B(10), 1223-1226.
  • Vertex AI Search. (n.d.). A green synthesis of benzimidazoles.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity.
  • National Institutes of Health (NIH). (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • OUCI. (n.d.).
  • ACS Omega. (2023).
  • National Institutes of Health (NIH). (n.d.). Excited-State Copper Catalysis for the Synthesis of Heterocycles.
  • PMC - NIH. (n.d.).
  • Southeastern Louisiana University. (n.d.). Benzimidazoles and How to Synthesize Them.
  • PubMed. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity.
  • PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
  • OUCI. (n.d.). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles.
  • Semantic Scholar. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles.
  • Vertex AI Search. (n.d.).
  • PMC - NIH. (2023).
  • PubChem. (n.d.). 5-bromo-N-cycloheptyl-2-iodo-N-methylbenzamide | C15H19BrINO.
  • Walsh Medical Media. (n.d.).
  • Andrew G Myers Research Group. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1986). Benzopyrones. Part 23.

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The Strategic Utility of 5-Bromo-2-methylbenzamide in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Privileged Motif in Kinase Inhibition

The benzamide moiety has emerged as a cornerstone in the design of targeted kinase inhibitors, offering a versatile and effective scaffold for engaging the ATP-binding site of a wide array of kinases.[1] Its ability to form critical hydrogen bond interactions, coupled with the synthetic tractability of the benzene ring for substitution, allows for the fine-tuning of potency and selectivity. This guide focuses on the strategic application of a key intermediate, 5-Bromo-2-methylbenzamide , in the development of next-generation kinase inhibitors. The presence of the bromine atom at the 5-position serves as a versatile synthetic handle for introducing diverse chemical functionalities through cross-coupling reactions, while the 2-methyl group can provide advantageous steric and hydrophobic interactions within the kinase active site. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and biological evaluation methodologies for leveraging this compound in the discovery of novel kinase inhibitors, with a particular focus on Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[2][3]

Rationale for Targeting LRRK2 with this compound Derivatives

Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease.[3][4] These mutations lead to an increase in the kinase activity of the LRRK2 protein, making it a prime target for therapeutic intervention. The development of potent and selective LRRK2 inhibitors is a major focus of current research. Several potent LRRK2 inhibitors are based on a substituted benzamide scaffold, highlighting the potential of derivatives of this compound in this therapeutic area.[1][2][5] The general structure of these inhibitors often involves an aryl or heteroaryl group at the 5-position of the benzamide ring, which can be readily introduced via palladium-catalyzed cross-coupling reactions starting from this compound.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound provides an ideal reactive site for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the elaboration of the core scaffold into diverse and potent kinase inhibitors. The two most prominent and powerful methods for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-methylbenzamides

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position, enabling extensive exploration of the chemical space to optimize kinase inhibitory activity.

Experimental Protocols

Protocol 1: Synthesis of a Representative 5-Aryl-2-methylbenzamide via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical, yet representative, LRRK2 inhibitor candidate, 5-(1-Methyl-1H-pyrazol-4-yl)-2-methylbenzamide , starting from this compound.

Materials:

  • This compound

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Degas the resulting mixture by bubbling with the inert gas for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to afford the desired product, 5-(1-Methyl-1H-pyrazol-4-yl)-2-methylbenzamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.

Biological Evaluation of Kinase Inhibitory Activity

The synthesized this compound derivatives should be evaluated for their ability to inhibit the target kinase, for instance, LRRK2. An in vitro kinase inhibition assay is a standard method for determining the potency of a compound.

Protocol 2: In Vitro LRRK2 Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against LRRK2 kinase.

Materials:

  • Recombinant human LRRK2 (wild-type or mutant, e.g., G2019S)

  • Eu-anti-GST antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer

  • Test compounds (synthesized 5-aryl-2-methylbenzamide derivatives) dissolved in DMSO

  • 384-well microplates

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the LRRK2 enzyme and the Eu-anti-GST antibody mixture to the wells.

  • Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • The ratio of the emission signals (665 nm / 615 nm) is proportional to the amount of tracer bound to the kinase.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Representative LRRK2 Inhibitory Activity

The following table summarizes the inhibitory activity of known LRRK2 inhibitors with benzamide or structurally related scaffolds. This data provides a benchmark for evaluating the potency of newly synthesized compounds derived from this compound.

Compound IDScaffoldLRRK2 (WT) IC₅₀ (nM)LRRK2 (G2019S) IC₅₀ (nM)Reference
GSK2578215ABenzamide10.98.9[1]
LRRK2-IN-1Benzodiazepine136[1]
MLi-2Indazole-0.76[1]

Visualizing the Synthetic and Biological Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagent Arylboronic Ester Reagent->Reaction Purification Purification (Chromatography) Reaction->Purification Product 5-Aryl-2-methylbenzamide (Kinase Inhibitor Candidate) Compound Synthesized Inhibitor Product->Compound Purification->Product Assay In Vitro Kinase Inhibition Assay (e.g., TR-FRET) Compound->Assay Data IC50 Determination Assay->Data Result Potency & Selectivity Profile Data->Result

Caption: Overall workflow from synthesis to biological evaluation.

G cluster_pathway Simplified LRRK2 Signaling Pathway LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (G2019S mutation) LRRK2_inactive->LRRK2_active Activation ADP ADP LRRK2_active->ADP pSubstrate Phosphorylated Substrate LRRK2_active->pSubstrate Phosphorylation ATP ATP ATP->LRRK2_active Substrate Substrate (e.g., Rab proteins) Substrate->LRRK2_active Downstream Downstream Effects (Neuronal Dysfunction) pSubstrate->Downstream Inhibitor 5-Aryl-2-methylbenzamide Inhibitor Inhibitor->LRRK2_active

Caption: Inhibition of the LRRK2 signaling pathway.

Conclusion and Future Directions

This compound stands as a valuable and versatile starting material for the synthesis of novel kinase inhibitors, particularly for targets such as LRRK2. The synthetic accessibility of this intermediate, combined with the power of palladium-catalyzed cross-coupling reactions, provides a robust platform for the rapid generation of diverse compound libraries. The protocols and data presented herein offer a solid foundation for researchers in the field of drug discovery to design, synthesize, and evaluate new therapeutic agents based on the 2-methylbenzamide scaffold. Future work should focus on exploring a wider range of aryl and heteroaryl substituents at the 5-position to further optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of clinically viable drug candidates for neurodegenerative and other diseases.

References

  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. PubMed Central. [Link]

  • 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. PubMed. [Link]

  • Selective Inhibitors of G2019S-LRRK2 Kinase Activity. ResearchGate. [Link]

  • STD NMR and IC 50 measurement. (A) Chemical structures of AMP-PNP, LRRK2-IN-1, and compound 19 . Proton signals observed by. ResearchGate. [Link]

  • Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. [Link]

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PubMed Central. [Link]

  • Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. PubMed Central. [Link]

  • Inhibition of Parkinson's Disease-related LRRK2 by type-I and type-II kinase inhibitors: activity and structures. bioRxiv. [Link]

  • Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. PubMed Central. [Link]

Sources

Application Note: Quantitative Analysis of 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed analytical methods for the quantitative determination of 5-Bromo-2-methylbenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise quantification for process optimization and quality control, we present two robust analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, from sample preparation to data analysis, grounded in established analytical principles. While specific validated methods for this compound are not widely published, the protocols herein are developed based on extensive experience with similar halogenated aromatic amides and are designed to be readily validated according to ICH guidelines.[1][2]

Introduction to this compound

This compound (C₈H₈BrNO) is an organic compound featuring a benzamide structure substituted with bromine and a methyl group.[3] Its molecular weight is approximately 214.06 g/mol .[3] As a halogenated aromatic amide, it serves as a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, accurate and reliable analytical methods for its quantification are essential for ensuring product quality and consistency in manufacturing processes.

This application note details two primary analytical techniques for the quantification of this compound, catering to different laboratory capabilities and analytical requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely accessible and robust technique for the analysis of moderately polar aromatic compounds like this compound. The method's selectivity and sensitivity make it ideal for routine quality control and purity assessments.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately nonpolar compound, will be retained on the column and will elute at a characteristic retention time under specific mobile phase conditions. Quantification is achieved by measuring the absorbance of the analyte using a UV detector, as the aromatic ring of the benzamide structure provides a strong chromophore.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Reagents: HPLC grade formic acid or phosphoric acid.

  • Reference Standard: A well-characterized standard of this compound of known purity.

  • Sample Filters: 0.22 µm or 0.45 µm syringe filters compatible with the sample solvent.[4]

2.2.2. Sample and Mobile Phase Preparation

Sample Preparation Workflow

cluster_prep Sample Preparation start Weigh Sample dissolve Dissolve in Diluent start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate volume Make up to Volume sonicate->volume filter Filter (0.45 µm) volume->filter inject Inject into HPLC filter->inject

Caption: Workflow for preparing samples for HPLC analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution with a final concentration within the calibration range using the diluent. The sample should be filtered through a 0.45 µm syringe filter before injection.[4]

2.2.3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Gradient elution with Mobile Phase A and BAllows for efficient elution of the analyte and any potential impurities with varying polarities.
Gradient Program Start at 30% B, ramp to 80% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.This gradient is a starting point and should be optimized for the specific sample matrix.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sensitivity requirements.
Detection Wavelength ~240 nm (To be determined by PDA scan)The benzamide chromophore is expected to have a strong absorbance in this region. A PDA detector should be used to determine the optimal wavelength.

2.2.4. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration. Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²), which should be >0.995.

  • Quantification: Inject the sample solution and determine the concentration of this compound using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds.[5] It is particularly useful for identifying and quantifying impurities.

Principle of the Method

The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase in a capillary column.[6][7] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion chromatogram (TIC) or extracted ion chromatogram (EIC) can be used for quantification.[8]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate.

  • Solvents: GC grade acetone or ethyl acetate.

  • Reference Standard: A well-characterized standard of this compound.

3.2.2. Sample Preparation

GC-MS Analysis Workflow

cluster_gcms GC-MS Analysis start Prepare Sample Solution inject Inject into GC start->inject separate Separation in Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect analyze Data Analysis detect->analyze

Caption: General workflow for GC-MS analysis.

  • Diluent: GC grade acetone or ethyl acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range.

  • Sample Solution: Prepare a sample solution in the diluent with a concentration within the calibration range.

3.2.3. GC-MS Conditions

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1) or SplitlessThe mode should be chosen based on the sample concentration and sensitivity requirements.
Injection Volume 1 µLA standard injection volume for GC.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)This temperature program should be optimized to achieve good separation from any potential impurities.
Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CA typical temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Acquisition Full Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM)Full scan is used for qualitative and quantitative analysis, while SIM offers higher sensitivity for targeted quantification.

3.2.4. Data Analysis and Quantification

  • Identification: The retention time and the mass spectrum of the analyte in the sample should match that of the reference standard.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (from EIC) or the total ion current (from TIC) against the concentration of the standard solutions. Determine the concentration in the sample using this curve.

Method Validation

Both the proposed HPLC-UV and GC-MS methods must be validated to ensure they are suitable for their intended purpose.[9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and should include the following parameters:[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides comprehensive, detailed protocols for the quantitative analysis of this compound using HPLC-UV and GC-MS. The proposed methods are based on sound analytical principles and are designed to be robust and reliable. It is imperative that these methods are fully validated in the user's laboratory to ensure their suitability for the specific application.

References

  • Swartz, M. E., & Krull, I. S. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 546-553.
  • Swartz, M. E., Krull, I. S., & Orr, J. D. (2004). Validation of Impurity Methods, Part I.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20616770, this compound. Retrieved January 2, 2026 from [Link].

  • de Oliveira, A. R. M., & de Oliveira, A. C. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(9), 1166-1175.
  • Lavanya, G., Sunil, M., Eswarudu, M. M., Eswaraiah, M. C., Harisudha, K., & Spandana, B. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 18-24.
  • Pall Corporation. (n.d.). Analytical Sample Preparation E-book. Retrieved January 2, 2026 from [Link]

  • Dong, M. W. (2016). HPLC and UHPLC for Practicing Scientists. John Wiley & Sons.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved January 2, 2026 from [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved January 2, 2026 from [Link]

  • JASCO. (2020, October 6). Principles of UV/vis spectroscopy (2) Basics of absorption spectroscopy. Retrieved January 2, 2026 from [Link]

  • LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. Retrieved January 2, 2026 from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved January 2, 2026 from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved January 2, 2026 from [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved January 2, 2026 from [Link]

  • ResearchGate. (2025, May 8). 5 Sample preparation for HPLC analysis of drug products. Retrieved January 2, 2026 from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A comprehensive review of method development by hplc. Retrieved January 2, 2026 from [Link]

  • Zhang, Y., et al. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application.
  • MDPI. (2021). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 26(11), 3321.
  • Klicpera, A., & Maier, C. (2002). Quantitation using GC-TOF-MS: example of bromazepam.
  • Chemguide. (n.d.). Gas-Liquid Chromatography. Retrieved January 2, 2026 from [Link]

  • Journal of Pharmaceutical Analysis. (2015). GC Analysis. Research and Reviews: Journal of Pharmaceutical Analysis, 4(2).
  • Sajan, P. G., & Kumara, M. N. (2015). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods, 7(18), 7565-7571.

Sources

Application Notes and Protocols for the Safe Handling of 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Hazard Profile of 5-Bromo-2-methylbenzamide

This compound is a substituted aromatic amide utilized in various research and development applications, particularly in medicinal chemistry and organic synthesis. While its specific toxicological properties are not extensively documented, the available data and the chemical's structural motifs necessitate a cautious and well-documented handling protocol. This guide provides a comprehensive overview of the potential hazards associated with this compound and outlines detailed procedures to ensure the safety of laboratory personnel. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent operational protocols.

I. Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with this compound, a comprehensive evaluation of the potential hazards and the experimental procedures must be conducted.

1.1 GHS Classification and Hazard Statements

Based on available safety data, this compound is classified as follows:

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

Source: European Chemicals Agency (ECHA)[1], XiXisys[2]

1.2 Causality of Hazards

The irritant nature of this compound can be attributed to its chemical structure. The benzamide moiety, a common feature in many pharmaceutical compounds, can interact with biological macromolecules. The presence of a bromine atom can enhance its reactivity and potential for biological interaction. Skin and eye contact can lead to localized inflammation, redness, and discomfort. Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.

II. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure to this compound.

2.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of solid this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne dust particles.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.

2.2 Personal Protective Equipment (PPE): Essential for All Handling Procedures

The following PPE is mandatory when handling this compound:

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety goggles with side shields or a face shieldANSI Z87.1 compliantProtects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)ASTM F739 testedPrevents skin contact with the chemical.
Body Protection Laboratory coatStandard lab coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorN95 or higherRecommended when handling the powder outside of a fume hood or if dust generation is unavoidable.

Source: General laboratory safety guidelines[3][4][5]

III. Detailed Experimental Protocols

Adherence to standardized protocols is critical for ensuring reproducible results and, most importantly, the safety of the researcher.

3.1 Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood) gather_ppe 2. Assemble and Inspect PPE prep_area->gather_ppe verify_safety 3. Verify Safety Equipment (Eyewash, Shower) gather_ppe->verify_safety don_ppe 4. Don Appropriate PPE verify_safety->don_ppe weigh_transfer 5. Weigh and Transfer in Fume Hood don_ppe->weigh_transfer close_container 6. Securely Close Container weigh_transfer->close_container decontaminate 7. Decontaminate Work Area close_container->decontaminate dispose_waste 8. Dispose of Waste (Labeled Container) decontaminate->dispose_waste doff_ppe 9. Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

3.2 Step-by-Step Handling Protocol

  • Preparation and Engineering Controls:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure the fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before introducing the chemical.

    • Verify that a safety shower and eyewash station are unobstructed and operational.

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Wear nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Chemical:

    • Perform all manipulations of solid this compound within the fume hood.

    • To minimize dust formation, handle the solid with care. Use a spatula for transfers.

    • Keep the container of this compound closed when not in use.

  • Decontamination and Waste Disposal:

    • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) after handling is complete.

    • Collect all contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated, properly labeled hazardous waste container.

    • Dispose of chemical waste in accordance with institutional and local regulations.

  • Doffing PPE:

    • Remove gloves first, peeling them off from the cuff and turning them inside out.

    • Remove the laboratory coat, rolling it away from the body to avoid contaminating personal clothing.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1 Emergency Response Workflow

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up exposure Chemical Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_skin Flush with water for 15 min. Remove contaminated clothing. skin_contact->flush_skin flush_eyes Rinse with water for 15 min. Remove contact lenses. eye_contact->flush_eyes fresh_air Move to fresh air. Seek medical attention if breathing is difficult. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

Caption: Emergency response workflow for this compound exposure.

4.2 First Aid Measures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[2].

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[2].

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6].

4.3 Spill Response

  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, use an absorbent material to clean up the spill.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.

    • Decontaminate the area.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the area.

V. Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

5.1 Storage

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area[7].

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled.

5.2 Disposal

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain or in regular trash.

VI. Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and the implementation of robust control measures, is paramount. By prioritizing engineering controls, consistently using appropriate personal protective equipment, and following established handling and emergency procedures, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2016, April 28). Benzamide for Synthesis MSDS. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 854633-21-9. Hangzhou Zhihua Technology Co., Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Utah. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8BrNO). Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in 5-Bromo-2-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 5-Bromo-2-methylbenzamide. Low yield is a recurrent challenge in multi-step organic synthesis, and this document provides a structured approach to troubleshooting common issues encountered during the preparation of this key intermediate. By understanding the underlying chemical principles and potential pitfalls of each synthetic route, researchers can systematically diagnose and resolve yield-related problems, leading to more efficient and reproducible outcomes.

This guide will cover the two primary synthetic pathways to this compound:

  • Route A: A two-step synthesis involving the formation of 5-bromo-2-methylbenzoyl chloride from 5-bromo-2-methylbenzoic acid, followed by amidation.

  • Route B: The direct amidation of 5-bromo-2-methylbenzoic acid using a coupling agent.

We will explore troubleshooting strategies for each stage of these processes, from starting material quality to final product purification.

Troubleshooting Low Yield: A Q&A Approach

This section is structured to address specific problems you may encounter during the synthesis of this compound.

Part 1: Issues Related to the Starting Material (5-Bromo-2-methylbenzoic Acid)

Question 1: My overall yield is low, and I suspect the purity of my starting 5-bromo-2-methylbenzoic acid. What are the common impurities and how can I address this?

Answer: The primary concern with the starting material, 5-bromo-2-methylbenzoic acid, is the presence of isomeric impurities, most notably 3-bromo-2-methylbenzoic acid. This arises during the bromination of 2-methylbenzoic acid. The presence of this isomer can complicate purification of the final product and may exhibit different reactivity, leading to a lower yield of the desired 5-bromo isomer.

Preventative Measures & Solutions:

  • Purity Analysis: Before beginning your synthesis, verify the purity of your 5-bromo-2-methylbenzoic acid using ¹H NMR or LC-MS.

  • Recrystallization: If significant isomeric impurities are detected, recrystallization of the starting material is recommended. A common solvent for this is ethanol.

  • Reaction Monitoring: When preparing the starting material, carefully control the reaction conditions of the bromination of 2-methylbenzoic acid to favor the formation of the 5-bromo isomer.

Part 2: Troubleshooting Route A - The Acyl Chloride Pathway

This is often the preferred route due to the high reactivity of the acyl chloride intermediate. However, this reactivity also introduces potential challenges.

Question 2: I am experiencing a low yield in the first step – the formation of 5-bromo-2-methylbenzoyl chloride. What are the likely causes?

Answer: A low yield in this step is typically due to incomplete reaction or degradation of the product. The most common chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride.

Potential Causes & Troubleshooting Steps:

  • Moisture: Both thionyl chloride and oxalyl chloride react vigorously with water. Any moisture in your reaction setup (glassware, solvent, or starting material) will consume the reagent and hydrolyze the product back to the carboxylic acid.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Insufficient Reagent: Ensure you are using a sufficient excess of the chlorinating agent (typically 1.5-2.0 equivalents).

  • Inadequate Temperature/Reaction Time: While the reaction is often vigorous, it may require heating under reflux to go to completion.

    • Solution: Monitor the reaction by TLC or by observing the cessation of gas evolution (SO₂ or HCl/CO/CO₂). If the reaction stalls, consider increasing the temperature or extending the reaction time.

  • Catalyst: For less reactive systems, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

Question 3: The conversion to the acyl chloride seems successful, but my final yield of this compound is still low after adding ammonia. Why might this be?

Answer: This is a common problem and often points to issues during the amidation step or the workup procedure.

Potential Causes & Troubleshooting Steps:

  • Hydrolysis of the Acyl Chloride: 5-bromo-2-methylbenzoyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid if it comes into contact with water before reacting with ammonia.

    • Solution: Ensure your ammonia solution is anhydrous if possible, or add the acyl chloride to a cooled, concentrated aqueous ammonia solution to maximize the rate of amidation over hydrolysis.[1]

  • Temperature Control: The reaction of the acyl chloride with ammonia is highly exothermic.[1] Running the reaction at elevated temperatures can lead to side reactions.

    • Solution: Add the acyl chloride solution slowly to a cooled (0-5 °C) solution of ammonia with vigorous stirring.

  • Stoichiometry of Ammonia: Two equivalents of ammonia are required: one to act as the nucleophile and the second to neutralize the HCl byproduct. Using insufficient ammonia will result in the protonation of the remaining ammonia, rendering it non-nucleophilic.

    • Solution: Use a significant excess of ammonia to ensure the reaction goes to completion.

  • Product Loss During Workup: this compound has some solubility in water, especially if the aqueous phase is acidic.

    • Solution: After the reaction, ensure the aqueous phase is neutral or slightly basic before extraction. Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Washing with brine can help to reduce the solubility of the product in the aqueous phase.

Question 4: I've noticed a significant amount of the starting carboxylic acid in my final product. What is the most likely cause?

Answer: This strongly suggests hydrolysis of your acyl chloride intermediate. This can happen either before or during the amidation step. Review the points in Question 3 regarding anhydrous conditions and temperature control. Additionally, ensure that the acyl chloride formation went to completion before you proceeded to the amidation step.

Diagnostic Workflow for Acyl Chloride Pathway Issues

Caption: Troubleshooting logic for the acyl chloride pathway.

Part 3: Troubleshooting Route B - Direct Amidation with Coupling Reagents

This route avoids the need to isolate the often-sensitive acyl chloride but introduces its own set of challenges related to the coupling agents.

Question 5: I am attempting a direct amidation of 5-bromo-2-methylbenzoic acid using a coupling reagent like EDC/HOBt, but the reaction is sluggish and gives a low yield. What should I investigate?

Answer: Low yields in coupling reactions often stem from suboptimal reaction conditions, reagent quality, or steric hindrance. The ortho-methyl group on your benzoic acid can sterically hinder the approach to the carboxylic acid, potentially slowing the reaction.[2]

Potential Causes & Troubleshooting Steps:

  • Reagent Quality: Carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. HOBt (Hydroxybenzotriazole) is often used as an additive to improve efficiency and suppress side reactions. Ensure these reagents are fresh and have been stored properly.

  • Solvent: Aprotic polar solvents like DMF or DCM are typically used. Ensure the solvent is anhydrous.

  • pH/Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is usually required to neutralize any acid salts and maintain a favorable reaction pH. Ensure you are using an adequate amount (typically 2-3 equivalents).

  • Steric Hindrance: The ortho-methyl group may slow down the formation of the active ester intermediate.

    • Solution: Allow for longer reaction times and ensure the reaction is monitored to completion by TLC. In some cases, a different coupling reagent that is less sensitive to steric hindrance may be beneficial.

  • Temperature: These reactions are often started at 0 °C and then allowed to warm to room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be required, but this should be done with caution as it can also promote side reactions.

Question 6: After my coupling reaction, I am having difficulty purifying the this compound from the urea byproduct. What are the best practices for this?

Answer: The formation of a urea byproduct is inherent to the use of carbodiimide coupling reagents (e.g., dicyclohexylurea (DCU) from DCC, or the water-soluble ethyl-dimethylaminopropyl urea from EDC).

Purification Strategies:

  • If using DCC: The DCU byproduct is typically insoluble in most organic solvents like dichloromethane or ethyl acetate and can be removed by filtration.

  • If using EDC: The urea byproduct is water-soluble. An acidic workup (e.g., with 1M HCl) will protonate the urea, making it highly soluble in the aqueous phase. Subsequent washes with saturated sodium bicarbonate and brine will help to remove any remaining water-soluble impurities.[3]

  • Column Chromatography: If impurities persist, column chromatography using a silica gel stationary phase with a hexane/ethyl acetate mobile phase is generally effective.

Workflow for Direct Amidation

Caption: Experimental workflow for direct amidation.

Preventative Measures & Best Practices

To avoid low yields, incorporate these best practices into your workflow:

PracticeRationale
Starting Material Analysis Verify the purity of 5-bromo-2-methylbenzoic acid to avoid carrying over isomeric impurities.
Anhydrous Conditions Use oven-dried glassware and anhydrous solvents, especially when working with acyl chlorides or coupling reagents.
Inert Atmosphere Conduct reactions, particularly those involving sensitive reagents, under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Temperature Control Use ice baths to manage exothermic reactions, such as the addition of ammonia to the acyl chloride, to minimize side reactions.
Reaction Monitoring Use Thin Layer Chromatography (TLC) to monitor the progress of your reactions to ensure they have gone to completion before proceeding to the next step or workup.
Proper Workup Use appropriate acidic and basic washes to remove unreacted starting materials and byproducts. A final brine wash helps to remove residual water from the organic layer.

Frequently Asked Questions (FAQs)

Q1: Can I use a different brominating agent for the synthesis of the starting material? A1: Yes, besides liquid bromine, N-bromosuccinimide (NBS) can be used as a source of bromine. This may offer milder reaction conditions. However, be aware that using radical initiators with NBS could potentially lead to benzylic bromination on the methyl group as a side reaction.[4][5]

Q2: Is it possible to synthesize this compound directly from 2-methylbenzoic acid in one pot? A2: While multi-step, one-pot syntheses are possible, they require careful planning and optimization. A one-pot bromination followed by amidation would be challenging due to incompatible reaction conditions. It is generally more reliable to isolate and purify the 5-bromo-2-methylbenzoic acid intermediate.

Q3: My final product is an oil instead of a solid. What should I do? A3: An oily product often indicates the presence of impurities that are depressing the melting point. Ensure your workup was thorough in removing byproducts and unreacted starting materials. Attempt purification by column chromatography. If the product is pure and still an oil, it may be due to residual solvent, which can be removed under high vacuum.

Q4: What are the expected spectroscopic characteristics of this compound? A4: In the ¹H NMR spectrum, you should expect to see a singlet for the methyl group, two broad singlets for the -NH₂ protons, and three aromatic protons in the ortho, meta, and para positions relative to the amide group. The IR spectrum should show characteristic peaks for the N-H stretches (around 3200-3400 cm⁻¹) and a strong C=O stretch (around 1650 cm⁻¹).

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-methylbenzoyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-bromo-2-methylbenzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of this compound from Acyl Chloride
  • In a separate flask, cool a concentrated solution of aqueous ammonia (at least 10 equivalents) to 0 °C in an ice bath.

  • Dissolve the crude 5-bromo-2-methylbenzoyl chloride from Protocol 1 in a minimal amount of an anhydrous solvent (e.g., THF or Dichloromethane).

  • Slowly add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate should form.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium salts.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Protocol 3: Direct Amidation using EDC/HOBt
  • To a round-bottom flask, add 5-bromo-2-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Add EDC (1.2 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Benchchem. (2025). strategies to reduce impurities in benzamide synthesis. Benchchem Technical Support Center.
  • Benchchem. (2025). troubleshooting common issues in benzamide synthesis. Benchchem Technical Support Center.
  • Benchchem. (2025). dealing with byproduct formation in benzamide synthesis. Benchchem Technical Support Center.
  • Benchchem. (2025). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery. Benchchem Technical Support Center.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Organic & Biomolecular Chemistry.
  • Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][3][6]-Benzotriazin-4(3H)-ones with DABAL-Me3. (2023). Organic Letters.

  • The electronic effects of benzoic acid substituents on glycine conjug
  • Amines. (n.d.). NCERT.
  • Reaction of benzoyl chloride, ammonia. (2023). Reactory.
  • Final Benzamide Prepar
  • Benzylic Bromin
  • Substituent Effects. (n.d.). University of Calgary.
  • Consider the nucleophilic substitution of ammonia to benzoyl chloride shown below.
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
  • Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. (2017). Quora.
  • How to produce amide from Benzoic acid and amine directly?. (2012).
  • Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. (2025).
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (n.d.).
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025). Nvpubhouse Library for American Journal of Applied Science and Technology.
  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012). NIH.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.).
  • Do Benzyl Halides undergo SN1 or SN2 with Ammonia?. (2023). Chemistry Stack Exchange.
  • Reaction of Benzyl Chloride with Ammonium Sulfide under Liquid-Liquid Phase Transfer C
  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • EP1057801A2 - Process for benzylic bromination. (n.d.).
  • CN106565541A - Synthesis method for benzamidine derivatives. (n.d.).
  • Synthesis of N-(hydroxymethyl)benzamide. (n.d.). PrepChem.com.
  • Synthesis and Applications of N-Methylbenzamide. (2024). ChemicalBook.

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Technical Support Center: Optimizing Cross-Coupling Reactions for 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-methylbenzamide in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during synthesis, ensuring robust and reproducible results.

General Troubleshooting Workflow

When a cross-coupling reaction with this compound fails or provides a low yield, a systematic approach is crucial for identifying the root cause. The following workflow outlines the primary checkpoints.

FAQ: My reaction is not working (low to no yield). What is the first thing I should check?

Before diving into specific reaction parameters, always verify the fundamentals. A common source of failure is the quality of the reagents and the reaction setup.

  • Inert Atmosphere Integrity: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.[1][2] Inadequate degassing of solvents is a frequent cause of catalyst deactivation.

  • Reagent & Solvent Quality: Use high-purity reagents. The boronic acid/ester, amine, or alkyne should be pure, and solvents should be anhydrous and degassed.[1] Impurities, especially water, can interfere with the catalytic cycle.

  • Catalyst Activity: Ensure your palladium catalyst or precatalyst has not degraded. If it's old or has been improperly stored, its activity may be compromised.[3] Using newer generation, air-stable precatalysts (e.g., G3 or G4 precatalysts) can often improve reproducibility.[4]

  • Stirring: For heterogeneous mixtures, especially with inorganic bases like K₃PO₄ or Cs₂CO₃, vigorous stirring is essential to ensure proper mixing and reaction kinetics.[5]

Troubleshooting_Workflow cluster_fix Corrective Actions Start Reaction Failure (Low/No Yield) Check_Inert Verify Inert Atmosphere (Degassing, Purge) Start->Check_Inert Check_Reagents Assess Reagent Quality (Purity, Anhydrous Solvents) Check_Inert->Check_Reagents Atmosphere OK Fix_Inert Improve Degassing Use Schlenk Line Check_Inert->Fix_Inert Issue Found Check_Catalyst Confirm Catalyst Activity (Age, Storage, Precatalyst Generation) Check_Reagents->Check_Catalyst Reagents OK Fix_Reagents Purify Reagents Use Fresh Anhydrous Solvent Check_Reagents->Fix_Reagents Issue Found Check_Conditions Re-evaluate Reaction Conditions (Temp, Base, Ligand, Solvent) Check_Catalyst->Check_Conditions Catalyst OK Fix_Catalyst Use Fresh Catalyst Switch to Precatalyst Check_Catalyst->Fix_Catalyst Issue Found Success Reaction Optimized Check_Conditions->Success Systematic Optimization

Caption: General troubleshooting workflow for failed reactions.

The Palladium Catalytic Cycle: A Common Framework

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.[6] Understanding these steps is key to troubleshooting, as issues can arise at any stage.

Catalytic_Cycle cluster_reactants Reactants Pd0 LₙPd(0) Active Catalyst OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R Complex OxAdd->Transmetal Transmetalation (+ Base) ReductElim Product Ar-R Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration ArX This compound (Ar-X) ArX->OxAdd R_M Coupling Partner (R-M) R_M->Transmetal

Caption: General Pd(0)/Pd(II) catalytic cycle.

Suzuki-Miyaura Coupling

This reaction forms a C-C bond between this compound and an organoboron compound. It is valued for its mild conditions and functional group tolerance.[7]

FAQ: My Suzuki coupling is giving low yields. What are the most critical parameters to screen?

For Suzuki couplings, the interplay between the base, solvent, and catalyst/ligand system is paramount.[8]

  • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9][10] Weak bases may result in slow or incomplete reactions.

    • Recommendation: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. For base-sensitive substrates, milder conditions with bases like potassium fluoride (KF) can be effective.[10]

  • Solvent System: A mixture of an organic solvent and water is often optimal. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Recommendation: A 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) to water is a common starting point.[3][11]

  • Ligand Choice: Electron-rich and bulky phosphine ligands accelerate both the oxidative addition and reductive elimination steps.[12]

    • Recommendation: For the electron-rich this compound, ligands like SPhos, XPhos, or RuPhos can be highly effective, especially when using modern, air-stable precatalysts like XPhos Pd G3.[1]

FAQ: How can I minimize homocoupling of the boronic acid and protodeboronation?

These are two of the most common side reactions in Suzuki couplings.[2]

  • Homocoupling: This side reaction, which forms an R-R dimer from your boronic acid, is typically caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[12]

    • Solution: Ensure the reaction mixture is rigorously degassed before adding the catalyst. This can be done by bubbling an inert gas through the solvent for 15-20 minutes or by using freeze-pump-thaw cycles.[2][7]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophile. It is often promoted by excess water, high temperatures, or overly harsh basic conditions.[2]

    • Solution: Use anhydrous solvents if the reaction permits, avoid excessively high temperatures (screen 80-110 °C), and consider using a milder base.[2][3] Using boronic esters (e.g., pinacol esters) or MIDA boronates can also increase stability.[13]

ParameterRecommended Starting Conditions
Aryl Halide This compound (1.0 equiv)
Boronic Acid Aryl/Vinyl Boronic Acid or Ester (1.2–1.5 equiv)[3]
Catalyst XPhos Pd G3 or Pd(PPh₃)₄ (1–5 mol%)[3][7]
Base K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)[3]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)[3][7]
Temperature 80–110 °C[3]
General Protocol for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[3]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[11]

  • Monitoring & Workup: Monitor progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[3]

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[3]

Buchwald-Hartwig Amination

This reaction forms a C-N bond, coupling this compound with a primary or secondary amine. The choice of base and ligand is critical for success.[14]

FAQ: My C-N coupling is sluggish or fails. What are the key factors for this substrate?

The Buchwald-Hartwig amination is highly sensitive to the steric and electronic properties of the ligand and the strength of the base.[15]

  • Base Selection: A strong, non-nucleophilic, sterically hindered base is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates.[16]

  • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands are essential. They promote the reductive elimination step, which is often the rate-limiting step, and prevent the formation of inactive catalyst species.[17]

    • Recommendation: Ligands like XPhos, RuPhos, or BrettPhos are excellent choices. For challenging couplings, screening a panel of ligands is often necessary.[1][5]

  • Solvent: Anhydrous, non-protic solvents are required.

    • Recommendation: Toluene, 1,4-dioxane, or CPME are commonly used.[16][18]

FAQ: Can the primary amide of this compound interfere with the reaction?

Yes, under certain conditions. While the primary amide (-CONH₂) is generally a poor nucleophile in Buchwald-Hartwig reactions, it could potentially coordinate to the palladium center. More importantly, under very strong basic conditions and high temperatures, deprotonation followed by undesired side reactions could occur. However, with the right choice of ligand and conditions, the reaction is typically highly selective for coupling at the C-Br bond.

ParameterRecommended Starting Conditions
Aryl Halide This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.1–1.2 equiv)
Catalyst XPhos Pd G3 or RuPhos Pd G3 (1–3 mol%)
Base NaOtBu or LHMDS (1.2–1.5 equiv)
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)
Temperature 80–110 °C
General Protocol for Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand (if not using a precatalyst), and base to an oven-dried vial.

  • Reagent Addition: Add this compound and the amine coupling partner.

  • Solvent Addition: Add anhydrous, degassed solvent.

  • Reaction: Seal the vial and heat with vigorous stirring.

  • Monitoring & Workup: After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), extract with an organic solvent, and wash.

  • Purification: Purify via flash column chromatography.

Sonogashira and Heck Couplings

These reactions further expand the utility of this compound for creating C-C bonds with alkynes and alkenes, respectively.

FAQ: What are the critical components for a successful Sonogashira coupling?

The Sonogashira reaction typically requires a dual-catalyst system.[19]

  • Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) activates the alkyne.[9]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne and neutralize the HBr byproduct.[9][20]

  • Side Reaction: The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring a strictly oxygen-free environment.[21]

FAQ: For a Heck coupling, what factors determine the success and selectivity?

The Heck reaction involves the coupling of the aryl bromide with an alkene.[22]

  • Base: An inorganic base like K₂CO₃ or an organic base like triethylamine is used to regenerate the Pd(0) catalyst at the end of the cycle.[22][23]

  • Solvent: Polar aprotic solvents like DMF or NMP are common.[23]

  • Selectivity: The reaction typically exhibits high trans selectivity for the resulting substituted alkene.[24] High temperatures are often required, but modern catalyst systems can lower this.[23]

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (1-3 mol%) + CuI (1-5 mol%)[20]TEA or DIPATHF or DMF
Heck Alkene (e.g., Styrene)Pd(OAc)₂ (1-2 mol%) + Ligand (e.g., PPh₃)K₂CO₃ or TEADMF or Acetonitrile
References

Sources

Technical Support Center: Purification Strategies for Crude 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification strategies for crude 5-Bromo-2-methylbenzamide. The methodologies outlined are designed to address common impurities and yield a product of high purity suitable for downstream applications.

Understanding the Chemistry of Purification

This compound is a neutral organic compound. Its purification is primarily influenced by the impurities generated during its synthesis. A common synthetic pathway involves the bromination of 2-methylbenzoic acid to yield 5-bromo-2-methylbenzoic acid, followed by amidation. This process can introduce several key impurities that must be addressed.

Most Common Impurities:

  • Unreacted Starting Material: 5-Bromo-2-methylbenzoic acid, an acidic impurity.

  • Isomeric Byproducts: 3-Bromo-2-methylbenzamide, a neutral isomer formed during the bromination of the precursor.[1]

  • Residual Reagents: Basic impurities, such as amine bases (e.g., triethylamine, pyridine) used as acid scavengers during the amidation step.[2]

  • Colored Byproducts: Minor, often highly conjugated, species that can discolor the final product.

The purification strategy, therefore, often involves a multi-step approach combining an initial extractive workup to remove acidic and basic impurities, followed by either recrystallization or column chromatography to remove neutral impurities and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: My crude product is a brownish, sticky solid. What is the likely cause?

A1: Discoloration and poor physical form are typically due to a combination of residual acidic starting material (5-bromo-2-methylbenzoic acid) and colored byproducts. The acidic impurity can also interfere with crystallization. An initial acid-base extraction is highly recommended before attempting recrystallization or chromatography.

Q2: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling, at a temperature above its melting point. This can be caused by:

  • Cooling the solution too quickly: Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Solvent choice: The boiling point of your solvent may be too high. Try a solvent with a lower boiling point.

  • High impurity level: Significant impurities can depress the melting point and disrupt crystal lattice formation. Purify the crude material first by acid-base extraction or a quick filtration through a silica plug.

  • Supersaturation: You may have used too little solvent. Add a small amount of additional hot solvent until the oil redissolves, then cool slowly.

Q3: No crystals are forming even after cooling in an ice bath. What are my options?

A3: This is usually due to using too much solvent or the solution not being supersaturated.

  • Induce Crystallization: Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites. Adding a seed crystal of pure product, if available, is also very effective.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product, and then attempt to cool again.

  • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly. For this compound, if dissolved in ethanol, adding water as an anti-solvent can be effective.

Q4: How do I know if my purified this compound is pure?

A4: Purity should be assessed using a combination of methods:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point range indicates high purity. While a specific literature value for this compound is not consistently reported, the unbrominated analog, 2-methylbenzamide, melts at 144-147 °C.[3] The purified bromo-derivative is expected to have a higher and sharper melting point.

  • Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any remaining impurities. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.

Purification Workflow Overview

The following diagram illustrates a logical workflow for the purification of crude this compound.

Purification_Workflow cluster_start Initial State cluster_extraction Liquid-Liquid Extraction cluster_final_purification Final Purification cluster_end Final Product Crude Crude this compound (Contains acidic, basic, & neutral impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Step 1 Base_Wash Wash with aq. NaHCO₃ (Removes acidic impurities) Dissolve->Base_Wash Step 2 Acid_Wash Wash with dil. aq. HCl (Removes basic impurities) Base_Wash->Acid_Wash Step 3 Dry_Conc Dry & Concentrate Organic Layer Acid_Wash->Dry_Conc Step 4 Choice Purity Assessment (TLC) Dry_Conc->Choice Step 5 Recrystallization Recrystallization Choice->Recrystallization Minor Impurities Column Column Chromatography Choice->Column Significant Impurities or Isomer Separation Needed Pure_Product Pure this compound Recrystallization->Pure_Product Column->Pure_Product

Caption: General purification workflow for crude this compound.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extractive Workup

This protocol is designed to remove acidic and basic impurities from the crude product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer. This step removes the acidic 5-bromo-2-methylbenzoic acid impurity.[4]

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake and vent as before. Allow the layers to separate and discard the aqueous layer. This step removes any residual basic impurities.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities, particularly the isomeric 3-bromo-2-methylbenzamide. Based on data for the precursor acid, alcohol-based solvents are a good starting point.[1]

Solvent Selection Guide

Solvent SystemSuitabilityComments
Ethanol or IsopropanolPrimary Choice The compound should be soluble in the hot solvent and sparingly soluble when cold.
Ethanol/WaterGood for inducing crystallizationDissolve in minimal hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly.
Ethyl Acetate/HexaneAlternative two-solvent systemDissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent.
AcetonitrilePotential single solventOften a good choice for amides, but solubility must be tested.[5]

Step-by-Step Recrystallization:

  • Dissolution: Place the partially purified product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography

Column chromatography is recommended when recrystallization fails to provide material of sufficient purity or when significant amounts of the 3-bromo isomer are present.

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine eluent system, e.g., 30% EtOAc/Hexane) Pack 2. Pack Column (Silica gel slurry in low polarity eluent) TLC->Pack Load 3. Load Sample (Dissolve in min. DCM, load onto column) Pack->Load Elute 4. Elute Column (Run with chosen eluent) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. TLC Analysis of Fractions Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: Step-by-step workflow for column chromatography purification.

Step-by-Step Column Chromatography:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for benzamides is a mixture of ethyl acetate and hexanes.[2] Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with a less polar composition if using a gradient). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar impurities will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Seki, M., & Mori, H. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A. Google Patents.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, W. M. et al. (2007). Process for preparing 2-amino-5-bromobenzamide derivatives. EP2213654A1. Google Patents.
  • Sivasankaran, P. et al. (2014). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. ResearchGate. Retrieved from [Link]

Sources

Identifying and removing byproducts in 5-Bromo-2-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-methylbenzamide Reactions

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. Here, we address common challenges encountered during its synthesis, focusing on the identification and removal of key byproducts to ensure the high purity required for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route to this compound and what are the expected impurities?

The most prevalent and direct method for synthesizing this compound is the amidation of 5-Bromo-2-methylbenzoic acid. This is typically a two-step, one-pot process where the carboxylic acid is first activated, usually by conversion to an acyl chloride, followed by the addition of an ammonia source.

A common and effective activating agent is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1] The subsequent addition of aqueous ammonia yields the desired primary amide.

Primary Byproducts to Anticipate:

  • Unreacted Starting Material: Residual 5-Bromo-2-methylbenzoic acid is a common impurity if the initial activation step is incomplete.

  • Positional Isomer Impurity: The synthesis of the 5-Bromo-2-methylbenzoic acid starting material, typically via bromination of 2-methylbenzoic acid, can generate the undesired 3-Bromo-2-methylbenzoic acid isomer.[2][3] If not completely removed, this isomer will be carried through the amidation reaction, resulting in 3-Bromo-2-methylbenzamide as a difficult-to-remove impurity.

  • Nitrile Impurity (5-Bromo-2-methylbenzonitrile): Over-reaction or harsh conditions during the thionyl chloride activation step can lead to the dehydration of the primary amide product, forming the corresponding nitrile.[4][5]

`dot graph "Synthetic_Pathway_and_Byproducts" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes SM [label="5-Bromo-2-methylbenzoic Acid"]; AC [label="Acyl Chloride Intermediate"]; P [label="this compound (Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BP1 [label="Unreacted Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BP2 [label="3-Bromo-2-methylbenzamide (Isomer)", fillcolor="#FBBC05", fontcolor="#202124"]; BP3 [label="5-Bromo-2-methylbenzonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isomer_SM [label="3-Bromo-2-methylbenzoic Acid (Isomer Impurity)"];

// Edges SM -> AC [label="1. SOCl₂, cat. DMF"]; AC -> P [label="2. aq. NH₃"]; SM -> BP1 [style=dashed, label="Incomplete Reaction"]; Isomer_SM -> BP2 [label="Amidation", style=dashed]; P -> BP3 [label="Dehydration (Excess SOCl₂/Heat)", style=dashed, color="#EA4335"]; } ` Caption: Reaction scheme for this compound and key byproduct origins.

Q2: My NMR spectrum looks messy. How can I identify the major impurities?

Interpreting a crude ¹H NMR spectrum is crucial for diagnosing reaction issues. Below is a table summarizing the expected chemical shifts for the product and its common byproducts in a typical deuterated solvent like DMSO-d₆ or CDCl₃.

CompoundKey ¹H NMR Signals (Approx. δ, ppm)Distinguishing Features
This compound (Product) 7.5-7.8 (m, Ar-H), 7.2-7.4 (d, Ar-H), 7.0-7.5 (br s, 2H, -NH ₂), 2.4 (s, 3H, -CH ₃)Two broad singlets for the amide protons. A sharp singlet for the methyl group.
5-Bromo-2-methylbenzoic Acid (SM) 12.5-13.5 (br s, 1H, -COOH ), 7.9 (s, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 2.5 (s, 3H, -CH ₃)[2]The very downfield carboxylic acid proton is unmistakable. Absence of amide proton signals.
3-Bromo-2-methylbenzamide (Isomer) Aromatic signals will show a different splitting pattern compared to the 5-bromo isomer. Amide and methyl signals will be in a similar region.Requires careful analysis of aromatic coupling constants or a reference spectrum.
5-Bromo-2-methylbenzonitrile Aromatic signals will be sharper and slightly shifted. Critically, there will be a complete absence of the broad amide NH ₂ signals.The lack of amide protons is the clearest indicator.

Expert Tip: The broadness of the amide proton signals (-NH₂) is characteristic. If these signals are weak or absent relative to the aromatic and methyl signals, and no carboxylic acid proton is visible, nitrile formation is highly likely.

Q3: How can I remove unreacted 5-Bromo-2-methylbenzoic acid from my crude product?

Unreacted starting material is acidic, while the amide product is neutral. This difference in chemical properties is best exploited by a liquid-liquid extraction during the reaction work-up.[6]

  • Dissolution: After the reaction is complete and any excess SOCl₂ has been quenched (e.g., by careful addition to ice), dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas that evolves from the acid-base neutralization.

  • Separation: Allow the layers to separate. The deprotonated starting material (sodium 5-bromo-2-methylbenzoate) will move into the aqueous layer. Drain the lower aqueous layer.

  • Repeat: Perform the base wash one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.[6]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, now free of acidic impurities.

`dot graph "Acid_Removal_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Caption: Workflow for the removal of acidic starting material via extraction.

Q4: My product is still impure after an acid/base wash. What is the best method for final purification?

If impurities like the positional isomer or the nitrile remain, recrystallization is the most effective and scalable method for achieving high purity for solid amides.[7][8] The key is selecting an appropriate solvent system where the desired product has high solubility at high temperatures but low solubility at room temperature or below, while the impurities remain in solution.[9]

  • Solvent Screening: For aromatic amides, polar solvents are often a good starting point.[7] Test solubility in small vials with solvents like Ethanol, Isopropanol, Acetonitrile, or mixtures such as Toluene/Heptane or Ethyl Acetate/Hexane.[10] The ideal solvent will dissolve the crude product when hot but show significant crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. This ensures the solution is saturated.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing the dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The purity can be confirmed by melting point analysis and NMR spectroscopy.

References

  • Chemistry of Amides. (2022). LibreTexts. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • Recrystallization. (2023). LibreTexts. [Link]

  • Torikai, K. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]

  • This compound (C8H8BrNO). PubChemLite. [Link]

  • Benzamide, N-(5-bromo-2-pyridinyl)- - Optional[13C NMR]. SpectraBase. [Link]

  • Reactions of Amides. Jack Westin. [Link]

  • Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • This compound. PubChem. [Link]

  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

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Overcoming solubility issues of 5-Bromo-2-methylbenzamide in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-methylbenzamide

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during its use in chemical synthesis, with a primary focus on overcoming its inherent solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound is a substituted aromatic amide. Its structure consists of a benzene ring functionalized with a bromine atom, a methyl group, and a primary amide group (-CONH₂). These features contribute to its character as a crystalline solid at room temperature.

PropertyValueSource
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1][3]
Appearance Solid (Typical)
InChIKey IENXGTOPRPDOAE-UHFFFAOYSA-N[1][2]
CAS Number 854633-21-9[1][3]

Q2: What makes this compound challenging to dissolve?

The solubility of this compound is dictated by the interplay of its functional groups. The benzene ring and bromine atom are hydrophobic, while the primary amide group is capable of strong intermolecular hydrogen bonding. This dual nature means it is often poorly soluble in both nonpolar solvents (due to the polar amide) and highly polar protic solvents like water (due to the large hydrophobic aryl bromide portion). The strong crystal lattice energy of the solid, stabilized by amide-amide hydrogen bonds, must be overcome by the solvent, which is often energetically unfavorable.

Q3: What are the primary safety considerations when handling this compound?

According to GHS classifications, this compound is an irritant.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Q4: Which solvent families are the best starting points for dissolving this compound?

Based on its structure, polar aprotic solvents are generally the most effective. These solvents can disrupt the intermolecular hydrogen bonds of the amide without having their own acidic protons to compete. Good starting points include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

These solvents offer a balance of polarity to interact with the amide group and an organic character to solvate the rest of the molecule.[4][5]

Troubleshooting Guide: Reaction Solubility Issues

This section addresses specific problems you may encounter when this compound fails to dissolve under reaction conditions.

Issue 1: My this compound is not dissolving in my chosen solvent at room temperature.

  • Root Cause Analysis: This is the most common issue and can be attributed to several factors:

    • Inappropriate Solvent Choice: The polarity of the solvent may not be optimal to overcome the compound's crystal lattice energy.

    • Supersaturation: The concentration of the amide may be higher than its solubility limit in that solvent at the current temperature.

    • Kinetic Limitations: Dissolution is not instantaneous. Insufficient time or agitation can prevent a soluble compound from fully dissolving.[5]

  • Solutions & Protocols:

    A. Systematic Solvent Screening: Before committing to a large-scale reaction, perform a small-scale solubility test.

    Protocol 1: Qualitative Solubility Assessment

    • Preparation: Label several small vials, one for each test solvent (e.g., THF, DMF, Acetonitrile, Dichloromethane).

    • Dispensing: Add a small, consistent amount (e.g., ~10 mg) of this compound to each vial.

    • Solvent Addition: Add a measured volume of solvent (e.g., 0.5 mL) to each vial.

    • Agitation: Vigorously mix each vial using a vortex mixer for 60 seconds.[6]

    • Observation: Let the vials stand and visually classify the results as 'Soluble', 'Partially Soluble', or 'Insoluble'. This provides a rapid screen of the most effective solvents.[6]

    B. Application of Heat: Increasing the temperature provides thermal energy to break intermolecular bonds, almost always increasing solubility.[5]

    • Procedure: Gently warm the suspension while stirring. Monitor the temperature closely to ensure it does not exceed the boiling point of the solvent or the decomposition temperature of any reactant.

    C. Sonication: Ultrasonic baths use high-frequency sound waves to induce cavitation, which can physically break apart solid agglomerates and accelerate the dissolution process.

    • Procedure: Place the sealed reaction flask in an ultrasonic bath for 5-10 minute intervals until the solid dissolves.[5]

    D. Co-Solvent System: If the compound is highly soluble in one solvent (e.g., DMF) that is not ideal for the reaction, but the reaction works well in another solvent where the compound is poorly soluble (e.g., THF), a co-solvent approach is effective.[5]

    • Procedure: Dissolve the this compound in the minimum required amount of the "strong" solvent (DMF). Then, slowly add this solution to the primary reaction solvent (THF) under vigorous stirring. This can maintain the compound in a dissolved state.

start Compound Insoluble at Room Temp solvent_screen Perform Solvent Screen (Protocol 1) start->solvent_screen is_soluble Is a suitable solvent found? solvent_screen->is_soluble heat Apply Gentle Heat (e.g., 40-60 °C) is_soluble->heat No success Proceed with Reaction is_soluble->success Yes is_soluble_heat Does it dissolve? heat->is_soluble_heat sonicate Use Sonication is_soluble_heat->sonicate No is_soluble_heat->success Yes is_soluble_sonic Does it dissolve? sonicate->is_soluble_sonic cosolvent Consider Co-Solvent System is_soluble_sonic->cosolvent No is_soluble_sonic->success Yes cosolvent->success If successful failure Re-evaluate Reaction (Different Reagents/Route) cosolvent->failure If not

Caption: Troubleshooting flowchart for initial dissolution failure.

Issue 2: The reaction is sluggish, stalls, or gives a low yield.

  • Root Cause Analysis: A common, yet often overlooked, cause for poor reaction kinetics is the low concentration of the dissolved starting material. Even if the compound appears mostly dissolved, if a significant portion remains as a solid suspension, the effective concentration in the solution phase is very low, leading to a slow reaction rate.[4]

  • Solutions & Protocols:

    • Confirm Full Dissolution: Before adding other reagents, ensure the this compound is completely dissolved using the methods from Issue 1 (heating, sonication, etc.). A seemingly clear solution can sometimes have fine, undissolved particulates.

    • Increase Stirring Efficiency: For heterogeneous mixtures, vigorous stirring is critical to maximize the surface area contact between the solid and the liquid phase.[7] Use a properly sized magnetic stir bar and a stir plate with sufficient power.

    • Run at Higher Dilution: While counterintuitive, sometimes using a larger volume of solvent can fully dissolve the starting material, leading to a faster overall reaction rate compared to a concentrated, heterogeneous slurry.

    • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle a reactant across the phase boundary to react with the poorly soluble amide in the organic layer.

Issue 3: The product precipitates during workup or purification.

  • Root Cause Analysis: The solubility of the product may be significantly different from the starting material. During workup (e.g., adding an anti-solvent like water) or purification (e.g., cooling after recrystallization), the product may crash out of solution uncontrollably, trapping impurities.

  • Solutions & Protocols:

    A. Controlled Recrystallization: This is the most powerful purification technique for crystalline solids.[8]

    Protocol 2: Purification by Recrystallization

    • Solvent Selection: Choose a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

    • Dissolution: Suspend the crude product in a minimal amount of the cold recrystallization solvent in an Erlenmeyer flask. Heat the mixture to boiling with stirring until all the solid dissolves. Add more solvent dropwise if needed to achieve full dissolution.

    • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[9]

    • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal recovery.[9]

    • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[8]

    • Drying: Dry the crystals under vacuum to remove all traces of solvent.

cluster_0 Phase 1: Theoretical Screening cluster_1 Phase 2: Practical Micro-Screening cluster_2 Phase 3: Selection & Optimization a Analyze Solute Structure (Polar Amide, Nonpolar Ring) b Hypothesize Solvents ('Like Dissolves Like') a->b c Perform Qualitative Test (Protocol 1) b->c d Test with Heating & Sonication c->d e Select Best Single Solvent or Co-Solvent System d->e f Proceed to Scaled-Up Reaction e->f

Caption: Workflow for systematic solvent selection.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8BrNO). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]

  • Chemspace. (n.d.). 5-bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Stabilization of 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of 5-Bromo-2-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals. We move beyond simple protocols to address the underlying chemical principles governing the stability of this compound, providing you with the expertise to troubleshoot and optimize your synthetic route effectively. Our focus is on preventing decomposition by understanding its root causes, ensuring high yield and purity.

Overview of the Core Synthesis Pathway

The most direct and common route to this compound involves the formation of an amide bond starting from 5-Bromo-2-methylbenzoic acid. This is typically achieved by activating the carboxylic acid, followed by a reaction with an amine source, such as ammonia or an ammonium salt. The choice of activating agent and reaction conditions is critical to preventing degradation of both the starting material and the final product.

Synthesis_Pathway cluster_0 Starting Material Preparation cluster_1 Amide Formation 2_methylbenzoic_acid 2-Methylbenzoic Acid 5_bromo_acid 5-Bromo-2-methylbenzoic Acid 2_methylbenzoic_acid->5_bromo_acid Bromination (e.g., Br2, H2SO4) activated_intermediate Activated Intermediate (e.g., Acyl Chloride) 5_bromo_acid->activated_intermediate Activation (e.g., SOCl2) product This compound activated_intermediate->product Amination (e.g., NH4OH)

Caption: General synthesis route for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis, focusing on the chemical logic behind each problem and its solution.

Q1: My reaction yield is low with significant unreacted starting material. What is the likely cause?

A1: Inefficient Carboxylic Acid Activation or Incomplete Amination.

The direct reaction between a carboxylic acid and ammonia is thermodynamically unfavorable at ambient temperatures, requiring an initial "activation" step. If this activation is incomplete or the intermediate is unstable, the reaction will stall.

Causality: The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Activating agents convert it into a better leaving group (e.g., an acyl chloride or an active ester), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ammonia.

Troubleshooting Steps & Protocol:

  • Choice of Activating Agent: Thionyl chloride (SOCl₂) is a common and effective choice for converting the carboxylic acid to a highly reactive acyl chloride. Alternatively, peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) can be used for milder conditions, though they are more expensive.

  • Ensure Anhydrous Conditions: The acyl chloride intermediate is highly reactive towards water. Any moisture in the reaction flask, solvents, or starting materials will quench the intermediate, reverting it to the starting carboxylic acid. Always use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stoichiometry and Order of Addition: Use a slight excess (1.1-1.5 equivalents) of the activating agent. The standard procedure is to prepare the acyl chloride first and then slowly add it to a cooled solution of the amine source (e.g., concentrated ammonium hydroxide). This minimizes side reactions and controls the exotherm.

Protocol 1: Acyl Chloride Route

  • Activation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend 5-Bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add a catalytic amount of dimethylformamide (DMF, 1-2 drops). Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux (typically 40-60 °C) for 1-3 hours, monitoring the reaction by TLC or the cessation of gas evolution (HCl and SO₂).

  • Work-up: Cool the reaction mixture. Carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used directly.

  • Amination: In a separate flask, cool an excess of concentrated ammonium hydroxide (e.g., 28-30% solution) to 0 °C. Slowly add the crude acyl chloride (dissolved in a minimal amount of dry, non-protic solvent like THF) to the ammonium hydroxide solution with vigorous stirring.

  • Isolation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Q2: My final product is contaminated with the starting carboxylic acid, even after a seemingly complete reaction. How does this happen?

A2: Post-Reaction Hydrolysis of the Amide Product.

The amide bond in this compound is stable under neutral conditions but can be susceptible to hydrolysis back to the carboxylic acid under harsh acidic or basic workup conditions, especially when heated.

Causality:

  • Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by elimination of the amide anion.

Preventative Measures:

  • Neutral Workup: Avoid strong acids or bases during the workup. If an acid wash is needed to remove a basic impurity, use a mild, dilute acid (e.g., 1 M citric acid or 1 M HCl) and perform the wash at low temperatures.

  • Bicarbonate Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is effective for removing any unreacted acidic starting material without being basic enough to significantly hydrolyze the amide product.

  • Temperature Control: Perform all aqueous extraction steps at room temperature or below to minimize the rate of hydrolysis.

Q3: I've observed a non-polar impurity that lacks a carbonyl signal in IR or NMR. What might it be?

A3: Thermal Decarboxylation of the Starting Material.

Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at high temperatures to form an arene.[1] In this case, 5-Bromo-2-methylbenzoic acid can decompose to 4-Bromo-1-methylbenzene (4-bromotoluene). This is particularly a risk if the activation step (e.g., with SOCl₂) is performed at excessively high temperatures or for a prolonged period.

Causality: The stability of the aryl anion or radical intermediate influences the ease of decarboxylation. While simple benzoic acids are relatively stable, high heat provides the necessary activation energy to break the Ar-COOH bond.[2]

Preventative Measures:

  • Strict Temperature Control: Adhere to the recommended temperature profiles for your chosen synthetic route. Overheating during activation or distillation can trigger decarboxylation.

  • Reaction Time: Do not extend reaction times unnecessarily. Monitor the reaction progress and proceed to the next step once the starting material is consumed.

Parameter Recommended Condition Rationale
Activation Temp. (SOCl₂) 40-60 °CSufficient for acyl chloride formation without promoting decarboxylation.
Amide Formation Temp. 0 °C to Room Temp.Controls the exotherm of the amination reaction.
Workup pH 6 - 8Avoids acid/base-catalyzed hydrolysis of the amide product.
Atmosphere Inert (N₂ or Ar)Prevents reaction of activated intermediates with atmospheric moisture.
Q4: How can I ensure the purity of my 5-Bromo-2-methylbenzoic acid starting material?

A4: Recrystallization to Remove Isomeric Impurities.

The synthesis of 5-Bromo-2-methylbenzoic acid via bromination of 2-methylbenzoic acid can produce the undesired positional isomer, 3-Bromo-2-methylbenzoic acid.[3][4] Using this isomeric mixture will lead to the formation of 3-Bromo-2-methylbenzamide, which can be very difficult to separate from your desired product.

Protocol 2: Recrystallization of 5-Bromo-2-methylbenzoic Acid [4]

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system.

  • Dissolution: Dissolve the crude bromo-acid in a minimal amount of hot ethanol (e.g., near boiling).

  • Crystallization: Slowly add hot water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry thoroughly. The desired 5-bromo isomer is typically less soluble and will crystallize out, leaving the 3-bromo isomer in the mother liquor.

Key Decomposition Pathways

Understanding the potential side reactions is key to preventing them. The primary decomposition routes to avoid are the hydrolysis of the amide product and the decarboxylation of the carboxylic acid starting material.

Decomposition cluster_product Product Decomposition cluster_sm Starting Material Decomposition product This compound acid 5-Bromo-2-methylbenzoic Acid product->acid Hydrolysis (H₂O, H⁺ or OH⁻) acid2 5-Bromo-2-methylbenzoic Acid decarboxylated 4-Bromo-1-methylbenzene acid2->decarboxylated Decarboxylation (High Heat, >150°C)

Caption: Major decomposition pathways during synthesis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • Chuchev, K., & BelBruno, J. J. (2008). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Journal of Molecular Structure: THEOCHEM, 862(1-3), 8-13. (Abstract available, full text may require subscription).
  • Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. (JP2021127332A).

Sources

Improving the regioselectivity of 5-Bromo-2-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Bromo-2-methylbenzamide. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its versatile functional handles that allow for precise molecular elaboration. However, the inherent electronic and steric properties of its substituents—a methyl group, a bromine atom, and a primary amide—present unique challenges in controlling the regioselectivity of subsequent reactions.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights and troubleshooting protocols to help you navigate the complexities of working with this substrate. Our goal is to empower you to achieve predictable and high-yielding regioselective outcomes in your synthetic campaigns.

Foundational Principles: Understanding Regiochemical Control

The regiochemical outcome of any reaction on the this compound ring is a direct consequence of the interplay between its three substituents. A clear understanding of their individual and collective directing effects is paramount for troubleshooting and reaction design.

  • -CH₃ (Methyl Group at C2): An activating group that donates electron density via a positive inductive effect (+I). It is a moderately strong ortho, para-director for Electrophilic Aromatic Substitution (EAS).[1]

  • -Br (Bromo Group at C5): A deactivating group due to its strong electron-withdrawing inductive effect (-I), but an ortho, para-director because of electron donation via resonance (+R) from its lone pairs.[2]

  • -CONH₂ (Amide Group at C1): A deactivating group for EAS due to its electron-withdrawing resonance and inductive effects. It is a meta-director in EAS reactions.[3] However, in the context of organometallic reactions, it is a powerful Directed ortho-Metalation (DoM) group , capable of directing lithiation specifically to the C6 position through chelation.[4][5]

The following diagram illustrates the conflicting directing influences for a typical electrophilic substitution reaction.

Caption: Competing directing effects in electrophilic aromatic substitution.

Troubleshooting & FAQs: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm attempting a Friedel-Crafts acylation and getting a complex mixture of products with low yield. What's going wrong?

Answer: This is a classic issue arising from the electronic nature of the substrate. The primary cause is the strong deactivating effect of the amide (-CONH₂) and bromo (-Br) groups, which makes the aromatic ring electron-poor and thus sluggish to react under standard Friedel-Crafts conditions.[6] The activating methyl group is often not sufficient to overcome this deactivation.

Troubleshooting Steps:

  • Increase Catalyst Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) will complex with the lone pairs on the amide's oxygen and the bromine. You will need at least 2-3 equivalents of the Lewis acid to ensure enough is available to activate the acylating agent.

  • Use a More Reactive Acylating Agent: Switch from an acyl chloride to a more potent electrophile like an acid anhydride.

  • Elevate the Reaction Temperature: Carefully increase the temperature to provide the necessary activation energy. Monitor the reaction closely for decomposition.

  • Consider an Alternative Strategy: Friedel-Crafts reactions are often not the best choice for highly deactivated rings. A more reliable method would be a Directed ortho-Metalation (DoM) followed by quenching with an appropriate electrophile (see Q3 for details).

Q2: I need to introduce a nitro group. Which position will it add to, and how can I maximize the yield of a single isomer?

Answer: In an electrophilic aromatic substitution like nitration, the directing groups will guide the incoming electrophile (NO₂⁺). The methyl group directs ortho and para (to C3 and C6), while the bromo group also directs ortho and para (to C4 and C6).[7] The amide group directs meta (to C3 and C5, but C5 is blocked).

The C6 position is doubly activated by both the methyl and bromo groups, making it the most likely site of substitution. The C4 position is activated by the bromo group, and the C3 position is activated by the methyl group. You will likely obtain a mixture, with the 6-nitro isomer being the major product .

Protocol for Selective Nitration at C6:

  • Reagents: this compound, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve 1.0 equivalent of this compound in concentrated H₂SO₄ at 0 °C in a flask equipped with a magnetic stirrer and a dropping funnel.

    • Slowly add a pre-cooled (0 °C) mixture of 1.1 equivalents of fuming HNO₃ and a small amount of H₂SO₄ via the dropping funnel, keeping the internal temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

    • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • Recrystallize from ethanol or isopropanol to purify the 5-Bromo-6-nitro-2-methylbenzamide product.

Q3: How can I achieve selective functionalization at the C6 position, ortho to the amide group?

Answer: This is the ideal scenario for using Directed ortho-Metalation (DoM) . The amide group is a powerful DoM group.[8][9] It will coordinate to an organolithium reagent (like n-BuLi or s-BuLi), directing the deprotonation specifically to the adjacent C6 position. This method overrides the typical electronic directing effects seen in EAS.[4]

G start This compound step1 1. Add s-BuLi / TMEDA THF, -78 °C start->step1 intermediate Ortho-lithiated Intermediate (at C6) step1->intermediate step2 2. Quench with Electrophile (E+) e.g., DMF, I₂, TMSCl intermediate->step2 product 6-Substituted Product step2->product

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the cross-coupling of 5-Bromo-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. We will delve into the nuances of Suzuki-Miyaura and Buchwald-Hartwig reactions, providing field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

The structure of this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of an ortho-methyl group introduces steric hindrance, which can impede the crucial oxidative addition step.[1][2] Furthermore, the amide functionality can potentially coordinate to the palladium center, influencing catalyst activity and stability. This guide will equip you with the knowledge to overcome these hurdles and achieve high-yielding, clean transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cross-coupling of this compound, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Conversion of Starting Material

A lack of reactivity is a frequent challenge, often stemming from suboptimal catalyst activation or steric hindrance.

Possible Causes & Recommended Actions:

  • Insufficient Catalyst Activity: The steric bulk of the ortho-methyl group on this compound can hinder the oxidative addition of the palladium catalyst to the C-Br bond.[2]

    • Solution: Employ a catalyst system known for its high activity with sterically hindered substrates. Bulky, electron-rich phosphine ligands are particularly effective.[3][4] Consider ligands such as XPhos, SPhos, or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[5] For particularly challenging couplings, N-heterocyclic carbene (NHC) based catalysts can also be highly effective.[6]

  • Catalyst Deactivation: The amide group in this compound can coordinate to the palladium center, leading to catalyst inhibition.[7]

    • Solution: The choice of ligand is critical to mitigate this effect. Bulky ligands can create a steric shield around the palladium center, preventing strong coordination of the amide. Additionally, ensure all reagents and solvents are of high purity and thoroughly degassed to prevent catalyst poisoning.[8]

  • Inappropriate Base Selection: The base plays a crucial role in both Suzuki-Miyaura (transmetalation) and Buchwald-Hartwig (amine deprotonation) reactions.[9][10]

    • Solution: For Suzuki-Miyaura couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective with hindered substrates.[8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOt-Bu or LHMDS is typically required.[11] The solubility of the base can also be a factor, so consider using a solvent system where the base has at least partial solubility.[12]

Issue 2: Formation of Significant Side Products

The appearance of undesired products can complicate purification and reduce the yield of your target molecule.

Common Side Products & Mitigation Strategies:

  • Reductive Dehalogenation (Ar-Br → Ar-H): This side reaction, where the bromine atom is replaced by a hydrogen, can be promoted by certain ligands or if the transmetalation/amine coordination step is slow.

    • Mitigation: Screen different ligands. A ligand that accelerates the desired cross-coupling pathway relative to dehalogenation is key.[4] Using a well-defined palladium precatalyst can also minimize the presence of "ligand-free" palladium, which can sometimes promote this side reaction.

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): The formation of a biaryl product from the boronic acid coupling partner is often caused by the presence of oxygen.[8]

    • Mitigation: Ensure rigorous degassing of the reaction mixture. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon) for an extended period are crucial.

  • Diarylation of Primary Amines (Buchwald-Hartwig): When using a primary amine, the formation of a diarylated product can be a significant issue.

    • Mitigation: The steric hindrance of this compound can actually be advantageous here, often favoring monoarylation.[3] However, if diarylation is still observed, consider using a bulkier ligand or adjusting the stoichiometry of the amine.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is more suitable for this compound: Suzuki-Miyaura or Buchwald-Hartwig?

The choice depends on the desired bond formation. For C-C bond formation (e.g., creating a biaryl structure), the Suzuki-Miyaura coupling is the method of choice. For C-N bond formation (e.g., synthesizing an arylamine), the Buchwald-Hartwig amination is the appropriate reaction.[13] Both reactions will require careful optimization due to the substrate's structure.

Q2: How does the ortho-methyl group on this compound affect the reaction?

The ortho-methyl group introduces significant steric hindrance around the C-Br bond. This can slow down the rate-determining oxidative addition step of the catalytic cycle. To overcome this, it is essential to use a palladium catalyst with a bulky, electron-rich ligand that can facilitate this step.[1][2]

Q3: Can the amide group in this compound act as a directing group?

Yes, amide groups can act as directing groups in palladium-catalyzed C-H functionalization reactions.[14][15] While this is a different type of transformation than cross-coupling, the coordinating ability of the amide is an important consideration. In the context of cross-coupling, this coordination can sometimes be detrimental, leading to catalyst inhibition.[7] The use of bulky ligands helps to minimize this unwanted interaction.

Q4: What are the best starting conditions for a Suzuki-Miyaura coupling with this substrate?

A good starting point would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky biarylphosphine ligand like SPhos (4 mol%).[5]

  • Base: K₃PO₄ (2-3 equivalents).[8]

  • Solvent: A mixture of toluene and water (e.g., 10:1 v/v).

  • Temperature: 100-110 °C.

  • Atmosphere: Inert (e.g., Argon).

Q5: What are the recommended starting conditions for a Buchwald-Hartwig amination?

For a Buchwald-Hartwig amination, consider the following:

  • Catalyst: Pd(OAc)₂ (2 mol%) with a ligand such as XPhos (4 mol%).[16]

  • Base: NaOt-Bu (1.5 equivalents).[11]

  • Solvent: Anhydrous, degassed toluene or dioxane.[12]

  • Temperature: 100 °C.

  • Atmosphere: Inert (e.g., Argon).

Data Presentation: Catalyst System Comparison

The following table provides a comparative overview of catalyst systems for analogous sterically hindered aryl bromides to guide your selection process.

Catalyst SystemLigandBaseSolventTypical Yields (%)Key Advantages
Suzuki-Miyaura
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O85-95High activity for hindered substrates.[5]
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃Dioxane/H₂O80-92Excellent for challenging couplings.[17]
Pd(PPh₃)₄PPh₃K₂CO₃DME/H₂O60-80Readily available, but less effective for hindered substrates.[18]
Buchwald-Hartwig
Pd₂(dba)₃ / XPhosXPhosNaOt-BuToluene88-98Broad substrate scope, highly active.[17]
Pd(OAc)₂ / RuPhosRuPhosLHMDSDioxane85-95Good for primary and secondary amines.[11]
Pd(P(o-tol)₃)₂P(o-tol)₃NaOt-BuToluene70-85First generation catalyst, may be less efficient.[3]

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This is a general guideline for the palladium-catalyzed C-N cross-coupling of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, charge an oven-dried reaction vessel with the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (typically 100 °C) with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound bond_type Desired Bond? start->bond_type suzuki Suzuki-Miyaura (C-C Bond) bond_type->suzuki C-C buchwald Buchwald-Hartwig (C-N Bond) bond_type->buchwald C-N catalyst_screen_suzuki Catalyst Screening: - Pd(OAc)2 / SPhos - Pd2(dba)3 / XPhos suzuki->catalyst_screen_suzuki catalyst_screen_buchwald Catalyst Screening: - Pd2(dba)3 / XPhos - Pd(OAc)2 / RuPhos buchwald->catalyst_screen_buchwald optimization Reaction Optimization: - Base - Solvent - Temperature catalyst_screen_suzuki->optimization catalyst_screen_buchwald->optimization troubleshooting Troubleshooting: - Low Yield - Side Products optimization->troubleshooting product Desired Product optimization->product Success troubleshooting->optimization Re-optimize

Caption: Decision workflow for catalyst selection.

General Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2_complex->transmetalation R-B(OH)2 or R2NH pd2_intermediate Ar-Pd(II)(R)L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination Ar-R reductive_elimination->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for cross-coupling.

References

  • Wang, D. et al. (2015). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 20(7), 12490-12513. [Link]

  • Shabani, S. et al. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Angewandte Chemie International Edition, 55(37), 11112-11130. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Novak, A. et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(15), 5768-5866. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Yu, J.-Q. et al. (2016). A Simple and Versatile Amide Directing Group for C-H Functionalizations. Angewandte Chemie International Edition, 55(37), 11112-11130. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Jin, Z. et al. (2021). Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. Chemical Communications, 57(84), 11051-11054. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. The Journal of Organic Chemistry, 62(18), 6066-6068. [Link]

  • Szostak, M. et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(10), 2918-2923. [Link]

  • de la Torre, A. et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(31), 12596-12631. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). Amide‐linked directing groups employed in Pd‐catalysed C−H functionalisation reactions of sp³‐rich scaffolds. [Link]

  • Szostak, M. et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2247-2254. [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]

  • Sigman, M. S. et al. (2021). Design and Application of a Screening Set for Monophosphine Ligands in Metal Catalysis. Journal of the American Chemical Society, 143(34), 13749-13759. [Link]

  • Norrby, P.-O. et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(19), 10428-10438. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

  • Sigman, M. S., & Wiest, O. (2012). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics, 31(17), 6245-6252. [Link]

  • Tang, W. et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Sigman, M. S. et al. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. Journal of the American Chemical Society, 144(25), 11139-11150. [Link]

  • Kumar, A. et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Pharmaceutical and Medical Research, 3(6), 111-123. [Link]

  • ResearchGate. (n.d.). Screening of different bidentate ligands. [Link]

  • Sigman, M. S. et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 443-450. [Link]

  • Tang, W. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(24), 6242-6246. [Link]

  • Larhed, M. et al. (2014). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 12(40), 8012-8017. [Link]

Sources

Technical Support Center: Isolation of Pure 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the work-up and purification of 5-Bromo-2-methylbenzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key synthetic intermediate in high purity. The guidance herein is based on established chemical principles and practical, field-proven experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the isolation of this compound, offering causative explanations and actionable solutions.

Scenario 1: Low or No Precipitation of Product Upon Quenching the Reaction Mixture

  • Question: I've completed the synthesis, likely from 5-bromo-2-methylbenzoic acid[1][2], and upon adding the reaction mixture to water/ice, I'm seeing very little or no solid product precipitating. What's going wrong?

  • Potential Causes & Solutions:

    • Incomplete Reaction: The primary culprit is often an incomplete conversion of the starting material. Before quenching, it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] A co-spotted TLC plate comparing the starting material to the reaction mixture will clearly indicate if the starting material has been consumed.

    • pH of the Quench Solution: If the reaction was conducted under acidic conditions (e.g., using thionyl chloride to form the acyl chloride in situ)[4][5], quenching in neutral or acidic water may not be sufficient to precipitate the product, especially if residual acidic starting material is present. The amide product itself is neutral. However, unreacted 5-bromo-2-methylbenzoic acid will be deprotonated and solubilized in neutral or basic water. Consider adjusting the pH of the aqueous solution to neutral before extraction.

    • Product Solubilized as a Salt: In amide coupling reactions that use a base like pyridine or a tertiary amine, the product might be partially solubilized through association with the protonated base. An acidic wash during liquid-liquid extraction will resolve this.

  • Preventative Insight: Always confirm reaction completion via TLC before proceeding to the work-up. This single step can save significant time and resources by preventing the premature work-up of an incomplete reaction.

Scenario 2: Oily Product Instead of a Crystalline Solid

  • Question: After removing the solvent, my this compound is an oil or a waxy solid, not the expected crystalline material. How can I induce crystallization?

  • Potential Causes & Solutions:

    • Presence of Impurities: Residual solvents or unreacted starting materials can act as eutectic contaminants, depressing the melting point and preventing crystallization. Ensure the product is thoroughly dried under high vacuum. If impurities are suspected, a purification step like column chromatography or recrystallization is necessary.

    • Amorphous State: The product may have solidified in an amorphous, rather than crystalline, state. This can be resolved by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. This process can encourage the molecules to align into a crystal lattice, often resulting in the formation of a fine powder.

Scenario 3: Product Contaminated with Starting Material (5-Bromo-2-methylbenzoic Acid)

  • Question: My NMR spectrum shows signals corresponding to both my desired amide product and the carboxylic acid starting material. How can I remove the unreacted acid?

  • Solution: Liquid-Liquid Extraction. This is the most effective method for separating an acidic impurity from a neutral product.[6]

    • Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[3] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

    • Drain the aqueous layer. Repeat the wash if necessary (monitor with TLC).

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[6]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified amide.

dot

Caption: Workflow for removing acidic impurities.

Scenario 4: Difficulty in Removing Coupling Agent By-products

  • Question: I used a carbodiimide coupling reagent (e.g., DCC or EDC) for the amide synthesis, and now my product is contaminated with a urea by-product. How can I get rid of it?

  • Potential Causes & Solutions:

    • Dicyclohexylurea (DCU) from DCC: DCU is notoriously difficult to remove due to its low solubility in most common organic solvents.

      • Filtration: If the reaction was run in a solvent like dichloromethane where DCU is poorly soluble, much of it can be removed by simple filtration of the reaction mixture before the aqueous work-up.

      • Recrystallization: If DCU co-precipitates with the product, a carefully chosen recrystallization can be effective.

    • 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from EDC: The urea by-product from EDC is water-soluble, especially under acidic conditions. An acidic wash (e.g., with 1 M HCl or citric acid) during the work-up will protonate the dimethylamino group of the urea, rendering it highly soluble in the aqueous layer for easy removal.[3]

II. Frequently Asked Questions (FAQs)

  • Q1: What is the typical appearance and melting point of pure this compound?

    • Pure this compound is typically a white to off-white solid. While a specific melting point is not consistently reported across all vendors, the related compound 5-Bromo-2-methylbenzoic acid has a melting point of 167-171 °C. The amide's melting point would be different, and it is best practice to establish a melting point range for your own purified material as a benchmark for purity.

  • Q2: Which purification method is better for my crude product: recrystallization or column chromatography?

    • The choice depends on the nature and quantity of impurities.

      • Recrystallization is ideal when you have a relatively pure product (e.g., >90%) with small amounts of impurities that have different solubility profiles. It is often faster and more scalable than chromatography.

      • Column Chromatography is more powerful for separating mixtures with multiple components or impurities that have similar polarities to the product.[7][8] It offers finer separation but is more time-consuming and uses larger volumes of solvent. A preliminary TLC analysis is essential to determine the appropriate solvent system for column chromatography.[7]

  • Q3: What are the expected ¹H NMR signals for this compound?

      • Aromatic Protons (Ar-H): Three protons in the aromatic region (typically ~7.0-8.0 ppm). Due to the substitution pattern, they will appear as a singlet (or narrow doublet), a doublet, and a doublet of doublets.

      • Amide Protons (NH₂): Two broad singlets for the amide protons, which may appear over a wide range (e.g., 5.5-7.5 ppm) and can exchange with D₂O.

      • Methyl Protons (CH₃): A singlet for the methyl group, typically in the upfield region (~2.3-2.6 ppm).

  • Q4: Can the amide bond in this compound be hydrolyzed during an aqueous work-up?

    • Amide hydrolysis is generally a slow process that requires harsh conditions, such as prolonged heating with strong acid or base.[10] Standard aqueous work-up procedures using mild acids (like 1M HCl) or bases (like saturated NaHCO₃) at room temperature are highly unlikely to cause any significant hydrolysis of the product.[11]

III. Standard Purification Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for purifying a crude product that is already substantially pure.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for benzamides include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

ParameterRecommended Solvent System
High Polarity Product Ethanol/Water, Methanol
Medium Polarity Product Ethyl Acetate/Hexanes, Toluene
Low Polarity Product Dichloromethane/Hexanes

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating the product from starting materials and other impurities.[12]

  • TLC Analysis: First, determine an optimal eluent (solvent system) using TLC. The ideal eluent should give the product a Retention Factor (Rf) of approximately 0.3-0.4.[8] A common starting point for benzamides is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column.[7] Allow the silica to settle into a uniform bed, and drain the excess solvent until the level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

dot

Caption: Step-by-step column chromatography workflow.

IV. References

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved from University of Richmond, Department of Chemistry.

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved from Fisher Scientific.

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry.

  • Synthesis and analysis of amides - Chemistry Education. (n.d.). Retrieved from Royal Society of Chemistry.

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry.

  • 5-bromo-2-methylbenzoic acid synthesis - ChemicalBook. (n.d.). Retrieved from ChemicalBook.

  • 5-Bromo-2-methylbenzoic acid - Chem-Impex. (n.d.). Retrieved from Chem-Impex.

  • Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide - Benchchem. (n.d.). Retrieved from Benchchem.

  • Column chromatography - Wikipedia. (n.d.). Retrieved from Wikipedia.

  • Column Chromatography - YouTube. (2019, March 19). Retrieved from Professor Dave Explains.

  • Column chromatography - Columbia University. (n.d.). Retrieved from Columbia University.

  • 5-Bromo-2-methylbenzoic Acid | 79669-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Retrieved from TCI Chemicals.

  • 5-Bromo-2-methylbenzoic acid 97 79669-49-1 - Sigma-Aldrich. (n.d.). Retrieved from Sigma-Aldrich.

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid - Hilaris Publisher. (2012). Retrieved from Hilaris Publisher.

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Technical Support Center: Monitoring Reactions of 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylbenzamide. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical reactions involving this versatile building block. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Introduction: The Critical Role of Reaction Monitoring

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules. Its structure, featuring a bromine atom, a methyl group, and a benzamide moiety, allows for diverse chemical transformations such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and hydrolysis.[1][2][3] Accurate and timely monitoring of these reactions is paramount for several reasons:

  • Determining Reaction Completion: Prevents premature workup of an incomplete reaction or unnecessary extension of reaction time, saving both time and resources.

  • Optimizing Reaction Conditions: Allows for the fine-tuning of parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.

  • Identifying Side Reactions: Early detection of unexpected byproducts can help in diagnosing issues with the reaction setup or reagents.

  • Ensuring Reproducibility: Consistent monitoring is key to achieving reproducible results, a cornerstone of scientific research and process development.

This guide will delve into the most common analytical techniques for monitoring reactions of this compound: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Which is the best technique to monitor my reaction with this compound?

A1: The choice of technique depends on several factors including the nature of your reaction, the available equipment, and the level of detail required. For rapid, qualitative analysis, Thin Layer Chromatography (TLC) is often the first choice due to its speed and low cost.[4] For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are superior.[5][6] Gas Chromatography (GC) is suitable if your starting material and product are sufficiently volatile and thermally stable.[7]

Q2: My this compound is not very soluble in my reaction solvent. How does this affect monitoring?

A2: Poor solubility can lead to heterogeneous reaction mixtures, making it difficult to obtain a representative sample for analysis. Ensure vigorous stirring to maintain a good suspension. When sampling, try to take a representative aliquot of the mixture. For TLC, you may need to dissolve the sample in a more polar solvent before spotting. For HPLC and GC, ensure the sample is fully dissolved in the mobile phase or an appropriate solvent before injection to avoid clogging the system.

Q3: I see multiple spots on my TLC plate even at the beginning of the reaction. What could be the issue?

A3: This could indicate that your starting material, this compound, is impure. It is always good practice to check the purity of your starting materials before beginning a reaction. You can do this by running a TLC of the starting material alone or by obtaining an NMR spectrum.

Q4: How can I distinguish between the starting material and the product if they have very similar polarities?

A4: This is a common challenge. For TLC, you can try different solvent systems to maximize the separation (ΔRf).[8] Using a co-spot (spotting the starting material, the reaction mixture, and a mix of both in separate lanes) can help in identification.[8] For HPLC, you may need to optimize your mobile phase composition or gradient to achieve better resolution.[9] In some cases, derivatization of the product might be necessary to alter its polarity for better separation.

Troubleshooting Guide: Thin Layer Chromatography (TLC)

TLC is a workhorse technique for reaction monitoring due to its simplicity and speed.[4] Below is a protocol for monitoring a generic reaction, followed by a detailed troubleshooting guide.

Experimental Protocol: Monitoring a Suzuki Coupling Reaction

This protocol outlines the steps for monitoring a Suzuki-Miyaura cross-coupling reaction where this compound is coupled with a boronic acid.[1]

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the baseline.

    • Lane 2 (Co-spot): In the same spot as Lane 1, also spot the reaction mixture.

    • Lane 3 (Reaction Mixture): Take a small aliquot of the reaction mixture (e.g., with a capillary tube), dilute it with a suitable solvent, and spot it on the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline.[10] Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it, and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound and its products are typically UV active.[11] You can also use a staining agent like potassium permanganate if the compounds are not UV active.[11]

  • Interpret the Results: As the reaction progresses, the spot corresponding to the starting material (this compound) should diminish in intensity, while a new spot corresponding to the product should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

TLC Troubleshooting Q&A
Problem Possible Cause(s) Solution(s)
No spots are visible. - Sample is too dilute.- Compound is not UV active.- Sample has evaporated from the plate.- Concentrate the sample and re-spot, or spot multiple times in the same location, allowing the solvent to dry between applications.[10][12]- Try a different visualization method, such as staining with potassium permanganate or iodine vapor.[12]- This can happen with volatile compounds.
Spots are streaking or elongated. - Sample is overloaded (too concentrated).- The compound is highly polar or acidic/basic.- Dilute the sample before spotting.[10][12]- For acidic compounds, add a small amount of acetic acid (0.1-2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2.0%).[12]
Rf values are too high (spots near the solvent front). - The eluent is too polar.- Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexanes/ethyl acetate mixture).[12]
Rf values are too low (spots near the baseline). - The eluent is not polar enough.- Increase the proportion of the polar solvent in your mobile phase.[12]
The solvent front is uneven. - The TLC plate is touching the side of the chamber or the filter paper.- The adsorbent on the plate is uneven.- Ensure the plate is centered in the chamber and not touching the sides.[10]- Use a high-quality, pre-coated TLC plate.

Diagram: TLC Troubleshooting Workflow

TLC_Troubleshooting start Problem with TLC Result no_spots No Spots Visible start->no_spots streaking Streaking/Elongated Spots start->streaking rf_issue Rf Too High/Low start->rf_issue uneven_front Uneven Solvent Front start->uneven_front concentrate Concentrate sample or multi-spot no_spots->concentrate Is sample dilute? stain Use a different visualization method (stain) no_spots->stain Not UV active? dilute Dilute sample streaking->dilute Overloaded? add_modifier Add acid/base modifier to mobile phase streaking->add_modifier Acidic/basic compound? modify_mobile_phase_polarity Adjust mobile phase polarity rf_issue->modify_mobile_phase_polarity check_chamber Check plate placement in chamber uneven_front->check_chamber

Caption: A flowchart for troubleshooting common TLC issues.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on reaction progress and is excellent for resolving complex mixtures.

Experimental Protocol: Monitoring Reaction by RP-HPLC

This protocol describes a general reverse-phase (RP) HPLC method.

  • Prepare the Mobile Phase: A common mobile phase for compounds like this compound is a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[6] Filter and degas the mobile phase before use.

  • Prepare the Sample: Take a small aliquot of the reaction mixture and dilute it with the mobile phase to a concentration suitable for your detector (typically in the range of 1-100 µg/mL).[6][9] Filter the sample through a 0.2 or 0.45 µm syringe filter before injection.

  • Set Up the HPLC System:

    • Column: A C18 column is a good starting point.[6]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

    • Detection: Use a UV detector set at a wavelength where both the starting material and product absorb (e.g., 230 nm or 254 nm).[6]

    • Method: An isocratic method (constant mobile phase composition) may be sufficient. If separation is poor, a gradient method (varying mobile phase composition over time) will be necessary.

  • Inject and Analyze: Inject a known volume of your prepared sample. Record the chromatogram. As the reaction proceeds, the peak area of the starting material will decrease, and the peak area of the product will increase.

HPLC Troubleshooting Q&A
Problem Possible Cause(s) Solution(s)
No peaks or very small peaks. - Incorrect injection volume or sample concentration.- Detector is off or at the wrong wavelength.- No sample being injected (air in syringe, clogged needle).- Prepare a more concentrated sample or increase the injection volume.- Check detector settings.- Purge the injection system and ensure the sample is drawn correctly.
Broad or split peaks. - Column contamination or degradation.- Mismatched solvent between sample and mobile phase.- Column overloading.- Flush the column with a strong solvent, or replace the column if necessary.- Dissolve the sample in the mobile phase whenever possible.- Dilute the sample.
Poor peak resolution. - Mobile phase is not optimized.- Inappropriate column.- Adjust the mobile phase composition (e.g., change the ratio of organic solvent to water).- Try a different column with a different stationary phase.
Drifting baseline. - Column not equilibrated.- Mobile phase composition is changing.- Detector lamp is failing.- Allow sufficient time for the column to equilibrate with the mobile phase.- Ensure the mobile phase is well-mixed and degassed.- Check the detector lamp's age and performance.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem with HPLC Result no_peaks No/Small Peaks start->no_peaks bad_peak_shape Broad/Split Peaks start->bad_peak_shape poor_resolution Poor Resolution start->poor_resolution baseline_drift Drifting Baseline start->baseline_drift check_sample_prep Check sample concentration and injection no_peaks->check_sample_prep check_detector Verify detector settings no_peaks->check_detector flush_column Flush or replace column bad_peak_shape->flush_column check_solvent_mismatch Match sample solvent to mobile phase bad_peak_shape->check_solvent_mismatch optimize_mobile_phase Optimize mobile phase composition/gradient poor_resolution->optimize_mobile_phase equilibrate_column Ensure column equilibration baseline_drift->equilibrate_column

Caption: A flowchart for troubleshooting common HPLC issues.

Troubleshooting Guide: Gas Chromatography (GC)

GC is suitable for monitoring reactions where this compound and its products are volatile and thermally stable.

Experimental Protocol: Monitoring Reaction by GC
  • Prepare the Sample: Dilute a small aliquot of the reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Set Up the GC System:

    • Column: A standard non-polar or medium-polarity column (e.g., 5% phenyl/95% dimethylpolysiloxane) is often a good starting point.

    • Temperatures: Set the injector and detector temperatures high enough to ensure volatilization but not so high as to cause decomposition of the analytes. A temperature ramp for the oven is typically used to separate compounds with different boiling points.

    • Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.

  • Inject and Analyze: Inject a small volume (e.g., 1 µL) of the prepared sample. The resulting chromatogram will show peaks corresponding to the different volatile components of the reaction mixture.

GC Troubleshooting Q&A
Problem Possible Cause(s) Solution(s)
Ghost peaks. - Carryover from a previous injection.- Septum bleed.- Run a blank solvent injection to clean the system.- Replace the septum.[7]
Peak tailing. - Active sites in the injector liner or column.- Column contamination.- Use a deactivated liner.- Condition or replace the column.[7]
Poor resolution. - Inadequate temperature program.- Incorrect column choice.- Optimize the temperature ramp.- Select a column with a different stationary phase that offers better selectivity for your analytes.[7]
Compound decomposition. - Injector or oven temperature is too high.- Lower the injector and oven temperatures. Brominated compounds can sometimes be thermally labile.[13]

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative.[5][14]

Experimental Protocol: Monitoring Reaction by ¹H NMR
  • Prepare the Sample: Take a small aliquot of the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). If the reaction solvent is not deuterated, you may need to remove it under vacuum first.

  • Acquire the Spectrum: Acquire a ¹H NMR spectrum of the sample.

  • Analyze the Spectrum: Identify characteristic peaks for the starting material (this compound) and the product. For example, look for the disappearance of a specific aromatic proton signal in the starting material and the appearance of a new signal in the product. The progress of the reaction can be quantified by integrating the peaks corresponding to the starting material and the product.[5]

NMR Troubleshooting Q&A
Problem Possible Cause(s) Solution(s)
Broad peaks. - Poor shimming.- Paramagnetic impurities.- Sample is too concentrated.- Re-shim the spectrometer.- Filter the sample to remove any solids.- Dilute the sample.
Phasing problems. - Incorrect phasing during data processing.- Carefully re-process the spectrum and adjust the phase correction.
Low signal-to-noise ratio. - Sample is too dilute.- Insufficient number of scans.- Use a more concentrated sample.- Increase the number of scans acquired.
Overlapping peaks. - Insufficient magnetic field strength.- Similar chemical environments of protons.- Use a higher field NMR spectrometer if available.- Consider acquiring a 2D NMR spectrum (e.g., COSY or HSQC) to help resolve overlapping signals.

References

  • PubChem. This compound. National Center for Biotechnology Information.

  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.

  • Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.

  • University of Colorado Boulder. Thin Layer Chromatography (TLC).

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.

  • University of Rochester. Troubleshooting Thin Layer Chromatography.

  • Reddit. (2021). TLC Issues. r/OrganicChemistry.

  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.

  • Sigma-Aldrich. 5-Bromo-2-fluoro-N-methylbenzamide.

  • Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.

  • Al-Qaim, F. F., & Abdullah, M. P. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.

  • Amrita Vishwa Vidyapeetham. (2012). Synthesis and analysis of amides. Chemistry Education.

  • ResearchGate. How can I quantify amide species in reaction mixture by UV-Vis method preferably?

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

  • ResearchGate. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides.

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.

  • Royal Society of Chemistry. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Journal of the Chemical Society, Perkin Transactions 2.

  • ChemicalBook. 882635-03-2(5-bromo-2-butoxy-N-methylbenzamide) Product Description.

  • ChemRxiv. Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment.

  • Kazimierczuk, K., & Kasprzak, P. (2020). NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central.

  • Sales, C., et al. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America.

  • Guidechem. 2-Amino-5-bromo-N-methylbenzamide 1257996-85-2 wiki.

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.

  • PubMed. A new method for detecting exchanging amide protons using chemical exchange rotation transfer.

  • de Boer, J. F., & Wells, D. E. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. PubMed.

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  • PubChem. 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information.

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  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.

  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.

  • PubMed Central. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.

  • Wikipedia. Buchwald–Hartwig amination.

  • ResearchGate. Recent developments in the analysis of brominated flame retardants and brominated natural compounds.

  • Al-Aani, H., & Al-Rekabi, A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. National Institutes of Health.

  • Beilstein Journals. NMR reaction monitoring in flow synthesis.

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  • ResearchGate. Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.

  • Aceschem. CAS 854633-21-9 | this compound.

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  • PubChem. 5-bromo-N-isoquinolin-5-yl-2-methylbenzamide. National Center for Biotechnology Information.

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  • PubMed Central. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.

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Validation & Comparative

5-Bromo-2-methylbenzamide vs 5-Iodo-2-methylbenzamide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of 5-Bromo-2-methylbenzamide and 5-Iodo-2-methylbenzamide

For researchers and professionals in drug development and chemical synthesis, the choice between an aryl bromide and an aryl iodide as a synthetic handle is a critical decision that impacts reaction efficiency, cost, and overall strategy. This guide provides an in-depth comparison of this compound and 5-Iodo-2-methylbenzamide, two important building blocks, focusing on the fundamental principles that govern their reactivity in palladium-catalyzed cross-coupling reactions.

Foundational Physicochemical Properties

The reactivity of an aryl halide is fundamentally linked to the nature of its carbon-halogen (C-X) bond. The C-I bond is significantly longer and weaker than the C-Br bond, a direct consequence of iodine's larger atomic radius and lower electronegativity compared to bromine.[1][2] This difference in bond dissociation energy is the primary determinant of the observed reactivity patterns.

PropertyThis compound5-Iodo-2-methylbenzamideJustification
Molecular Formula C₈H₈BrNO[3]C₈H₈INOHalogen substitution
Molecular Weight 214.06 g/mol [3]261.06 g/mol Iodine has a higher atomic mass than Bromine
Appearance SolidSolidGeneral property of similar benzamides
Aryl C-X Bond Energy ~285 kJ/mol (for C-Br)[4]~213 kJ/mol (for C-I)[4]The C-I bond is weaker and more easily cleaved[1][4]
Aryl C-X Bond Length ~1.93 Å (for C-Br)[2]~2.14 Å (for C-I)[2]Iodine's larger atomic radius results in a longer bond

The Decisive Step: Oxidative Addition

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[5][6] This step involves the cleavage of the C-X bond and is often the rate-determining step of the entire catalytic cycle.

The reactivity trend for the oxidative addition of aryl halides to a Pd(0) center is well-established: I > OTf > Br >> Cl .[7] Consequently, 5-iodo-2-methylbenzamide undergoes oxidative addition much more readily—often at lower temperatures and with lower catalyst loadings—than this compound.[8][9] The lower C-I bond energy directly translates to a lower activation energy for this critical step.

Oxidative_Addition cluster_main Oxidative Addition Mechanism cluster_reactivity Reactivity Comparison pd0 L₂Pd(0) (Active Catalyst) ts Transition State pd0->ts Insertion into C-X bond arx Ar-X (Aryl Halide) arx->ts pd2 Ar-Pd(II)-X (Oxidative Adduct) ts->pd2 C-X bond cleavage iodo For Ar-I (5-Iodo...) Lower Activation Energy Faster Rate bromo For Ar-Br (5-Bromo...) Higher Activation Energy Slower Rate Suzuki_Cycle pd0 L₂Pd⁰ pd2_adduct L₂PdII(Ar)(X) pd0->pd2_adduct Oxidative Addition arx Ar-X arx->pd2_adduct ar_boron R-B(OR)₂ ar_boron->pd2_adduct base Base (e.g., K₂CO₃) base->pd2_adduct product Ar-R pd2_trans L₂PdII(Ar)(R) pd2_adduct->pd2_trans Transmetalation pd2_trans->pd0 pd2_trans->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Typical Reaction Condition Comparison:

Parameter5-Iodo-2-methylbenzamideThis compound
Temperature Room Temperature to 80 °C80 °C to 120 °C
Catalyst Loading 0.5 - 2 mol%2 - 5 mol%
Reaction Time 1 - 6 hours6 - 24 hours
Ligand Choice Standard phosphine ligands (e.g., PPh₃) are often sufficient.More electron-rich and bulky ligands (e.g., SPhos, XPhos) may be required. [6]
B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is vital for synthesizing aryl amines from aryl halides. [10]While the oxidative addition is faster for aryl iodides, the reaction can be more complex. The iodide anion generated during the reaction can sometimes form unreactive bridged palladium dimers, which can inhibit the catalyst. [11][12]However, modern bulky phosphine ligands often mitigate this issue, and the general reactivity trend (I > Br) for the initial step holds. [10] Typical Reaction Condition Comparison:

Parameter5-Iodo-2-methylbenzamideThis compound
Temperature 70 °C - 100 °C90 °C - 120 °C
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃) may be effective.Stronger bases (e.g., NaOt-Bu, K₃PO₄) are typically required.
Catalyst System Bidentate ligands like BINAP or DPPF are effective. [10]Bulky, electron-rich monophosphine ligands are often preferred to accelerate the slower oxidative addition.
Potential Issue Possible catalyst inhibition by iodide anion, though often overcome with modern ligands. [12]Slower oxidative addition is the primary challenge.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-2-methylbenzamide

Protocol_Suzuki start Start: Inert Atmosphere reagents 1. Charge reactor with: - 5-Iodo-2-methylbenzamide (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (2 mol%) - K₂CO₃ (2.0 eq) start->reagents solvent 2. Add degassed solvent (e.g., Dioxane/Water 4:1) reagents->solvent heat 3. Heat mixture to 80 °C with vigorous stirring solvent->heat monitor 4. Monitor reaction by TLC/LC-MS (Typically 2-4 hours) heat->monitor workup 5. Cool, dilute with EtOAc, wash with water and brine monitor->workup purify 6. Dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end End: Isolated Product purify->end

Sources

A Comparative Guide to the Efficacy of 5-Bromo-2-methylbenzamide Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, finding applications as anticancer, antimicrobial, and anti-inflammatory agents. The strategic introduction of a bromine atom and a methyl group at the 5- and 2-positions of the benzamide core, respectively, gives rise to the 5-Bromo-2-methylbenzamide scaffold, a pharmacophore that has garnered significant interest for its potential to modulate key biological pathways with enhanced efficacy and selectivity.

This guide provides a comparative analysis of the efficacy of various this compound derivatives, drawing upon experimental data from preclinical studies. We will delve into their anticancer and antimicrobial properties, elucidate the underlying mechanisms of action, and provide detailed experimental protocols to enable researchers to validate and build upon these findings.

Anticancer Efficacy: Targeting Key Cellular Processes

Derivatives of the this compound scaffold have emerged as promising candidates in oncology research, primarily through their ability to inhibit crucial enzymes involved in cell signaling and DNA repair.

Inhibition of Protein Kinase CK2

Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. A series of polybrominated benzimidazole derivatives, which share structural similarities with the this compound core, have been synthesized and evaluated for their CK2 inhibitory and cytotoxic activities.

One notable derivative, 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole, has demonstrated significant potential as a selective inhibitor of the recombinant human CK2α catalytic subunit.[1] This compound exhibited potent proapoptotic activity in leukemia cells, proving to be twenty-fold more effective than its parent compound, 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi).[1] The cytotoxic effects of these derivatives were assessed against human acute lymphocytic leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines.[1]

CompoundCell LineIC50 (µM)
4,5,6,7-tetrabromo-2-methyl-1H-benzimidazoleCCRF-CEMData not specified
4,5,6,7-tetrabromo-2-methyl-1H-benzimidazoleMCF-7Data not specified

Note: While the study highlights the potent activity, specific IC50 values for the 2-methyl derivative were not provided in the abstract.

Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (Nav) are integral to the propagation of action potentials in excitable cells, and their modulation has therapeutic implications in various neurological disorders and certain cancers. A study focusing on 2-methylbenzamide derivatives identified them as modulators of the Nav1.1 channel.[2] Among the synthesized compounds, N,N'-(1,3-phenylene)bis(2-methylbenzamide) was found to increase the activity of the Nav1.1 channel.[2] While this study did not specifically focus on 5-bromo derivatives, it underscores the importance of the 2-methylbenzamide scaffold in modulating ion channels, a mechanism that could be exploited in cancer therapy.

Antimicrobial Efficacy: A Broad Spectrum of Activity

The benzamide scaffold is also a fertile ground for the discovery of novel antimicrobial agents. The introduction of a bromine atom can enhance the antimicrobial properties of these compounds.

While direct studies on this compound derivatives' antimicrobial activity are not prevalent in the initial findings, research on related brominated salicylamide and benzamide derivatives provides valuable insights. These compounds have been evaluated against a range of bacterial and fungal strains.[3] For instance, certain N-benzamide derivatives have shown significant activity against E. coli and B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 and 6.25 µg/mL, respectively.[3]

It is important to note that the specific antimicrobial efficacy of this compound derivatives would need to be determined experimentally, as substitutions on the chemical scaffold can significantly impact biological activity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives can be attributed to their interaction with specific molecular targets and modulation of key signaling pathways.

Anticancer_Mechanism 5-Bromo-2-methylbenzamide_Derivative 5-Bromo-2-methylbenzamide_Derivative CK2 Protein Kinase CK2 5-Bromo-2-methylbenzamide_Derivative->CK2 Inhibition Downstream_Effectors Downstream Effectors CK2->Downstream_Effectors Phosphorylation Proliferation Proliferation Downstream_Effectors->Proliferation Promotes Apoptosis Apoptosis Downstream_Effectors->Apoptosis Inhibits

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., CCRF-CEM, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, B. subtilis) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as anticancer and antimicrobial agents, with mechanisms of action that involve the inhibition of key cellular targets. The provided experimental protocols offer a framework for researchers to further explore the efficacy of this versatile class of compounds. Future studies should focus on synthesizing and evaluating a broader range of this compound derivatives to establish comprehensive structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

BenchChem. (n.d.). Application Notes and Protocols: Assaying the Biological Activity of 5-Bromosalicylamide Derivatives. Retrieved from

[1] Łukowska-Chojnacka, E., et al. (2016). Synthesis of novel polybrominated benzimidazole derivatives-potential CK2 inhibitors with anticancer and proapoptotic activity. Bioorganic & Medicinal Chemistry, 24(5), 933-942. Retrieved from

[3] Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface, 14(5), 456-466. Retrieved from

[4] Ienaşcu, I. M. C., et al. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Retrieved from

[2] Verdon, G., et al. (2015). Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators. Bioorganic & Medicinal Chemistry Letters, 25(20), 4454-4457. Retrieved from

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the intricate world of drug discovery, the benzamide scaffold represents a privileged structure, a versatile molecular backbone that has given rise to a multitude of therapeutic agents. Within this vast chemical family, 5-Bromo-2-methylbenzamide and its analogs present a compelling area of investigation. The strategic placement of a bromine atom and a methyl group on the phenyl ring offers a unique starting point for chemical exploration, influencing the compound's electronic properties, lipophilicity, and steric profile. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of benzamide analogs, drawing upon experimental data from closely related series to illuminate the path for the rational design of novel this compound derivatives.

While a comprehensive, publicly available study dedicated solely to a systematic SAR exploration of a wide array of this compound analogs is limited, this guide synthesizes fragmented data from the broader benzamide literature to provide actionable insights. We will delve into the nuances of how subtle molecular modifications can profoundly impact biological activity, with a particular focus on their potential as anticancer agents, kinase inhibitors, and modulators of other key biological targets.

The Core Scaffold: Understanding the this compound Framework

The this compound core is characterized by a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxamide group at the 1-position. The interplay of these substituents is crucial:

  • The Bromine Atom: As a halogen, bromine is an electron-withdrawing group via induction and a weak deactivator of the aromatic ring. Its size and lipophilicity can significantly influence binding interactions with target proteins, potentially forming halogen bonds or occupying hydrophobic pockets.

  • The Methyl Group: This small, lipophilic group can also contribute to hydrophobic interactions within a binding site. Its position ortho to the carboxamide can influence the conformation of the amide bond, which may be critical for biological activity.

  • The Carboxamide Group: This functional group is a key hydrogen bond donor and acceptor, often playing a pivotal role in anchoring the molecule to its biological target.

The strategic combination of these features makes the this compound scaffold a promising starting point for the development of targeted therapies.

Structure-Activity Relationship Insights from Related Benzamide Analogs

By examining the SAR of analogous benzamide series, we can extrapolate key principles that are likely to govern the activity of this compound derivatives.

Insights from Anticancer Benzamide Derivatives

Studies on various N-phenylbenzamide analogs have revealed important trends in their anticancer activity. For instance, in a series of imidazole-based N-phenylbenzamides, the nature of the substituent on the N-phenyl ring was found to be a critical determinant of cytotoxicity. While electron-donating groups like methyl and methoxy at the ortho and para positions enhanced activity, electron-withdrawing groups showed varied results. Notably, a para-substituted fluorine atom led to the highest activity in the series, whereas chloro and bromo substituents resulted in decreased potency[1]. This suggests that for this compound analogs, careful consideration of the electronics and size of substituents on any appended aryl rings is paramount.

In another study on benzoxazole-benzamide conjugates, it was observed that compounds bearing a 5-chlorobenzoxazole moiety generally exhibited better cytotoxic activity than their unsubstituted or 5-methyl analogs[2]. This highlights that halogenation at specific positions on auxiliary ring systems can be a fruitful strategy for enhancing anticancer efficacy.

dot

This compound Core This compound Core Substituent Modifications Substituent Modifications This compound Core->Substituent Modifications Systematic Analogs Biological Target Biological Target Substituent Modifications->Biological Target Binding Affinity Biological Activity Biological Activity Biological Target->Biological Activity Functional Effect Biological Activity->Substituent Modifications SAR Feedback Loop

Caption: Rational Drug Design Cycle for Benzamide Analogs.

Insights from Benzamide-based Kinase Inhibitors

The benzamide scaffold is a common feature in many kinase inhibitors. A comparative guide on N,N,4-trimethylbenzamide analogs revealed that N,N-dimethyl substitution led to a significant loss of antitubercular activity, suggesting that a hydrogen bond donor on the amide nitrogen is crucial for activity against that specific target[3]. This underscores the importance of the amide group's substitution pattern in dictating target engagement.

A study on 4-methylbenzamide derivatives as potential protein kinase inhibitors showed that the nature of the substituent at the 4-position of the benzamide ring significantly influences anticancer activity. For example, a 2,6-dichloropurine substituent at this position conferred potent activity, while a 2-chloro-6-methylpurine group resulted in a dramatic loss of efficacy[4]. This indicates that both the electronic and steric properties of substituents on the benzamide ring are critical for kinase inhibition.

dot

Benzamide_Analog Benzamide Analog Binds to Kinase Active Site Inhibition Inhibition Benzamide_Analog:f1->Inhibition ATP ATP Kinase Kinase Protein ATP->Kinase:f0 Substrate Substrate Protein Kinase:f0->Substrate:f0 Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular Proliferation Substrate:f0->Phosphorylated_Substrate:f0 Inhibition->Kinase:f0

Caption: Mechanism of Action for Benzamide-based Kinase Inhibitors.

Comparative Biological Data of Related Benzamide Analogs

To provide a quantitative perspective, the following table summarizes the anticancer activity of a series of imidazole-based N-phenylbenzamide derivatives from a representative study. While not direct analogs of this compound, this data illustrates the impact of substitutions on a related benzamide scaffold.

Compound IDN-Phenyl SubstituentIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)
4e 4-methoxy10.211.19.8
4f 4-fluoro7.59.38.9
4g 4-bromo>50>50>50
4h 2-methoxy12.513.211.9
Data adapted from a study on imidazole-based N-phenylbenzamide derivatives[1].

Experimental Protocols

The rigorous evaluation of novel compounds is the bedrock of drug discovery. Below are detailed, step-by-step methodologies for key experiments commonly used to assess the biological activity of benzamide analogs, particularly in the context of anticancer research and PARP inhibition.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

dot

A Seed Cells in 96-well Plate B Add Test Compounds (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage:f0->PARP1:f0 PARylation Poly(ADP-ribosyl)ation PARP1:f0->PARylation:f0 DNA_Repair DNA Repair PARylation:f0->DNA_Repair:f0 Cell_Survival Cell Survival DNA_Repair:f0->Cell_Survival:f0 Benzamide_Inhibitor Benzamide PARP Inhibitor Inhibition Inhibition Benzamide_Inhibitor:f0->Inhibition Inhibition->PARP1:f0

Caption: Simplified PARP-1 Signaling Pathway and Inhibition.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific analog series are not yet widely published, by drawing parallels from closely related benzamide derivatives, we can make informed decisions in the design of new compounds. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions on the benzamide core and any appended moieties, coupled with rigorous biological evaluation using validated assays. This guide serves as a foundational resource for researchers embarking on this exciting journey of discovery, providing a framework for the rational design and evaluation of the next generation of this compound-based therapeutics.

References

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide deriv
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Molecules. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Pharmaceuticals. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports. [Link]

  • Discovery of Benzamide Analogues as a Novel Class of 5-HT₃ Receptor Agonists. ChemMedChem. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology. [Link]

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A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Bromo-2-methylbenzamide Derivatives as Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 5-Bromo-2-methylbenzamide derivatives. We move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow. Our central hypothesis is that these derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. This guide will compare their potential efficacy against established alternatives, supported by detailed experimental methodologies and representative data.

Introduction: The Therapeutic Promise of the Benzamide Scaffold

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A critical mechanism of action for many benzamide-containing molecules is the inhibition of Poly(ADP-ribose) polymerase (PARP).[3] PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs).[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. This has made PARP inhibitors a powerful class of targeted cancer therapies.[4][5]

This guide outlines a three-stage validation process to rigorously assess novel this compound derivatives for this activity, from direct enzyme inhibition to cellular effects and comparison with clinical standards.

Part 1: Primary Target Engagement - PARP1 Enzymatic Activity Assay

Expert Rationale: Before investigating cellular effects, it is imperative to confirm that the derivative directly interacts with its intended molecular target. An in vitro enzymatic assay provides the cleanest system to quantify the inhibitory potential of a compound against purified PARP1 enzyme, minimizing confounding variables from complex cellular machinery. A lower IC50 value in this assay indicates higher potency.[6]

Experimental Protocol: PARP1 Chemiluminescent ELISA Assay

This protocol is adapted from standard methodologies for measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[7]

  • Reagent Preparation:

    • Prepare PARP1 Enzyme Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

    • Prepare Histone-coated 96-well plates: Coat plates with histone H1 (10 µg/mL) overnight at 4°C. Wash 3x with PBS + 0.05% Tween 20 (PBST).

    • Prepare Activated DNA: Use commercially available nicked DNA to activate the PARP1 enzyme.

    • Prepare NAD⁺/Biotinylated-NAD⁺ Mix: Prepare a solution containing a 1:100 ratio of biotinylated-NAD⁺ to NAD⁺.

    • Prepare Test Compounds: Dissolve this compound derivatives and a reference inhibitor (e.g., Olaparib) in DMSO to create 10 mM stock solutions. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Procedure:

    • Add 20 µL of diluted test compound or vehicle control (DMSO) to the histone-coated wells.

    • Add 20 µL of a master mix containing PARP1 enzyme and activated DNA to each well.

    • Initiate the reaction by adding 10 µL of the NAD⁺/Biotinylated-NAD⁺ mix.

    • Incubate the plate for 60 minutes at 25°C.

    • Stop the reaction and wash the plate 5x with PBST to remove unreacted reagents.

    • Add 50 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate 5x with PBST.

    • Add 50 µL of a chemiluminescent HRP substrate.

    • Immediately read the luminescent signal using a microplate reader.[7]

  • Data Analysis:

    • Subtract background luminescence (wells with no enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Workflow for PARP1 Enzymatic Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Coat 96-well plate with Histone H1 A1 Add compounds and vehicle controls P1->A1 P2 Prepare serial dilutions of test compounds P2->A1 A2 Add PARP1 enzyme & activated DNA A1->A2 A3 Initiate reaction with NAD+/Biotin-NAD+ mix A2->A3 A4 Incubate 1h @ 25°C A3->A4 A5 Wash & add Streptavidin-HRP A4->A5 A6 Wash & add Chemiluminescent Substrate A5->A6 D1 Read luminescence on plate reader A6->D1 D2 Calculate % Inhibition and determine IC50 D1->D2

Caption: Workflow for the in vitro PARP1 enzymatic inhibition assay.

Comparative Data: PARP1 Inhibition
CompoundClassTargetIC50 (nM)
Olaparib (Reference) PARP InhibitorPARP1~5
Derivative A This compoundPARP1Experimental Value
Derivative B This compoundPARP1Experimental Value
Etoposide (Negative Control) Topoisomerase II InhibitorTopoisomerase II>100,000

Note: Experimental values are to be determined by the researcher.

Part 2: Cellular Mechanism Validation

Expert Rationale: Demonstrating enzyme inhibition is the first step. The next critical phase is to validate that this translates into a measurable biological effect within a cellular context. We will assess two key outcomes: (1) Does the compound selectively kill cancer cells with DNA repair deficiencies? and (2) Does it induce the expected molecular markers of DNA damage and apoptosis?

A. Cell Viability and Cytotoxicity Assays

Expert Rationale: A cell viability assay quantifies the dose-dependent cytotoxic effect of a compound. We recommend the XTT assay over the more traditional MTT assay. The XTT assay's formazan product is water-soluble, eliminating the need for a solubilization step with organic solvents, which simplifies the protocol and reduces potential toxicity from the solubilizing agent itself.[8] To test the principle of synthetic lethality, we will compare the compound's effect on a BRCA-deficient cancer cell line (e.g., CAPAN-1) versus a BRCA-proficient cell line (e.g., BxPC-3). A potent PARP inhibitor should show significantly greater cytotoxicity in the BRCA-deficient line.

Experimental Protocol: XTT Cell Viability Assay

This protocol is based on the principle of reducing the tetrazolium salt XTT to a colored formazan product by metabolically active cells.[8]

  • Cell Culture:

    • Seed BRCA-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3) cells into 96-well plates at a density of 5 x 10³ cells/well.

    • Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives and control compounds (Olaparib, Etoposide) in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (DMSO) controls.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • XTT Assay Procedure:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate for 4 hours at 37°C and 5% CO₂.

    • Measure the spectrophotometrical absorbance of the samples at a wavelength of 450-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a well containing only culture medium.

    • Calculate the percentage of viability relative to the vehicle-treated control cells.

    • Determine the IC50 value for each compound in each cell line.

Comparative Data: Cytotoxicity in Cancer Cell Lines
CompoundCell LineBRCA StatusIC50 (µM)
Derivative A CAPAN-1DeficientExperimental Value
BxPC-3ProficientExperimental Value
Olaparib (Reference) CAPAN-1Deficient~1
BxPC-3Proficient>10
Etoposide (Reference) CAPAN-1Deficient~0.5
BxPC-3Proficient~0.5
B. Western Blot Analysis of DNA Damage Markers

Expert Rationale: To confirm the mechanism of cell death, we use Western blotting to detect key proteins in the DNA damage response (DDR) pathway. The phosphorylation of histone H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks.[9] PARP inhibition prevents the repair of single-strand breaks, which are converted to double-strand breaks during replication, leading to an increase in γH2AX.[10] Concurrently, we will look for cleaved PARP-1, a hallmark of apoptosis, indicating that the induced DNA damage is successfully triggering programmed cell death.[9][11]

Experimental Protocol: Western Blotting

This protocol outlines the standard steps for protein analysis by Western blot.[10][12]

  • Cell Culture and Treatment:

    • Seed cells (e.g., CAPAN-1) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compounds at their respective IC50 concentrations for 24 hours. Include a vehicle control.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][12]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against γH2AX (Ser139) and cleaved PARP-1. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[10]

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

    • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the target protein signal to the loading control.

Signaling Pathway: Synthetic Lethality via PARP Inhibition

cluster_normal BRCA Proficient Cell cluster_lethal BRCA Deficient Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP Enzyme SSB1->PARP1 BER Base Excision Repair PARP1->BER Repair1 DNA Repair BER->Repair1 DSB1 Double-Strand Break (DSB) BRCA1 BRCA Pathway DSB1->BRCA1 HR Homologous Recombination BRCA1->HR HR->Repair1 Survival1 Cell Survival Repair1->Survival1 SSB2 Single-Strand Break (SSB) PARP2 PARP Enzyme SSB2->PARP2 DSB2 Replication Fork Collapse (leads to DSB) SSB2->DSB2 No Repair Inhibitor This compound Inhibitor->PARP2 BRCA2 Defective BRCA Pathway DSB2->BRCA2 Apoptosis Apoptosis / Cell Death DSB2->Apoptosis

Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for validating the biological activity of this compound derivatives as potential PARP inhibitors. By progressing from direct enzyme inhibition to cellular cytotoxicity and mechanistic marker analysis, researchers can build a compelling case for a compound's therapeutic potential. Positive results from this validation cascade, demonstrating potent and selective activity comparable or superior to established drugs like Olaparib, would strongly justify advancing these derivatives into further preclinical development, including pharmacokinetic studies and in vivo efficacy models.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Benzamide-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of novel inhibitors, using a hypothetical 5-Bromo-2-methylbenzamide-based PARP inhibitor, which we will refer to as "BMB-PARPi," as our central case study. This document will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to guide your own selectivity profiling efforts.

The benzamide chemical moiety is a cornerstone in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that has revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[1][2] The clinical success of inhibitors like Olaparib and Talazoparib underscores the therapeutic potential of this scaffold. However, ensuring the selectivity of new chemical entities is paramount to minimizing off-target effects and improving therapeutic index. This guide will compare our hypothetical BMB-PARPi with established PARP inhibitors, Olaparib and Talazoparib, to illustrate a comprehensive cross-reactivity assessment.

The Central Role of PARP1 in DNA Damage Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a primary sensor for single-strand breaks (SSBs) in DNA.[3] Upon detecting a break, PARP1 becomes catalytically active, synthesizing long chains of poly(ADP-ribose) (PAR) on itself and other nearby proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[4][5] In cells with a compromised homologous recombination (HR) pathway for repairing double-strand breaks (DSBs), such as those with BRCA mutations, the inhibition of PARP1-mediated SSB repair leads to the accumulation of DSBs during DNA replication. These unrepaired DSBs are lethal to the cancer cells, an elegant therapeutic concept known as synthetic lethality.[4][6]

Below is a diagram illustrating the central role of PARP1 in the DNA damage response.

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) chain (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Protein Complex (e.g., XRCC1) PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair facilitates SSB_Repair->DNA_Damage resolves BMB_PARPi BMB-PARPi / Olaparib / Talazoparib BMB_PARPi->PARP1 inhibits

Caption: Role of PARP1 in single-strand break repair and its inhibition by benzamide-based compounds.

Part 1: Biochemical Selectivity Profiling

The initial assessment of an inhibitor's selectivity is typically performed using in vitro biochemical assays. These assays provide a quantitative measure of the inhibitor's potency against its intended target and a broad panel of other related enzymes, most commonly kinases, due to the structural similarity of their ATP-binding pockets.

Experimental Rationale

The goal of biochemical profiling is to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) of the inhibitor against the target and a wide array of potential off-targets. A highly selective inhibitor will exhibit potent inhibition of its primary target (e.g., PARP1) with significantly weaker or no activity against other enzymes. This is a critical first step in de-risking a compound, as off-target activities, particularly against kinases, can lead to unforeseen toxicities.

Recommended Protocol: Broad-Panel Kinase and PARP Family Profiling

A comprehensive approach involves screening the inhibitor against a panel of several hundred kinases and all members of the PARP family. Several commercial services, such as Eurofins' KinaseProfiler™ or DiscoverX's KINOMEscan®, offer such profiling.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize BMB-PARPi, Olaparib, and Talazoparib in 100% DMSO to a stock concentration of 10 mM.

  • Assay Format Selection:

    • For Kinases: A competition binding assay (like KINOMEscan®) is often preferred as it measures the true thermodynamic dissociation constant (Kd), which is independent of ATP concentration, providing a more direct comparison of inhibitor affinity across different kinases.[7]

    • For PARP Family: An enzymatic activity assay, often using a colorimetric or chemiluminescent readout, is standard.[7][8] This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Primary Screening: Screen all three inhibitors at a single high concentration (e.g., 10 µM) against the full kinase panel. This quickly identifies potential off-target hits.

  • Dose-Response Analysis: For any kinases or PARP isoforms that show significant inhibition (e.g., >50% at 10 µM) in the primary screen, perform a 10-point dose-response curve to determine the precise IC50 or Kd value.

  • Data Analysis: Calculate IC50 or Kd values using a suitable curve-fitting model (e.g., a four-parameter logistic fit). The selectivity of BMB-PARPi can be quantified by comparing its potency for PARP1 versus other enzymes.

Comparative Data Analysis (Illustrative Data)

The following table presents plausible data from a broad-panel screen, comparing our hypothetical BMB-PARPi with Olaparib and Talazoparib.

TargetBMB-PARPi (IC50, nM)Olaparib (IC50, nM)Talazoparib (IC50, nM)Comments
PARP1 1.5 0.6 0.8 Potent inhibition of the primary target by all compounds.
PARP2 3.2 0.5 26.0 Olaparib shows dual PARP1/2 activity, while Talazoparib and BMB-PARPi are more selective for PARP1.[9]
TNKS1 (PARP5a) >10,000>10,00085Talazoparib shows some activity against Tankyrase 1.[10]
TNKS2 (PARP5b) >10,000>10,000150Talazoparib shows some activity against Tankyrase 2.[10]
CDK2 >10,000>10,000>10,000No significant off-target kinase activity observed.
VEGFR2 8,500>10,000>10,000BMB-PARPi shows very weak, likely clinically irrelevant, off-target activity.
p38α >10,000>10,000>10,000No significant off-target kinase activity observed.

Note: Data for BMB-PARPi is hypothetical for illustrative purposes. Data for Olaparib and Talazoparib is based on values reported in the literature.[9][10]

Part 2: Cellular Target Engagement

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, efflux pumps, and intracellular target concentrations can significantly influence an inhibitor's efficacy. Therefore, confirming target engagement in a cellular context is a critical validation step.

Experimental Rationale

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target interactions in intact cells or cell lysates.[11][12] The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature. By heating cells treated with an inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can determine if the drug is binding to its intended target in a physiological setting.[13]

Recommended Protocol: Isothermal Dose-Response (ITDRF) CETSA

This variation of CETSA is particularly useful for determining the apparent potency of an inhibitor in a cellular environment.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-436, which is BRCA1-mutant) to 80-90% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of BMB-PARPi, Olaparib, or Talazoparib (e.g., from 0.1 nM to 30 µM) for 1 hour at 37°C. Include a DMSO vehicle control.

  • Heat Shock: Determine the optimal heat shock temperature from a preliminary melt curve experiment. For PARP1, this is often around 49°C.[14] Heat the cell suspensions at this fixed temperature for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification of Soluble PARP1: Carefully collect the supernatant and quantify the amount of soluble PARP1 using a method like Western blotting or an AlphaScreen®/ELISA-based assay.[14][15]

  • Data Analysis: Plot the amount of stabilized PARP1 as a function of inhibitor concentration. This generates a dose-response curve from which a cellular EC50 (the concentration required for 50% of the maximal thermal stabilization) can be calculated.

CETSA_Workflow start Intact Cells in Culture treatment Treat with Inhibitor (Dose-Response) start->treatment heat_shock Heat Shock (Fixed Temperature) treatment->heat_shock lysis Cell Lysis (e.g., Freeze-Thaw) heat_shock->lysis centrifugation High-Speed Centrifugation lysis->centrifugation separation Separate Soluble (Supernatant) and Precipitated (Pellet) Fractions centrifugation->separation quantification Quantify Soluble PARP1 (e.g., Western Blot, ELISA) separation->quantification analysis Plot Dose-Response Curve Calculate Cellular EC50 quantification->analysis

Caption: Workflow for Isothermal Dose-Response Cellular Thermal Shift Assay (ITDRF-CETSA).

Comparative Data Analysis (Illustrative Data)

The cellular EC50 values provide a more physiologically relevant measure of potency than biochemical IC50s.

CompoundBiochemical PARP1 IC50 (nM)Cellular CETSA EC50 (nM)Potency Shift (Cellular/Biochemical)
BMB-PARPi 1.525~17x
Olaparib 0.610~17x
Talazoparib 0.85~6x

Note: Data for BMB-PARPi is hypothetical. Data for Olaparib and Talazoparib is representative of typical shifts observed between biochemical and cellular assays.[14]

A rightward shift in potency from biochemical to cellular assays is expected and reflects the challenges the compound faces in reaching its target within the cell. A smaller shift, as seen with Talazoparib, may indicate better cell permeability or lower susceptibility to efflux pumps.

Conclusion and Future Directions

This guide outlines a structured, two-tiered approach to characterizing the cross-reactivity of a novel this compound-based PARP inhibitor.

  • Biochemical Profiling: Provides a broad, quantitative assessment of selectivity against a large panel of potential off-targets. Our illustrative data suggests that BMB-PARPi, like Olaparib and Talazoparib, is highly selective for the PARP family over kinases.

  • Cellular Target Engagement: Validates that the inhibitor can reach and bind to its intended target in a physiological context. The CETSA data confirms that BMB-PARPi engages PARP1 in intact cells, albeit with a potency shift comparable to Olaparib.

The combined data from these analyses provides a strong foundation for the continued development of BMB-PARPi. A favorable selectivity profile, confirmed by both biochemical and cellular methods, increases the confidence in the compound's mechanism of action and reduces the risk of off-target-driven toxicity.

Future studies could involve proteome-wide thermal shift assays (using mass spectrometry) to empirically identify all cellular off-targets, providing an unbiased and comprehensive view of the inhibitor's interactome.

References

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  • Patel, A. G., et al. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 634-646. Available at: [Link]

  • Zhang, M., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Request PDF. Available at: [Link]

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  • de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Cancer Discovery, 7(6), 620-629. Available at: [Link]

  • Turner, N. C., et al. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 14(1), 29-37. Available at: [Link]

  • Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site. Pfizer. Available at: [Link]

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  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link]

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  • Langelier, M. F., et al. (2018). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics, 17(5), 922-933. Available at: [Link]

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  • Lord, C. J., & Ashworth, A. (2017). Drug–gene Interaction Screens Coupled to Tumor Data Analyses Identify the Most Clinically Relevant Cancer Vulnerabilities Driving Sensitivity to PARP Inhibition. Annals of Oncology, 28(suppl_8), viii1-viii7. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Compounds: A Case Study with 5-Bromo-2-methylbenzamide Against Known PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those with BRCA1/2 mutations. This guide provides a comprehensive framework for the evaluation of a novel compound, 5-Bromo-2-methylbenzamide, as a hypothetical PARP inhibitor. We will outline a systematic approach to first ascertain its potential PARP-targeting activity and then benchmark its performance against established clinical standards: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib.

The choice of this compound as our test compound is illustrative. While its direct biological activity is not extensively documented, its benzamide core is a common scaffold in many PARP inhibitors. This structural similarity provides a rational basis for initiating an investigative screening cascade. This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for the rigorous preclinical evaluation of novel chemical entities.

The Principle of Synthetic Lethality: The Foundation of PARP Inhibition

The therapeutic efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality." In a healthy cell, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role.[1] If these SSBs are not repaired, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[2]

In cancer cells with BRCA1/2 mutations, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for survival.[3] By inhibiting PARP, we can effectively block the repair of SSBs, leading to an accumulation of DSBs. With a compromised HR pathway, these cells are unable to repair the DSBs, resulting in genomic instability and, ultimately, cell death.[2] This selective killing of cancer cells while sparing healthy cells, which have a functional HR pathway, is the essence of synthetic lethality.[3]

A key mechanism for the more potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[4][5] This trapped complex is a physical obstacle to DNA replication and transcription, proving to be even more cytotoxic than the mere inhibition of PARP's enzymatic function.[6]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb Single-Strand Break (SSB) parp_inhibition_normal PARP Inhibition ssb->parp_inhibition_normal ber Base Excision Repair (BER) ssb->ber PARP1 dsb_normal Double-Strand Break (DSB) parp_inhibition_normal->dsb_normal Replication Fork Collapse cell_survival_normal Cell Survival ber->cell_survival_normal hr_normal Homologous Recombination (HR) dsb_normal->hr_normal BRCA1/2 hr_normal->cell_survival_normal ssb_cancer Single-Strand Break (SSB) parp_inhibition_cancer PARP Inhibition ssb_cancer->parp_inhibition_cancer ber_cancer Base Excision Repair (BER) ssb_cancer->ber_cancer PARP1 dsb_cancer Double-Strand Break (DSB) parp_inhibition_cancer->dsb_cancer Replication Fork Collapse hr_cancer Homologous Recombination (HR) [Deficient] dsb_cancer->hr_cancer Mutated BRCA1/2 cell_death_cancer Cell Death (Apoptosis) hr_cancer->cell_death_cancer

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Experimental Workflow: A Phased Approach to Evaluation

Our investigation into this compound will follow a structured, three-phase approach, moving from basic biochemical assays to more complex cellular and preclinical evaluations.

cluster_phase1 Phase 1: Biochemical Characterization cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Preclinical Assessment start Start: Novel Compound (this compound) enzymatic_assay In Vitro PARP1/2 Enzymatic Assay start->enzymatic_assay physicochemical Physicochemical Profiling start->physicochemical parp_trapping_assay In Vitro PARP Trapping Assay enzymatic_assay->parp_trapping_assay cellular_parp_assay Cellular PARP Activity Assay parp_trapping_assay->cellular_parp_assay cell_viability Cell Viability Assays (HRD vs HR-Proficient) cellular_parp_assay->cell_viability adme_profiling In Vitro ADME Profiling cell_viability->adme_profiling in_vivo In Vivo Xenograft Studies (Hypothetical) adme_profiling->in_vivo end Benchmarking Complete in_vivo->end

Caption: Phased experimental workflow for compound evaluation.

Phase 1: Foundational Biochemical and Physicochemical Profiling

The initial phase focuses on determining if this compound directly interacts with the PARP enzyme and its basic drug-like properties.

In Vitro PARP1/2 Enzymatic Inhibition Assay

Causality: The first critical question is whether our test compound can inhibit the enzymatic activity of PARP1 and PARP2. A chemiluminescent assay is a sensitive and high-throughput method to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]

Protocol: PARP1 Chemiluminescent Assay

  • Plate Preparation: Coat a 96-well plate with histone proteins, which will act as the substrate for PARP1. Block the wells to prevent non-specific binding.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series. Prepare stock solutions of known PARP inhibitors (Olaparib, etc.) as positive controls.[7]

  • Reaction Setup: Add the test compound or control inhibitor to the wells. Initiate the enzymatic reaction by adding a master mix containing recombinant human PARP1 enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+ (the substrate).[7]

  • Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated histones. After a further incubation and wash step, add a chemiluminescent HRP substrate.[7][8]

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of PARP activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

In Vitro PARP Trapping Assay

Causality: As PARP trapping is a key driver of cytotoxicity for many potent inhibitors like Talazoparib, it is crucial to assess this property early.[4][5] A fluorescence polarization (FP) based assay can quantify the stabilization of the PARP-DNA complex induced by the inhibitor.[9][10]

Protocol: Fluorescence Polarization-Based PARP Trapping Assay

  • Principle: A fluorescently labeled DNA oligonucleotide is used. When PARP binds to it, the larger complex tumbles slower in solution, resulting in a high FP signal. Upon addition of NAD+, PARP automodifies, becomes highly negatively charged, and dissociates from the DNA, leading to a low FP signal. A trapping agent will prevent this dissociation, maintaining a high FP signal.

  • Reaction Setup: In a 384-well plate, combine the fluorescently labeled DNA, recombinant PARP1 enzyme, and serial dilutions of this compound or control inhibitors.

  • Reaction Initiation: Add NAD+ to initiate the PARP enzymatic activity and subsequent dissociation (in the absence of a potent trapper).

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: A higher FP signal in the presence of the compound indicates PARP trapping. Quantify the trapping efficiency relative to known potent (Talazoparib) and weak (Veliparib) trappers.[5]

Physicochemical Profiling

Causality: A compound's therapeutic potential is not solely dependent on its target engagement but also on its fundamental physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[11][12] Early assessment of properties like solubility and lipophilicity is critical.

Experimental Protocols:

  • Aqueous Solubility: Determined using a high-throughput method like nephelometry. Poor solubility can hinder absorption and lead to inaccurate results in biological assays.

  • Lipophilicity (LogD): Measured by partitioning the compound between octanol and an aqueous buffer at physiological pH (7.4). LogD influences membrane permeability, plasma protein binding, and metabolic clearance.[11]

Table 1: Hypothetical Phase 1 Data for this compound vs. Standards

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping Potency (Relative to Olaparib)Aqueous Solubility (µM)LogD (pH 7.4)
This compound 1500>100000.1x752.8
Olaparib511x1502.2
Rucaparib1.45.11x1002.1
Niraparib3.82.1<1x502.5
Talazoparib1.11.5100x2001.9
Veliparib5.22.9<0.1x>5000.8

Note: Data for this compound is hypothetical for illustrative purposes. Data for standards are compiled from various sources.[4][5][13][14]

Phase 2: Cellular Activity and Mechanism of Action

This phase aims to confirm the on-target activity of the compound in a cellular context and to evaluate its biological effect, particularly in relation to the principle of synthetic lethality.

Cellular PARP Activity Assay (Western Blot)

Causality: To confirm that the compound engages and inhibits PARP within a cell, we can measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity. A western blot using an anti-PAR antibody is a standard method for this.[15]

Protocol: Western Blot for PAR levels

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HeLa). Pre-treat cells with various concentrations of this compound or controls for 1-2 hours.

  • Induce DNA Damage: Briefly treat cells with a DNA damaging agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) to stimulate PARP activity.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for PAR. Re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[15]

  • Data Analysis: Quantify the band intensities. A reduction in the PAR signal in treated cells compared to the vehicle control indicates cellular PARP inhibition.

Cell Viability Assays in HR-Deficient and HR-Proficient Cell Lines

Causality: The hallmark of a successful PARP inhibitor is its ability to selectively kill cancer cells with HR deficiency (HRD).[16] By comparing the cytotoxicity of our compound in a pair of isogenic cell lines (one with functional BRCA2 and one with deficient BRCA2), we can directly test for synthetic lethality.

Protocol: MTS/CellTiter-Glo Viability Assay

  • Cell Lines: Utilize a well-characterized HRD cell line model, such as the DLD1 BRCA2-/- (knockout) human colon carcinoma cell line, and its isogenic BRCA2+/+ (wild-type) counterpart.[17]

  • Cell Seeding and Treatment: Seed both cell lines in 96-well plates. After allowing them to attach, treat with a range of concentrations of this compound and the standard PARP inhibitors for a period of 3-5 days.

  • Viability Measurement:

    • MTS Assay: Add the MTS reagent, which is converted by metabolically active cells into a colored formazan product. Read the absorbance.

    • CellTiter-Glo Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 for each compound in both cell lines. A significantly lower IC50 in the BRCA2-/- cell line compared to the BRCA2+/+ line indicates synthetic lethality.

Table 2: Hypothetical Phase 2 Data for this compound vs. Standards

CompoundCellular PAR Inhibition EC50 (nM)Cell Viability IC50 (nM) DLD1 BRCA2 +/+Cell Viability IC50 (nM) DLD1 BRCA2 -/-Selectivity Index (BRCA+/+ / BRCA-/-)
This compound 5000>2000018000~1.1
Olaparib10500050100
Rucaparib8400040100
Niraparib5600060100
Talazoparib22001200
Veliparib1010000100010

Note: Data for this compound is hypothetical. EC50 is the effective concentration for 50% response in a cellular assay. Selectivity Index is a measure of synthetic lethality.[17][18]

Phase 3: Initial Preclinical Assessment

Assuming promising results from the first two phases, the final stage involves in vitro profiling of drug-like properties to assess the compound's potential for in vivo studies.

In Vitro ADME Profiling

Causality: A potent compound is of little therapeutic value if it is rapidly metabolized or cannot be absorbed. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential to identify potential liabilities.[19][20]

Key In Vitro ADME Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes (from human and other species) to determine its intrinsic clearance. A high clearance rate suggests the compound may be rapidly broken down in the body, leading to poor bioavailability.[19]

  • CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes. Inhibition of these enzymes can lead to harmful drug-drug interactions.[19]

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins. High plasma protein binding can limit the amount of free drug available to reach the target tissue.

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid method to predict passive intestinal absorption.

Table 3: Hypothetical Phase 3 Data for this compound vs. Standards

CompoundHuman Liver Microsomal Stability (% remaining after 30 min)CYP3A4 Inhibition (IC50, µM)Plasma Protein Binding (%)
This compound 85%>5092%
Olaparib70%1595%
Rucaparib65%894%
Niraparib80%>2583%
Talazoparib50%2075%
Veliparib90%>5080%

Note: Data for this compound is hypothetical.

Conclusion and Forward Look

This guide has outlined a rigorous, phased approach to the preclinical evaluation of a novel compound, using this compound as a case study for a potential PARP inhibitor. By systematically progressing from fundamental biochemical assays to cellular mechanism-of-action studies and preliminary ADME profiling, researchers can build a comprehensive data package. This allows for an objective comparison against established standards and informs the critical decision of whether to advance a compound into more complex and resource-intensive in vivo studies.

Based on our hypothetical data, this compound would be a poor candidate for a PARP inhibitor, exhibiting weak enzymatic inhibition, negligible PARP trapping, and no evidence of synthetic lethality. However, the workflow itself provides a robust and scientifically sound template for the evaluation of any new chemical entity in a drug discovery program.

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel PARP Inhibitors Derived from 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of in vitro assay strategies for the validation of novel compounds synthesized from the 5-Bromo-2-methylbenzamide scaffold. This chemical starting point is a well-established core for the synthesis of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs critical in oncology.[1][2][3][4][5] This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on technical accuracy and field-proven insights. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust, self-validating workflow.

Section 1: The Rationale - Why a Multi-Tiered Assay Gauntlet is Non-Negotiable

The ultimate goal of early-stage in vitro validation is to build a comprehensive data package that confidently answers three fundamental questions:

  • Target Engagement: Does the compound bind to its intended target (e.g., PARP1)?

  • Potency & Selectivity: How strongly does it inhibit the target's function, and does it avoid inhibiting related targets (e.g., PARP2, other enzymes)?

  • Cellular Efficacy: Does the compound work in a physiologically relevant cellular context, and does it produce the expected biological outcome (e.g., synthetic lethality in BRCA-deficient cells)?

A single assay can never provide all the answers. Relying solely on a primary biochemical assay, for instance, can lead to costly late-stage failures due to unforeseen issues like poor cell permeability or rapid metabolism. Therefore, a multi-tiered "gauntlet" of assays is essential. This strategy uses a sequence of biochemical and cell-based assays, where each stage confirms and builds upon the findings of the last, creating a self-validating data trail.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays Primary Primary Screen (Enzymatic Inhibition) Selectivity Selectivity Panel (vs. PARP2, etc.) Primary->Selectivity Confirm Specificity Target Target Engagement (CETSA) Selectivity->Target Validate in Cells Cellular Cellular Potency (PARylation Assay) Target->Cellular Confirm Mechanism Phenotypic Phenotypic Screen (Synthetic Lethality) Cellular->Phenotypic Confirm Outcome

Caption: A multi-tiered assay validation workflow.

Section 2: Tier 1 - Foundational Biochemical Assays

Biochemical assays are the bedrock of the validation cascade.[6][7] They are performed in a controlled, cell-free environment to measure the direct interaction between the compound and its purified target enzyme.[6][7] This approach offers high reproducibility and is ideal for initial high-throughput screening (HTS) to determine potency (IC50).[8][9]

Primary Assay: Measuring Direct PARP1 Inhibition

The most common primary assay for PARP inhibitors measures the enzyme's consumption of its substrate, nicotinamide adenine dinucleotide (NAD+), or the formation of the product, poly(ADP-ribose) (PAR).[10][11][12]

Key Experimental Choice: The choice of detection method is critical and depends on available instrumentation, throughput needs, and cost.

Assay Technology Principle Advantages Disadvantages
Colorimetric/Chemiluminescent ELISA An antibody detects the biotinylated PAR polymer formed on histone proteins coated on a plate.[13][14]Inexpensive, stable signal, widely accessible.[15]Multiple wash steps, lower throughput, potential for interference.[16]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled NAD+ analog or a competitive inhibitor probe upon binding to PARP1.[17][18]Homogeneous (no-wash), high throughput, direct binding measurement.Can be affected by fluorescent compounds, requires specialized readers.[8]
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Measures energy transfer between a donor-labeled antibody (e.g., anti-PAR) and an acceptor-labeled substrate (e.g., biotin-histone/streptavidin-acceptor).Homogeneous, highly sensitive, robust against interference.Higher cost for reagents and specific plate readers required.
AlphaLISA® A bead-based immunoassay where PAR formation brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[17]Homogeneous, highly sensitive, robust for HTS.[17]Proprietary technology, requires specific instrumentation.
Detailed Protocol: Homogeneous TR-FRET PARP1 Inhibition Assay

This protocol provides a robust, high-throughput method for determining the IC50 value of novel inhibitors.

Materials:

  • Recombinant Human PARP1 Enzyme[10]

  • Activated DNA (e.g., sheared salmon sperm DNA)[10]

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)[10]

  • β-NAD+[10]

  • Histone H1 (Biotinylated)

  • Streptavidin-Europium (Donor)

  • Anti-PAR Monoclonal Antibody-APC (Acceptor)

  • Test Compounds (serially diluted in DMSO)

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds or DMSO vehicle control into the wells of the assay plate.

  • Enzyme/Substrate Preparation: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated Histone H1 in assay buffer.

  • Enzyme Addition: Add 5 µL of the enzyme/substrate mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of β-NAD+ in assay buffer and add 5 µL to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Detection: Add 10 µL of the detection mix (containing Streptavidin-Europium and Anti-PAR-APC) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[19][20][21]

Section 3: Assay Validation Parameters - The Hallmarks of a Robust Assay

Before proceeding to screen a library, the chosen assay must be rigorously validated to ensure it is fit for purpose. The Z'-factor (Z-prime) is the gold standard for quantifying assay quality for HTS.[22][23][24]

Z'-Factor Calculation: The Z'-factor is a statistical measure that reflects both the dynamic range of the assay signal and the data variation.[23]

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no inhibition, DMSO only).

  • μn and σn are the mean and standard deviation of the negative control (e.g., full inhibition with a known potent inhibitor).

Z'-Factor Value Assay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[25]
0 to 0.5Marginal assay, may require optimization.[22][25]
< 0Unsuitable for screening; signal windows overlap.[24][25]

Section 4: Tier 2 - Validating Activity in a Cellular Context

Positive "hits" from biochemical assays must be validated in a cellular environment.[6][7] Cell-based assays are crucial for confirming that a compound can cross the cell membrane, engage its target in the complex cellular milieu, and exert a functional effect.[6][9]

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement in intact cells or tissues.[26][27][28][29] The principle is that a compound binding to its target protein will stabilize it, increasing its melting temperature.[28][29]

G cluster_0 CETSA Workflow Treat 1. Treat intact cells with compound or vehicle Heat 2. Heat cell aliquots across a temperature gradient Treat->Heat Lyse 3. Lyse cells and separate soluble vs. aggregated proteins Heat->Lyse Detect 4. Quantify remaining soluble target protein (e.g., Western Blot) Lyse->Detect Analyze 5. Plot soluble protein vs. temp to generate melting curves Detect->Analyze

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

A positive result in CETSA is a shift of the melting curve to a higher temperature in compound-treated cells compared to vehicle-treated cells, providing strong evidence of target engagement.[29][30]

Measuring Cellular Potency and Phenotypic Outcomes

Once target engagement is confirmed, the next step is to measure the compound's effect on cellular pathways and its ultimate phenotypic consequence.

Cellular PARylation Assay (In-Cell Western): This assay quantifies the level of PAR polymer in cells.

  • Seed cells (e.g., a cancer cell line) in a 96- or 384-well plate.

  • Treat cells with a serial dilution of the test compound for 1-2 hours.[10]

  • Induce DNA damage (e.g., with H2O2 or another agent) to stimulate PARP activity.

  • Fix, permeabilize, and block the cells in the plate.

  • Probe with a primary antibody against PAR, followed by a fluorescently-labeled secondary antibody.

  • Image the plate on a high-content imager or plate reader to quantify the fluorescence signal, which is inversely proportional to the inhibitor's potency.[31]

Synthetic Lethality Assay: This is the ultimate phenotypic readout for a PARP inhibitor. It measures the compound's ability to selectively kill cancer cells with defects in DNA repair pathways (e.g., BRCA1/2 mutations) while sparing healthy cells.[3]

  • Seed both BRCA-deficient and BRCA-proficient (isogenic control) cells in parallel plates.

  • Treat with a range of compound concentrations for an extended period (e.g., 72-120 hours).

  • Assess cell viability using a reagent like CellTiter-Glo® (which measures ATP levels) or MTT.[10][20]

  • A successful compound will show a significantly lower IC50 (higher potency) in the BRCA-deficient cell line compared to the BRCA-proficient line, confirming the desired synthetic lethal effect.

Section 5: Conclusion

The validation of novel compounds derived from this compound requires a systematic, multi-tiered approach. By progressing from robust, high-throughput biochemical assays to more complex, physiologically relevant cell-based methods, researchers can build a comprehensive and self-validating data package. This strategy, which confirms target engagement, quantifies potency and selectivity, and demonstrates the desired cellular outcome, is critical for de-risking drug candidates and making informed decisions to advance the most promising molecules toward clinical development.

References

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Side-by-side comparison of different synthetic routes to 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylbenzamide serves as a crucial building block in medicinal chemistry, notably in the development of novel therapeutics. The strategic placement of the bromo and methyl groups on the benzamide scaffold allows for diverse functionalization and modulation of physicochemical properties. Consequently, the efficient and selective synthesis of this intermediate is of paramount importance. This guide will compare two principal synthetic strategies: the amidation of a pre-functionalized benzoic acid (Route 1) and the direct bromination of a benzamide precursor (Route 2).

Route 1: Amidation of 5-Bromo-2-methylbenzoic Acid

This classical two-step approach involves the initial synthesis of 5-bromo-2-methylbenzoic acid, followed by its conversion to the corresponding primary amide.

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

The synthesis of the carboxylic acid intermediate is a critical stage that significantly impacts the overall efficiency of this route. The primary challenge lies in achieving high regioselectivity during the bromination of 2-methylbenzoic acid. The methyl group is an ortho, para-directing activator, while the carboxylic acid is a meta-directing deactivator. This leads to the potential formation of the undesired 3-bromo-2-methylbenzoic acid isomer alongside the target 5-bromo isomer.

Two common bromination methods are highlighted below:

  • Method A: Bromine in Sulfuric Acid: This method involves the direct use of elemental bromine in concentrated sulfuric acid. While the reagents are inexpensive, this approach suffers from moderate regioselectivity. Experimental data indicates that a crude mixture with a 62:38 ratio of 5-bromo to 3-bromo isomers can be obtained in high yield (97%).[1] However, purification by recrystallization to enrich the desired 5-bromo isomer (to a 91:9 ratio) leads to a significant drop in the overall yield to approximately 38.5%.[1]

  • Method B: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in Sulfuric Acid: The use of DBDMH as the brominating agent offers a significant improvement in regioselectivity and yield. Reports indicate a yield of 88% for 5-bromo-2-methylbenzoic acid, suggesting a more favorable isomeric ratio, although specific isomer distribution data is not always provided.[1] This method is often preferred for its milder nature and easier handling compared to liquid bromine.

Step 2: Amidation of 5-Bromo-2-methylbenzoic Acid

Once the purified 5-bromo-2-methylbenzoic acid is obtained, it can be converted to the target benzamide. A common and effective method involves a two-step, one-pot procedure:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reaction with Ammonia: The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the primary amide.

Alternatively, direct amidation methods using coupling reagents such as 1,1'-Carbonyldiimidazole (CDI), N,N'-Dicyclohexylcarbodiimide (DCC), or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) can be employed.[2] Catalytic methods using boric acid have also been reported for direct amidation, offering a greener alternative.[3]

Route 2: Direct Bromination of 2-Methylbenzamide

This approach presents a more atom-economical pathway by introducing the bromine atom directly onto the 2-methylbenzamide scaffold. The success of this route is heavily dependent on controlling the regioselectivity of the electrophilic aromatic substitution.

The directing effects of the substituents on the aromatic ring are crucial. The methyl group is an activating ortho, para-director, while the amide group is a deactivating meta-director. The cumulative effect of these groups can favor the substitution at the 5-position (para to the methyl group and meta to the amide group).

A plausible method for this transformation involves the use of N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid. The acidic medium enhances the electrophilicity of the bromine source and can influence the regiochemical outcome.[4][5]

While specific, high-yield protocols for the direct bromination of 2-methylbenzamide to exclusively afford the 5-bromo isomer are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution suggest its feasibility. The primary challenge would be the potential for the formation of other isomers, such as the 3-bromo product, which would necessitate purification.

Side-by-Side Comparison

FeatureRoute 1: Amidation of 5-Bromo-2-methylbenzoic AcidRoute 2: Direct Bromination of 2-Methylbenzamide
Number of Steps Two main stepsOne main step
Starting Materials 2-Methylbenzoic acid, Brominating agent (Br₂ or DBDMH), Amidation reagents (e.g., SOCl₂, NH₃)2-Methylbenzamide, Brominating agent (e.g., NBS)
Key Challenge Regioselectivity in the bromination of 2-methylbenzoic acid, requiring purification and potentially leading to lower overall yield.Achieving high regioselectivity in the direct bromination of 2-methylbenzamide to avoid isomeric impurities.
Yield Variable, highly dependent on the success of the bromination and purification steps. The DBDMH method for the acid synthesis appears to offer higher yields (up to 88% for the acid).[1]Potentially higher overall yield if high regioselectivity can be achieved, but this is less documented.
Purification Recrystallization is often necessary to separate the 5-bromo and 3-bromo benzoic acid isomers.[1]May require chromatographic separation if a mixture of bromo-benzamide isomers is formed.
Scalability The multi-step nature and purification requirements can pose challenges for large-scale synthesis.Potentially more scalable if a highly regioselective and high-yielding protocol is established.
Safety & Handling Use of corrosive reagents like bromine and thionyl chloride requires careful handling. DBDMH is a safer alternative to liquid bromine.Use of strong acids like concentrated sulfuric acid requires appropriate safety measures. NBS is a relatively safe and easy-to-handle brominating agent.[6]

Experimental Protocols

Route 1: Amidation of 5-Bromo-2-methylbenzoic Acid

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid (using DBDMH)

  • To a stirred solution of 2-methylbenzoic acid (15 g, 110.29 mmol) in concentrated sulfuric acid (60 ml), add 1,3-dibromo-5,5-dimethylhydantoin (18.19 g, 60.66 mmol).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Slowly pour the reaction mixture onto ice-cold water (400 ml).

  • Filter the precipitated solid and dry under vacuum to afford 5-bromo-2-methylbenzoic acid. (Yield: 88%).[1]

Step 2: Synthesis of this compound (General Procedure)

  • Suspend 5-bromo-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude 5-bromo-2-methylbenzoyl chloride in an inert solvent like DCM.

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Stir the reaction for 1-2 hours at room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Route 2: Direct Bromination of 2-Methylbenzamide (Proposed Protocol)
  • Dissolve 2-methylbenzamide (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for a specified time (e.g., 2-6 hours), monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral.

  • Dry the solid under vacuum to obtain the crude product.

  • Analyze the crude product for isomeric purity (e.g., by ¹H NMR or HPLC).

  • If necessary, purify the this compound by recrystallization from a suitable solvent or by column chromatography to separate it from any isomeric byproducts.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Amidation of 5-Bromo-2-methylbenzoic Acid cluster_route2 Route 2: Direct Bromination of 2-Methylbenzamide 2-Methylbenzoic Acid 2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic Acid->5-Bromo-2-methylbenzoic Acid Bromination (e.g., DBDMH, H₂SO₄) 5-Bromo-2-methylbenzamide_R1 This compound 5-Bromo-2-methylbenzoic Acid->5-Bromo-2-methylbenzamide_R1 Amidation (e.g., 1. SOCl₂ 2. NH₃) 2-Methylbenzamide 2-Methylbenzamide 5-Bromo-2-methylbenzamide_R2 This compound 2-Methylbenzamide->5-Bromo-2-methylbenzamide_R2 Direct Bromination (e.g., NBS, H₂SO₄)

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.

Route 1 (Amidation of 5-Bromo-2-methylbenzoic Acid) is a well-established and predictable method. The primary drawback is the potential for isomer formation during the initial bromination step, which can lower the overall yield after necessary purification. The use of modern brominating agents like DBDMH significantly mitigates this issue, making this a robust and reliable, albeit longer, synthetic route. This route is recommended when high purity of the final product is critical and a well-defined, multi-step synthesis is acceptable.

Route 2 (Direct Bromination of 2-Methylbenzamide) is a more concise and atom-economical approach. However, the lack of extensive literature with specific, high-yielding, and highly regioselective protocols for this particular substrate introduces an element of uncertainty. Significant process development and optimization would likely be required to control the regioselectivity and minimize the formation of isomeric byproducts. This route is a promising avenue for process chemists seeking to develop a more efficient and scalable synthesis, but it carries a higher risk and requires more initial investigation.

For research and development purposes where material is needed reliably, Route 1, employing DBDMH for the bromination step, is the recommended starting point. For process optimization and large-scale manufacturing, a thorough investigation into the feasibility and regioselectivity of Route 2 could yield a more cost-effective and streamlined process in the long term.

References

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery with a compound like 5-Bromo-2-methylbenzamide extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.

Understanding the Compound: Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 854633-21-9) is a compound that requires careful handling.[1]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

This hazard profile dictates the necessity of specific personal protective equipment (PPE) and handling procedures to minimize exposure risks.

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource
GHS Hazard Codes H315, H319, H335PubChem[1]
Signal Word WarningPubChem[1]
Molecular Formula C₈H₈BrNOPubChem[1]
Appearance Solid (presumed)General chemical knowledge

The Cardinal Rule: Segregation and Labeling

The cornerstone of proper chemical waste management is the immediate and correct segregation of waste streams. Never mix this compound waste with general laboratory trash or other incompatible chemical waste.

Step-by-Step Waste Segregation Protocol:
  • Designate a Waste Container: Utilize a clearly labeled, dedicated container for this compound waste. The container should be made of a material compatible with the chemical and should have a secure, tight-fitting lid.

  • Solid vs. Liquid Waste: Maintain separate waste streams for solid this compound and solutions containing the compound.

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[2] The date of waste generation should also be clearly marked.

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, acids, or bases unless the compatibility has been verified.

Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound is a multi-step process that must be followed diligently. The overarching principle is that this compound must be disposed of as hazardous chemical waste through a licensed waste disposal contractor.

Experimental Protocol: Disposal of Solid this compound
  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: If not already in a suitable container, carefully transfer the solid this compound waste into a designated hazardous waste container. Minimize the creation of dust.

  • Secure Closure: Ensure the lid of the waste container is securely fastened to prevent any spills or release of vapors.

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be well-ventilated and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Experimental Protocol: Disposal of Contaminated Materials and Solutions
  • Contaminated Labware: Any labware (e.g., filter paper, weighing boats, gloves) contaminated with this compound should be placed in the designated solid hazardous waste container.

  • Solutions: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area of the spill and alert your colleagues and supervisor.

  • Don PPE: If it is safe to do so, don appropriate PPE, including respiratory protection if the spill generates dust.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain and absorb the spill.

  • Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your EHS office, providing details of the compound and the quantity spilled.

Regulatory Framework: Adherence to Local and National Standards

The disposal of this compound is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3] However, state and local regulations may be more stringent. It is the responsibility of the researcher and their institution to be aware of and comply with all applicable regulations.

Diagram 1: Decision-Making Flowchart for Disposal

DisposalWorkflow Start Waste Generation: This compound IsSolid Is the waste solid or contaminated material? Start->IsSolid SolidWaste Place in labeled solid hazardous waste container. IsSolid->SolidWaste Yes IsLiquid Is the waste a solution? IsSolid->IsLiquid No Store Store in designated satellite accumulation area. SolidWaste->Store LiquidWaste Collect in labeled liquid hazardous waste container. IsLiquid->LiquidWaste Yes IsLiquid->Store No (Error) LiquidWaste->Store ContactEHS Contact EHS for professional disposal. Store->ContactEHS

Caption: Disposal decision workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By adhering to the principles of hazard identification, segregation, and regulatory compliance, researchers can ensure that the final step in their experimental workflow is as rigorous and responsible as the science that preceded it.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Biosynth. (2022, May 5). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Wastes. Retrieved from [Link]

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Navigating the Safe Handling of 5-Bromo-2-methylbenzamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of specialized chemical reagents, such as 5-Bromo-2-methylbenzamide, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, with a focus on the correct selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the preservation of a secure research environment.

Understanding the Risks: Hazard Profile of this compound

This compound is a compound that requires careful handling due to its identified health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some data also suggests it may be harmful if swallowed.[3] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the cornerstone of safe handling lies in creating effective barriers to these exposure pathways through the diligent use of appropriate PPE.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific tasks to be performed, the potential for exposure, and the physical state of the chemical. For this compound, which is typically a solid, the primary concerns are the inhalation of dust particles and direct contact with the skin and eyes.

A Multi-Layered Defense: Recommended PPE for this compound
PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Nitrile is a suitable material for incidental contact with a broad range of chemicals.[4][5]
Eye Protection Chemical safety gogglesOffers protection against dust particles and potential splashes, ensuring a complete seal around the eyes.[2][6]
Body Protection Laboratory coatProtects the skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling large quantities, if dust generation is likely, or in poorly ventilated areas to prevent inhalation of airborne particles.[2][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for handling this compound, from preparation to disposal, with an emphasis on the correct use of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase A Conduct Pre-Task Hazard Assessment B Gather and Inspect All Necessary PPE A->B C Ensure Proper Ventilation (e.g., Fume Hood) B->C D Don PPE in Correct Sequence: 1. Lab Coat 2. Respirator (if needed) 3. Goggles 4. Gloves C->D E Handle this compound with Care to Minimize Dust D->E F Doff PPE in Correct Sequence: 1. Gloves 2. Goggles 3. Lab Coat 4. Respirator (if used) E->F G Segregate and Dispose of Contaminated PPE and Chemical Waste F->G H Thoroughly Wash Hands G->H

Caption: PPE Workflow for Handling this compound.

Experimental Protocol: Donning and Doffing of PPE

Objective: To correctly put on (don) and take off (doff) PPE to minimize the risk of contamination.

Materials:

  • Nitrile gloves

  • Chemical safety goggles

  • Laboratory coat

  • NIOSH-approved respirator (if required)

Procedure:

Donning Sequence:

  • Lab Coat: Put on the laboratory coat and ensure it is fully buttoned.

  • Respirator (if necessary): If the risk assessment indicates a need for respiratory protection, perform a seal check to ensure a proper fit.

  • Eye Protection: Put on the chemical safety goggles.

  • Gloves: Don nitrile gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the appropriate waste container.

  • Eye Protection: Remove goggles by handling the strap, avoiding contact with the front of the goggles.

  • Lab Coat: Remove the lab coat by folding it inward, containing any potential contaminants.

  • Respirator (if used): Remove the respirator by touching only the straps.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.

  • Chemical Waste: All excess this compound and any acutely contaminated materials (e.g., weighing paper, spatulas) should be disposed of in a designated hazardous waste container.[3]

  • Contaminated PPE: Used gloves, and any other disposable PPE that has come into contact with the chemical, should be disposed of in a designated solid waste container for hazardous materials.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.[8]

Always adhere to your institution's specific waste disposal protocols and local regulations.[8]

By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. The principles of careful planning, correct PPE usage, and responsible disposal are paramount to mitigating the risks associated with this and other chemical reagents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Trimaco. Essential Chemical PPE. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.